Product packaging for ATTO488-ProTx-II(Cat. No.:)

ATTO488-ProTx-II

Cat. No.: B1151348
M. Wt: 3826,66 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO488-ProTx-II is a fluorescently labeled analogue of the gating modifier toxin ProTx-II, originally isolated from the venom of the Peruvian green velvet tarantula ( Thrixopelma pruriens ). This bioactive conjugate is synthetically produced with a high purity of >95% and features the ATTO488 fluorophore (Ex/Em 501/523 nm) attached in a 1:1 stoichiometry, enabling visualization and tracking without abolishing its biological activity . As a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, this compound is a critical tool for pain research. The wild-type ProTx-II peptide inhibits Nav1.7 with an IC50 of approximately 300 pM, demonstrating significant selectivity over other subtypes like Nav1.2, Nav1.5, and Nav1.6 . Its mechanism of action involves shifting the voltage-dependence of channel activation to more positive potentials, thereby blocking action potential propagation in nociceptors . Beyond sodium channels, ProTx-II also exhibits blocking activity against certain calcium channels, including Cav1.2, Cav3.1, and Cav3.2 . This conjugate is specifically designed for advanced research applications. It has been validated for its ability to specifically label Nav1.7 channels over other Nav isoforms, making it an excellent tool for cell distribution studies, pull-down assays to isolate channel complexes, and the biochemical characterization of its targets . The high affinity and slow off-rate of the peptide make it particularly useful for designing novel drug screening strategies and for exploring the gating mechanisms of voltage-gated ion channels . This compound is supplied as a lyophilized solid and is intended for research use only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Weight

3826,66 g/mol

Origin of Product

United States

Foundational & Exploratory

ATTO488-ProTx-II: A Technical Guide to its Fluorescent Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ATTO488-ProTx-II, a fluorescently labeled peptide toxin designed for the specific targeting and visualization of the voltage-gated sodium channel Nav1.7. This channel is a critical target in pain research and drug development due to its pivotal role in nociception. The conjugation of the potent and selective Nav1.7 blocker, ProTx-II, with the bright and photostable fluorophore, ATTO 488, has created a powerful tool for studying the localization, trafficking, and function of this important ion channel.

Core Principle of Fluorescence

The fluorescence of this compound originates from the ATTO 488 dye, a xanthene-based fluorophore known for its excellent photophysical properties. The fundamental principle lies in the absorption of light at a specific wavelength, which excites the electrons in the dye molecule to a higher energy state. This excited state is short-lived, and as the electrons return to their ground state, they release the absorbed energy in the form of photons of a longer wavelength, a phenomenon known as fluorescence.

The ProTx-II peptide acts as a high-affinity ligand, selectively binding to the Nav1.7 channel. This specific interaction delivers the fluorescent ATTO 488 moiety to the channel of interest, allowing for its visualization and tracking within cellular systems. It has been demonstrated that the conjugation of ATTO 488 to ProTx-II does not significantly impair the peptide's pharmacological activity, with the conjugate effectively emulating the properties of the unlabeled toxin.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for ATTO 488 dye and ProTx-II, providing a basis for experimental design and data interpretation. While the pharmacological properties of this compound are reported to be comparable to unlabeled ProTx-II, specific quantitative data for the conjugate, such as a precise IC50 or Kd, are not extensively available in the literature.

Table 1: Photophysical Properties of ATTO 488 Dye [3]

PropertyValue
Excitation Maximum (λex)501 nm
Emission Maximum (λem)523 nm
Molar Extinction Coefficient (ε)90,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~80%
Fluorescence Lifetime (τ)~4.1 ns

Table 2: Pharmacological Properties of ProTx-II

PropertyValueTarget
IC50~0.3 nM[4]Human Nav1.7
Binding Affinity (Kd)~0.3 nM[4]Recombinant hNav1.7
Selectivity>100-fold vs. other Nav subtypesNav1.1, Nav1.2, Nav1.4, Nav1.5, Nav1.6

Signaling Pathway

The Nav1.7 channel plays a crucial role in the initiation and propagation of action potentials in nociceptive sensory neurons. Its inhibition by ProTx-II has significant downstream effects on pain signaling.

Nav1_7_Signaling_Pathway cluster_0 Nociceptive Neuron Terminal cluster_1 Postsynaptic Neuron (Spinal Cord) Noxious Stimuli Noxious Stimuli Nav1.7 Nav1.7 Noxious Stimuli->Nav1.7 Activates Action Potential Action Potential Nav1.7->Action Potential Initiates Endogenous Opioids Endogenous Opioids Nav1.7->Endogenous Opioids Inhibition upregulates Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Triggers Substance P / CGRP Substance P / CGRP Neurotransmitter Release->Substance P / CGRP e.g. Pain Signal Propagation Pain Signal Propagation Substance P / CGRP->Pain Signal Propagation Leads to ProTx-II ProTx-II ProTx-II->Nav1.7 Inhibits ATTO488 ATTO488 ATTO488->ProTx-II Labeled with Opioid Receptors Opioid Receptors Opioid Receptors->Pain Signal Propagation Inhibit Endogenous Opioids->Opioid Receptors Activate

Figure 1: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory effect of this compound.

Experimental Protocols

Live-Cell Imaging of Nav1.7 Channels

This protocol provides a general framework for visualizing Nav1.7 channels in live cells using this compound. Optimization of concentrations and incubation times may be required for different cell types and experimental conditions.

Materials:

  • Cells expressing Nav1.7 channels (e.g., HEK293 or SH-SY5Y cells) cultured on glass-bottom dishes or coverslips.

  • This compound

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM)

  • Confocal or widefield fluorescence microscope equipped with appropriate filters for ATTO 488 (Excitation: ~490 nm, Emission: ~525 nm).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on imaging-compatible plates or coverslips.

  • Preparation of Staining Solution: Prepare a working solution of this compound in live-cell imaging buffer. A starting concentration of 100-500 nM is recommended.

  • Cell Staining:

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope. Acquire images using settings that minimize phototoxicity and photobleaching.

Live_Cell_Imaging_Workflow Start Start Cell Culture Culture Nav1.7-expressing cells Start->Cell Culture Prepare Staining Solution Prepare this compound solution Cell Culture->Prepare Staining Solution Wash Cells (Pre-stain) Wash cells with buffer Prepare Staining Solution->Wash Cells (Pre-stain) Incubate with Probe Incubate with this compound Wash Cells (Pre-stain)->Incubate with Probe Wash Cells (Post-stain) Wash to remove unbound probe Incubate with Probe->Wash Cells (Post-stain) Image Acquisition Acquire fluorescent images Wash Cells (Post-stain)->Image Acquisition End End Image Acquisition->End

Figure 2: Workflow for live-cell imaging of Nav1.7 with this compound.
Electrophysiological Recording of Nav1.7 Inhibition

This protocol outlines the use of ProTx-II in manual whole-cell patch-clamp electrophysiology to study its inhibitory effect on Nav1.7 currents.

Materials:

  • Cells expressing Nav1.7 channels.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular and extracellular recording solutions.

  • ProTx-II.

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Preparation: Plate cells at a low density to allow for easy access for patching.

  • Recording Configuration:

    • Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline Nav1.7 currents using a voltage-step protocol (e.g., holding potential of -120 mV, with depolarizing steps to various potentials).

    • Perfuse the cell with an extracellular solution containing ProTx-II (e.g., 1-10 nM).

    • Record Nav1.7 currents in the presence of the toxin to observe the inhibitory effect.

    • Wash out the toxin to assess the reversibility of the block.

Patch_Clamp_Workflow Start Start Prepare Solutions & Pipette Prepare recording solutions and pull pipette Start->Prepare Solutions & Pipette Obtain Giga Seal Form a gigaohm seal on the cell Prepare Solutions & Pipette->Obtain Giga Seal Establish Whole-Cell Rupture membrane for whole-cell access Obtain Giga Seal->Establish Whole-Cell Record Baseline Currents Record baseline Nav1.7 currents Establish Whole-Cell->Record Baseline Currents Apply ProTx-II Perfuse with ProTx-II solution Record Baseline Currents->Apply ProTx-II Record Inhibited Currents Record currents in the presence of ProTx-II Apply ProTx-II->Record Inhibited Currents Washout Washout ProTx-II Record Inhibited Currents->Washout Record Recovery Record recovery of currents Washout->Record Recovery End End Record Recovery->End

Figure 3: Workflow for manual patch-clamp recording of Nav1.7 inhibition by ProTx-II.

Conclusion

This compound is a valuable tool for researchers investigating the role of Nav1.7 in pain and other neurological disorders. Its high affinity and selectivity, combined with the excellent photophysical properties of the ATTO 488 dye, enable precise visualization and functional studies of this key ion channel. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in your research endeavors.

References

ATTO488-ProTx-II: A High-Affinity Fluorescent Probe for Investigating Nav1.7 Channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain research, with genetic validation linking it directly to human pain perception. The discovery and development of selective modulators for Nav1.7 are paramount for creating novel analgesics. Protoxin-II (ProTx-II), a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, is a potent and selective inhibitor of Nav1.7. To facilitate the study of this important channel, a fluorescently labeled version of this toxin, ATTO488-ProTx-II, has been developed. This guide provides a comprehensive overview of this compound, its properties, and its application in studying Nav1.7 channels, tailored for researchers, scientists, and drug development professionals.

Introduction to ProTx-II and this compound

ProTx-II is a 30-amino-acid peptide that acts as a gating modifier toxin, inhibiting Nav1.7 by interacting with the S3-S4 linker of the channel's second voltage-sensing domain (VSD2). This interaction traps the voltage sensor in its resting state, thereby inhibiting channel activation. ProTx-II exhibits high affinity for Nav1.7 with a reported IC50 value of approximately 0.3 nM.

This compound is a derivative of ProTx-II where the fluorescent dye ATTO 488 is covalently attached to the peptide. This modification allows for the direct visualization and tracking of the toxin's interaction with Nav1.7 channels in various experimental settings. Importantly, the fluorescent labeling has been shown to only slightly reduce the affinity of the toxin for Nav1.7, making it a valuable tool for a range of applications.

Quantitative Data: Binding Affinities and Potency

The inhibitory potency of ProTx-II and its derivatives has been characterized across various Nav channel subtypes. This data is crucial for designing experiments and interpreting results.

Toxin/AnalogTarget ChannelIC50 (nM)Reference
ProTx-IIhNav1.70.3
hNav1.241
hNav1.579
hNav1.626
This compoundhNav1.72.3 ± 1.1
Biot-ProTx-IIhNav1.70.6 ± 1.2
8His-ProTx-IIhNav1.79.5 ± 1.2
Cy5-ProTx-IIhNav1.714.5 ± 1.1

Mechanism of Action of ProTx-II

ProTx-II inhibits Nav1.7 by physically interacting with the voltage-sensing domain of the channel. This interaction prevents the conformational changes required for channel opening in response to membrane depolarization.

cluster_membrane Cell Membrane cluster_inhibition Inhibition Mechanism Nav17 Nav1.7 Channel (Resting State) VSD2 Voltage Sensor Domain 2 (VSD2) VSD2->Nav17 Part of Trapped VSD2 Trapped in Resting State VSD2->Trapped Interaction causes Pore Pore Domain Pore->Nav17 Part of ProTxII This compound ProTxII->VSD2 Binds to S3-S4 linker NoActivation Channel Activation Inhibited Trapped->NoActivation NoCurrent No Sodium Ion Influx NoActivation->NoCurrent

Mechanism of Nav1.7 inhibition by this compound.

Experimental Protocols

This compound is a versatile tool that can be employed in a variety of experimental paradigms to study Nav1.7 channels.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems allow for high-throughput screening of compounds that modulate ion channel activity. This compound can be used to validate Nav1.7 channel expression and to study the kinetics of channel block.

Experimental Workflow:

CellPrep Cell Preparation (e.g., CHO-hNav1.7) Patchliner Automated Patch-Clamp System (e.g., Patchliner) CellPrep->Patchliner ToxinApp This compound Application Patchliner->ToxinApp SolutionPrep Solution Preparation (Internal & External) SolutionPrep->Patchliner VoltageProtocol Voltage-Clamp Protocol ToxinApp->VoltageProtocol DataAcq Data Acquisition (Current Recordings) VoltageProtocol->DataAcq DataAnalysis Data Analysis (IC50 determination) DataAcq->DataAnalysis

Workflow for automated patch-clamp electrophysiology.

Detailed Methodology:

  • Cell Culture: Use a stable cell line expressing human Nav1.7 (e.g., CHO or HEK293 cells). Culture cells to 70-80% confluency before the experiment.

  • Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Automated Patch-Clamp Procedure:

    • Harvest and resuspend cells in the external solution.

    • Load the cell suspension, internal solution, external solution, and various concentrations of this compound onto the patch-clamp system.

    • Initiate the automated patch-clamp run, which includes cell capture, seal formation, whole-cell configuration, and compound application.

  • Voltage Protocol:

    • Hold the cells at a membrane potential of -120 mV.

    • Apply a depolarizing pulse to 0 mV for 20 ms to elicit Nav1.7 currents.

    • Apply test pulses at regular intervals (e.g., every 10 seconds) to monitor the time course of inhibition by this compound.

  • Data Analysis:

    • Measure the peak inward current at each concentration of this compound.

    • Normalize the current to the baseline current before toxin application.

    • Plot the normalized current as a function of toxin concentration and fit the data to a Hill equation to determine the IC50.

Fluorescence Microscopy and Cellular Distribution Studies

This compound allows for the direct visualization of Nav1.7 channel distribution on the surface of cells.

Experimental Workflow:

CellCulture Cell Culture on Coverslips Incubation Incubation with This compound CellCulture->Incubation Wash Wash to Remove Unbound Toxin Incubation->Wash Fixation Cell Fixation (Optional) Wash->Fixation Mounting Mounting on Microscope Slide Fixation->Mounting Imaging Confocal Microscopy Mounting->Imaging ImageAnalysis Image Analysis Imaging->ImageAnalysis

Workflow for fluorescence microscopy of Nav1.7 channels.

Detailed Methodology:

  • Cell Preparation: Plate Nav1.7-expressing cells and a control cell line (lacking Nav1.7) on glass coverslips and allow them to adhere overnight.

  • Labeling:

    • Prepare a solution of this compound in the external recording solution (see section 4.1) at a concentration of 100-200 nM.

    • Incubate the cells with the this compound solution for 15-30 minutes at room temperature.

  • Washing: Gently wash the cells three times with the external solution to remove unbound toxin.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a confocal microscope with excitation and emission wavelengths suitable for ATTO 488 (e.g., 488 nm excitation and 520 nm emission).

Pull-Down Assays

Biotinylated versions of ProTx-II (Biot-ProTx-II) can be used in pull-down assays to isolate Nav1.7 channels and their interacting partners from cell lysates. While this guide focuses on this compound, the principle of using a tagged toxin is similar and highly relevant for researchers in this field.

Logical Relationship for Pull-Down Assay:

CellLysate Cell Lysate containing Nav1.7 Incubate1 Incubate Lysate with Biotin-ProTx-II CellLysate->Incubate1 BiotinProTxII Biotin-ProTx-II BiotinProTxII->Incubate1 StreptavidinBeads Streptavidin-coated Beads Incubate2 Incubate with Streptavidin Beads StreptavidinBeads->Incubate2 Incubate1->Incubate2 Wash Wash Beads Incubate2->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze by Western Blot Elution->Analysis

Logical workflow for a ProTx-II-based pull-down assay.

Detailed Methodology:

  • Cell Lysis: Lyse Nav1.7-expressing cells in a mild lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Binding: Incubate the cell lysate with Biot-ProTx-II for 2-4 hours at 4°C with gentle rotation.

  • Capture: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an anti-Nav1.7 antibody to confirm the successful pull-down of the channel.

Conclusion

This compound is a powerful and versatile tool for the study of Nav1.7 channels. Its high affinity and selectivity, combined with its fluorescent properties, enable a wide range of applications from high-throughput screening to detailed cellular imaging. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging this valuable reagent to advance our understanding of Nav1.7 and to accelerate the development of novel pain therapeutics.

ProTx-II Toxin: A Comprehensive Technical Guide on its Origin, Discovery, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian Green Velvet tarantula, Thrixopelma pruriens, has emerged as a significant tool in pain research.[1][2] This document provides an in-depth technical overview of ProTx-II, covering its discovery, source, and the molecular mechanisms underlying its potent and selective inhibition of the voltage-gated sodium channel Nav1.7, a critical target in pain signaling pathways. Detailed experimental methodologies for its characterization and quantitative data on its activity are presented to support further research and development in the field of analgesics.

Introduction

The quest for novel, non-opioid analgesics has led researchers to explore the vast and complex libraries of natural toxins. Among these, spider venoms represent a rich source of neuroactive peptides with high potency and selectivity for various ion channels. ProTx-II, a 30-amino acid peptide, was discovered in the venom of the Thrixopelma pruriens tarantula and has garnered significant attention for its preferential inhibition of the Nav1.7 sodium channel.[1][2] Human genetic studies have validated Nav1.7 as a key player in pain perception, making its selective inhibition a promising strategy for the development of new pain therapeutics. This guide delves into the technical details of ProTx-II, from its molecular discovery to its mechanism of action.

Source and Discovery

ProTx-II is a peptide toxin found in the venom of the Peruvian Green Velvet tarantula, Thrixopelma pruriens.[1][2] Researchers investigating the diverse components of spider venoms for their potential pharmacological activities identified ProTx-II as a potent modulator of voltage-gated sodium channels. The discovery and subsequent characterization of ProTx-II have been pivotal in understanding the structure-function relationships of both the toxin and its target ion channel, Nav1.7.

Quantitative Data: Inhibitory Activity of ProTx-II

ProTx-II exhibits a high degree of selectivity for the human Nav1.7 channel. Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to inhibit 50% of the channel's activity. The table below summarizes the reported IC50 values of ProTx-II for various voltage-gated sodium channel subtypes.

Nav Channel SubtypeIC50 (nM)Reference
hNav1.7 0.3 - 1.0 [1][2][3]
hNav1.116 - 17,000[3][4]
hNav1.25,000[4]
rNav1.320,000[4]
hNav1.412,000[4]
hNav1.5>137,000[4]
hNav1.6608[4]
hNav1.8>150,000[4]
hNav1.9150,000[4]

h: human, r: rat

Experimental Protocols

The characterization of ProTx-II and its interaction with Nav1.7 involves a combination of biochemical, electrophysiological, and structural biology techniques.

Isolation and Purification of ProTx-II

The initial step in studying ProTx-II involves its isolation from the crude venom of Thrixopelma pruriens. A generalized workflow for this process is as follows:

G venom Crude Venom Extraction hplc1 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) venom->hplc1 fractionation Fraction Collection hplc1->fractionation assay Biological Activity Assay (e.g., Electrophysiology) fractionation->assay hplc2 Further RP-HPLC Purification of Active Fractions assay->hplc2 ms Mass Spectrometry (Verification of Molecular Weight) hplc2->ms protx2 Purified ProTx-II ms->protx2

Fig. 1: Workflow for ProTx-II Isolation.

Methodology:

  • Venom Milking: Venom is carefully extracted from living specimens of Thrixopelma pruriens.

  • Crude Venom Preparation: The collected venom is centrifuged to remove cellular debris and then lyophilized.

  • Chromatographic Separation: The lyophilized venom is reconstituted and subjected to multiple rounds of reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of an organic solvent (e.g., acetonitrile) in water is used to separate the venom components based on their hydrophobicity.

  • Activity-Guided Fractionation: Fractions are collected and screened for inhibitory activity against Nav1.7 channels using electrophysiological assays.

  • Final Purification: Fractions exhibiting the desired activity are further purified by subsequent rounds of RP-HPLC using different column matrices or solvent gradients to achieve homogeneity.

  • Mass Spectrometry: The molecular weight of the purified peptide is confirmed using mass spectrometry to match the expected mass of ProTx-II.

Electrophysiological Characterization

The functional effects of ProTx-II on Nav channels are primarily studied using the whole-cell patch-clamp technique.

G cell_prep Cell Culture (Expressing specific Nav subtype) seal Gigaohm Seal Formation on Cell Membrane cell_prep->seal pipette Micropipette Fabrication and Filling with Internal Solution pipette->seal rupture Membrane Rupture (Whole-cell configuration) seal->rupture clamp Voltage Clamp Protocol (Depolarizing pulses to activate channels) rupture->clamp recording Current Recording (in the absence and presence of ProTx-II) clamp->recording analysis Data Analysis (IC50 determination) recording->analysis

Fig. 2: Whole-Cell Patch-Clamp Workflow.

Methodology:

  • Cell Preparation: A stable cell line (e.g., HEK293 cells) heterologously expressing the human Nav channel subtype of interest is used.

  • Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an appropriate intracellular solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a negative resting potential (e.g., -120 mV). Depolarizing voltage steps are applied to activate the Nav channels, and the resulting sodium currents are recorded.

  • Toxin Application: ProTx-II is applied to the extracellular solution at various concentrations.

  • Data Acquisition and Analysis: The peak sodium current is measured before and after the application of the toxin. The concentration-response curve is then plotted to determine the IC50 value.

Structural Determination by NMR Spectroscopy

The three-dimensional structure of ProTx-II is determined using nuclear magnetic resonance (NMR) spectroscopy.

Methodology:

  • Sample Preparation: A concentrated solution of purified and isotopically labeled (e.g., ¹⁵N, ¹³C) ProTx-II is prepared in a suitable buffer.

  • NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed to obtain through-bond and through-space correlations between the atoms of the peptide.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the ProTx-II sequence.

  • Structural Restraint Generation: Nuclear Overhauser effect (NOE) cross-peaks provide distance restraints between protons that are close in space. Dihedral angle restraints can be derived from scalar coupling constants.

  • Structure Calculation and Refinement: The collected restraints are used as input for computational structure calculation programs to generate a family of 3D structures consistent with the NMR data. The final structure is an average of the lowest energy conformers.

Mechanism of Action and Signaling Pathway

ProTx-II exerts its inhibitory effect by physically interacting with the voltage-sensing domain (VSD) of the Nav1.7 channel. Specifically, it binds to the S3-S4 linker in domain II (VSD II) of the channel.[1][5] This interaction traps the voltage sensor in its resting state, preventing the conformational change required for channel activation in response to membrane depolarization. By inhibiting the influx of sodium ions through Nav1.7, ProTx-II effectively blocks the initiation and propagation of action potentials in nociceptive neurons, thereby preventing the transmission of pain signals to the central nervous system.

G protx ProTx-II membrane Neuronal Cell Membrane protx->membrane binding Binding to VSD II protx->binding nav17 Nav1.7 Channel (VSD II) membrane->nav17 nav17->binding vsd_trap VSD Trapped in Resting State binding->vsd_trap no_activation Inhibition of Channel Activation vsd_trap->no_activation na_influx Reduced Na+ Influx no_activation->na_influx ap Blocked Action Potential Propagation na_influx->ap pain_signal Inhibition of Pain Signal Transmission ap->pain_signal

Fig. 3: ProTx-II Signaling Pathway.

Conclusion and Future Directions

ProTx-II stands out as a highly potent and selective inhibitor of the Nav1.7 channel, making it an invaluable research tool and a promising lead compound for the development of novel analgesics. The detailed understanding of its structure and mechanism of action, as outlined in this guide, provides a solid foundation for future drug design and optimization efforts. Further research focusing on improving the pharmacokinetic properties and in vivo efficacy of ProTx-II analogues will be crucial in translating its therapeutic potential into clinical applications for the management of chronic pain. The design of analogues with enhanced selectivity and reduced off-target effects continues to be an active area of investigation.[3][6]

References

In-Depth Technical Guide to ATTO 488 Dye for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and applications of the fluorescent dye ATTO 488, a popular choice for a wide range of microscopy techniques. Its exceptional water solubility, high fluorescence quantum yield, and photostability make it a versatile tool in cellular and molecular research.

Core Spectral and Photophysical Properties

ATTO 488 is a hydrophilic fluorescent label that exhibits strong absorption and emission in the green region of the visible spectrum. Its properties make it an excellent alternative to other dyes such as fluorescein (FITC) and Alexa Fluor 488, often providing brighter and more stable signals. The key spectral and photophysical characteristics of ATTO 488 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)500 nm--INVALID-LINK--
Emission Maximum (λem)520 nm--INVALID-LINK--
Molar Extinction Coefficient (ε)9.0 x 10⁴ M⁻¹cm⁻¹--INVALID-LINK--
Fluorescence Quantum Yield (Φ)0.80--INVALID-LINK--
Fluorescence Lifetime (τ)4.1 ns--INVALID-LINK--
Recommended Excitation Laser488 nm--INVALID-LINK--

Note on Stability: ATTO 488 demonstrates exceptional thermal and photostability, making it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy. While specific quantitative data for photobleaching quantum yield can vary with the experimental environment, its general robustness is a key feature. The fluorescence of ATTO 488 is largely independent of pH in the range of 4 to 10, ensuring stable signals in typical biological buffers.

Experimental Protocols

Protein and Oligonucleotide Labeling with ATTO 488 NHS-Ester

This protocol outlines the conjugation of ATTO 488 NHS-ester to primary amine groups on proteins (e.g., antibodies) and amine-modified oligonucleotides.

Materials:

  • ATTO 488 NHS-ester

  • Protein or oligonucleotide solution in an amine-free buffer (e.g., PBS)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous, amine-free DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

  • Prepare Protein/Oligonucleotide Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-5 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS first.

    • For oligonucleotides, prepare a 0.1 mM solution in a carbonate buffer (pH 8-9).

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the ATTO 488 NHS-ester in DMSO or DMF to a concentration of 1-2 mg/mL.

  • Conjugation Reaction:

    • For proteins, add a 3- to 10-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.

    • For oligonucleotides, add an appropriate volume of the dye stock solution to the oligonucleotide solution.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled conjugate from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the labeled protein/oligonucleotide.

    • Alternatively, purification can be achieved by dialysis.

Immunofluorescence Staining of Intracellular Targets (e.g., ERK1/2)

This protocol describes the use of an ATTO 488-conjugated secondary antibody to detect an intracellular protein, such as ERK1/2 in the MAPK signaling pathway.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% BSA in PBS with 0.1% Tween-20 (PBST)

  • Primary antibody against the target protein (e.g., rabbit anti-ERK1/2)

  • ATTO 488-conjugated secondary antibody (e.g., goat anti-rabbit IgG-ATTO 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the ATTO 488-conjugated secondary antibody in the blocking buffer. A typical dilution is 1:500 to 1:1000.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBST for 5 minutes each.

  • Counterstaining and Mounting:

    • If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with appropriate filters for ATTO 488 (excitation ~488 nm, emission ~520 nm) and the counterstain.

Visualizing Signaling Pathways: The MAPK/ERK Pathway

ATTO 488 is frequently used in immunofluorescence to visualize the components of cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and survival, is a common subject of such studies. The diagram below illustrates the core cascade of the MAPK/ERK pathway.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

The following diagram illustrates a typical experimental workflow for visualizing a key protein in this pathway, such as ERK, using immunofluorescence with an ATTO 488-conjugated antibody.

IF_Workflow cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (e.g., anti-ERK) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (anti-species IgG-ATTO 488) primary_ab->secondary_ab mounting 7. Mounting (Antifade Medium) secondary_ab->mounting imaging 8. Fluorescence Microscopy (488 nm excitation) mounting->imaging

Caption: Experimental workflow for immunofluorescence staining.

ATTO488-ProTx-II: A Technical Guide to its Biological Activity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO488-ProTx-II is a fluorescently labeled peptide toxin that serves as a high-affinity and selective blocker of the voltage-gated sodium channel Nav1.7. ProTx-II, originally isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has been identified as a potent inhibitor of Nav1.7, a channel critically implicated in pain signaling. The conjugation of ProTx-II to the fluorescent dye ATTO 488 allows for the visualization and tracking of the peptide's interaction with its target, making it a valuable tool for research and drug discovery in the field of analgesia. This technical guide provides an in-depth overview of the biological activity, specificity, and experimental application of this compound.

Core Principles: Biological Activity and Mechanism of Action

ProTx-II exerts its biological effect by acting as a gating modifier of voltage-gated sodium channels.[1] Its primary mechanism of action involves binding to the voltage-sensing domain (VSD) of the channel, specifically the S3-S4 loop in domain II (VSD-II).[2][3][4] This interaction does not block the ion pore directly but rather shifts the voltage-dependence of channel activation to more depolarized potentials.[1][2][4] This means that a stronger stimulus is required to open the channel, thereby reducing the excitability of neurons, particularly nociceptors where Nav1.7 is highly expressed.[5][6]

The binding of ProTx-II to Nav1.7 is characterized by a high affinity, with reported half-maximal inhibitory concentrations (IC50) in the low nanomolar to picomolar range.[5][7] This potent inhibition of Nav1.7 leads to a reduction in the propagation of action potentials in pain-sensing nerve fibers, highlighting its potential as an analgesic agent.[5]

Quantitative Data: Potency and Specificity of ProTx-II

The inhibitory activity of ProTx-II has been quantified across various voltage-gated sodium (Nav) and calcium (Cav) channel subtypes. The following tables summarize the reported IC50 values, demonstrating the peptide's high selectivity for Nav1.7.

Table 1: Inhibitory Potency (IC50) of ProTx-II on Voltage-Gated Sodium (Nav) Channels

Channel SubtypeReported IC50 Values (nM)Reference(s)
hNav1.7 0.3[5][6]
hNav1.1 >10,000[3]
hNav1.2 41[7]
rNav1.3 >20,000[3]
hNav1.4 >12,000[3]
hNav1.5 79[7]
hNav1.6 26[7]
hNav1.8 >150,000[3]
hNav1.9 >150,000[3]

Table 2: Inhibitory Potency (IC50) of ProTx-II on Voltage-Gated Calcium (Cav) Channels

Channel SubtypeReported IC50 ValuesReference(s)
Cav1.2 Potent Inhibition (exact IC50 not specified)[2]
Cav3.1 Acts on this channel (exact IC50 not specified)[7]
Cav3.2 Weaker interaction (exact IC50 not specified)[2][7]

Note: h denotes human, and r denotes rat. The selectivity of ProTx-II for Nav1.7 is estimated to be over 100-fold greater than for other Nav channel subtypes.[2][4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination of this compound on Nav1.7

This protocol outlines the methodology to determine the inhibitory potency of this compound on human Nav1.7 channels expressed in a heterologous system like HEK293 cells.

a. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain Nav1.7 expression.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Transfection (if not a stable cell line): Transiently transfect HEK293 cells with a plasmid encoding human Nav1.7 using a suitable transfection reagent. Co-transfection with a fluorescent reporter protein (e.g., GFP) can aid in identifying transfected cells.

b. Solutions:

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~310 mOsm.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

c. Electrophysiological Recording:

  • Technique: Whole-cell voltage-clamp using an automated or manual patch-clamp system.

  • Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Voltage Protocol:

    • Holding Potential: -120 mV.

    • Test Pulse: Depolarize to 0 mV for 20 ms to elicit Nav1.7 currents.

    • Pulse Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz) to allow for recovery from inactivation.

  • Data Acquisition: Record currents using an appropriate amplifier and data acquisition software.

d. Experimental Procedure:

  • Obtain a whole-cell recording from a Nav1.7-expressing HEK293 cell.

  • Establish a stable baseline current by applying the voltage protocol in the extracellular solution.

  • Perfuse the cell with increasing concentrations of this compound in the extracellular solution.

  • At each concentration, allow sufficient time for the inhibitory effect to reach a steady state.

  • Record the peak inward current at each concentration.

e. Data Analysis:

  • Normalize the peak current at each this compound concentration to the baseline current.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Synthesis of this compound

This protocol describes the conjugation of the ATTO 488 fluorescent dye to the ProTx-II peptide.

a. Materials:

  • ProTx-II peptide with a primary amine group (e.g., at the N-terminus or on a lysine residue).

  • ATTO 488 NHS-ester.

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Purification column (e.g., size-exclusion or reversed-phase chromatography).

b. Labeling Procedure:

  • Dissolve ProTx-II in the reaction buffer.

  • Dissolve ATTO 488 NHS-ester in DMF or DMSO to prepare a stock solution.

  • Add the ATTO 488 NHS-ester stock solution to the ProTx-II solution. The molar ratio of dye to peptide should be optimized, but a starting point of 10:1 can be used.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).

c. Purification:

  • Purify the this compound conjugate from unreacted dye and peptide using an appropriate chromatography method.

  • Collect and pool the fractions containing the fluorescently labeled peptide.

  • Confirm the purity and concentration of the final product using spectroscopy and/or mass spectrometry.

Visualizations

Signaling Pathway of Nav1.7 in Nociception and Inhibition by this compound

Nav1_7_Signaling_Pathway cluster_stimulus Noxious Stimulus cluster_neuron Nociceptive Neuron cluster_cns Central Nervous System cluster_inhibitor Inhibition Noxious Stimulus Noxious Stimulus Depolarization Membrane Depolarization Noxious Stimulus->Depolarization activates Nav1.7 Nav1.7 Channel AP_Generation Action Potential Generation Nav1.7->AP_Generation initiates Depolarization->Nav1.7 opens AP_Propagation Action Potential Propagation AP_Generation->AP_Propagation leads to Neurotransmitter_Release Neurotransmitter Release AP_Propagation->Neurotransmitter_Release triggers Pain_Perception Pain_Perception Neurotransmitter_Release->Pain_Perception signals ATTO488_ProTx_II This compound ATTO488_ProTx_II->Nav1.7 blocks

Caption: Nav1.7 signaling in pain and its inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Nav1.7-HEK293 cells Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Intra- & Extracellular Solutions Solution_Prep->Patch_Clamp Compound_Prep Prepare this compound dilutions Application Apply Compound Concentrations Compound_Prep->Application Baseline Record Baseline Current Patch_Clamp->Baseline Baseline->Application Recording Record Peak Currents Application->Recording Normalization Normalize Currents Recording->Normalization Plotting Plot Dose-Response Curve Normalization->Plotting Fitting Fit to Hill Equation Plotting->Fitting IC50 Determine IC50 Fitting->IC50

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a powerful and specific tool for studying the Nav1.7 sodium channel. Its high affinity and selectivity, coupled with its fluorescent properties, make it invaluable for a range of applications, from basic research into the mechanisms of pain to high-throughput screening for novel analgesic compounds. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations.

References

Commercial Suppliers and Technical Profile of ATTO488-ProTx-II: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of ATTO488-ProTx-II, a fluorescently labeled peptide toxin used in pain research. It is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of pain, particularly those involving the voltage-gated sodium channel NaV1.7. This document outlines the commercial availability of this compound, its mechanism of action, key experimental data, and detailed protocols for its use.

Commercial Availability

This compound can be sourced from a number of specialized biochemical suppliers. Researchers can acquire this fluorescent probe from the following vendors:

  • Smartox Biotechnology: A key supplier specializing in toxins and ion channel research tools. They offer this compound as a fluorescent NaV1.7 blocker and provide data on its biological activity.[1]

  • Biosynth: A global supplier of life science research products, listing ATTO488-ProTx-I, a related compound, and may be a source for this compound.[2]

  • EvitaChem: A supplier of chemicals for research and development that lists ATTO488-ProTx-I and may also supply this compound.[3]

Mechanism of Action and Scientific Background

ProTx-II is a peptide toxin originally isolated from the venom of the tarantula Thrixopelma pruriens. It is a potent gating modifier of voltage-gated sodium channels, exhibiting high affinity for the NaV1.7 channel.[4][5] The NaV1.7 channel is a genetically validated target for pain, as mutations in the gene encoding this channel can lead to a complete insensitivity to pain.[6]

This compound is a derivative of ProTx-II that has been chemically conjugated to the fluorescent dye ATTO 488. This labeling allows for the direct visualization of the toxin's binding to NaV1.7 channels on the surface of cells, making it a valuable tool for studying the distribution and dynamics of these channels.[1][4] The ATTO 488 dye is a hydrophilic fluorescent label with strong absorption and high fluorescence quantum yield, making it suitable for various fluorescence-based applications.[7][8][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its components.

Table 1: Pharmacological Properties of ProTx-II and its Fluorescent Analogs
LigandTarget ChannelIC50 ValueUnblocked CurrentHill Coefficient (nH)Reference
Wild Type ProTx-IINaV1.7~300 pMNot SpecifiedNot Specified[1]
Wild Type ProTx-IINaV1.241 nMNot SpecifiedNot Specified[1]
Wild Type ProTx-IINaV1.579 nMNot SpecifiedNot Specified[1]
Wild Type ProTx-IINaV1.626 nMNot SpecifiedNot Specified[1]
This compound hNaV1.7 2.3 ± 1.1 nM 8% 2.1 ± 0.2 [10]
Cy5-ProTx-IIhNaV1.714.5 ± 1.1 nM11%1.7 ± 0.3[10]
Table 2: Spectroscopic Properties of ATTO 488 Dye
PropertyValueReference
Excitation Maximum (λex)500 nm[8][11]
Emission Maximum (λem)520 nm[8][11]
Molar Extinction Coefficient (εmax)9.0 x 10^4 M-1 cm-1[8]
Fluorescence Quantum Yield (ηfl)80%[8]
Fluorescence Lifetime (τfl)4.1 ns[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on the activity of NaV1.7 channels.

Cell Preparation:

  • Use Chinese Hamster Ovary (CHO) cells stably expressing human NaV1.7 (hNaV1.7).

  • Culture cells in appropriate media and passage as needed.

  • For recording, plate cells on glass coverslips.

Electrophysiological Recording:

  • Use a whole-cell patch-clamp configuration.

  • Maintain a holding potential of -100 mV.

  • Elicit sodium currents by depolarizing the cell membrane to 0 mV.

  • Establish a stable baseline recording of the hNaV1.7 current.

  • Prepare various concentrations of this compound in the extracellular recording solution.

  • Apply the different concentrations of this compound to the cells via a perfusion system.

  • Record the extent of current block at specific time points (e.g., 2 and 13 minutes) after peptide application.[10]

  • To assess effects on channel gating, apply a concentration of this compound that produces 40-60% inhibition and measure shifts in the voltage-dependence of activation and inactivation.[10]

Data Analysis:

  • Measure the peak inward current at each concentration.

  • Normalize the current inhibition to the baseline current.

  • Plot the dose-response curve and fit the data to determine the IC50 value and Hill coefficient.[10]

Fluorescence Microscopy for Channel Visualization

This protocol allows for the visualization of NaV1.7 channel distribution on the cell surface.

Cell Preparation:

  • Use CHO cells expressing hNaV1.7, naive CHO cells (lacking NaV1.7), and dorsal root ganglion (DRG) neurons expressing endogenous NaV1.7.[10]

  • Culture cells on glass-bottom dishes suitable for microscopy.

Labeling Procedure:

  • Prepare a working solution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).

  • Incubate the cells with the this compound solution for a specified time (e.g., 30 minutes) at room temperature or 4°C to minimize internalization.

  • Wash the cells gently with cold buffer to remove unbound probe.

Imaging:

  • Use a confocal or epifluorescence microscope equipped with appropriate filters for ATTO 488 (Excitation: ~488 nm, Emission: ~520 nm).

  • Acquire images of the labeled cells.

  • Compare the fluorescence signal on hNaV1.7-expressing cells, naive cells, and DRG neurons to assess the specificity of labeling.[10]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows described in this guide.

cluster_0 This compound Interaction with NaV1.7 ProTx This compound Nav17 NaV1.7 Channel (Voltage-Gated) ProTx->Nav17 Binds to Extracellular Domain Block Inhibition of Na+ Influx Nav17->Block Modifies Gating CellMembrane Cell Membrane PainSignal Reduced Nociceptive Signaling Block->PainSignal

Caption: Mechanism of this compound action on the NaV1.7 channel.

cluster_1 Patch-Clamp Experimental Workflow Start Start: Prepare hNaV1.7 Expressing Cells RecordBaseline Record Baseline Na+ Current Start->RecordBaseline ApplyToxin Apply this compound (Varying Concentrations) RecordBaseline->ApplyToxin RecordBlock Record Blocked Na+ Current ApplyToxin->RecordBlock Analyze Analyze Data: - Dose-Response Curve - IC50 Calculation RecordBlock->Analyze End End: Determine Potency Analyze->End

Caption: Workflow for electrophysiological analysis of NaV1.7 inhibition.

cluster_2 Fluorescence Microscopy Workflow Start Start: Prepare Cells (e.g., DRG Neurons) Label Incubate with This compound Start->Label Wash Wash to Remove Unbound Probe Label->Wash Image Acquire Images with Fluorescence Microscope Wash->Image Analyze Analyze Image: - Channel Distribution - Signal Intensity Image->Analyze End End: Visualize NaV1.7 Location Analyze->End

Caption: Workflow for visualizing NaV1.7 channels using fluorescence microscopy.

References

A Technical Guide to ProTx-II Fluorescent Analogs for Nav1.7 Research

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive literature review on the development and application of fluorescently labeled analogs of ProTx-II, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This document is intended for researchers, scientists, and drug development professionals working on Nav1.7 as a therapeutic target for pain.

ProTx-II, a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, has emerged as a critical pharmacological tool for studying the function and distribution of Nav1.7. The development of fluorescent ProTx-II analogs has further expanded its utility, enabling high-resolution imaging and cell-based assays. This guide summarizes the key quantitative data, experimental methodologies, and underlying signaling pathways associated with these molecular probes.

Quantitative Data on ProTx-II and its Fluorescent Analogs

The inhibitory potency of ProTx-II and its fluorescent derivatives on various voltage-gated sodium channels is a critical aspect of their characterization. The following tables summarize the available quantitative data from the literature, providing a comparative overview of their activity.

Table 1: Inhibitory Potency (IC50) of Wild-Type ProTx-II on Human Nav Channel Isoforms

Nav IsoformIC50 (nM)Reference
hNav1.70.3[1]
hNav1.241[1]
hNav1.579[1]
hNav1.626[1]

Table 2: Inhibitory Potency (IC50) of ProTx-II Fluorescent Analogs on hNav1.7

Fluorescent AnalogFluorophoreIC50 (nM)Hill Slope (nH)% Unblocked CurrentReference
ATTO488-ProTx-IIATTO 4882.3 ± 1.12.1 ± 0.28%[2]
Cy5-ProTx-IICyanine 514.5 ± 1.11.7 ± 0.311%[2]

Note: Cy5-ProTx-II has been shown to fully block hNav1.7 currents at a concentration of 100 nM[3].

Key Experimental Protocols

This section details the methodologies for the synthesis, characterization, and application of ProTx-II fluorescent analogs, compiled from established protocols in the field.

Synthesis of this compound

The generation of fluorescently labeled ProTx-II involves the chemical conjugation of a fluorescent dye to the peptide. The following is a generalized protocol for the synthesis of this compound:

  • Peptide Synthesis: ProTx-II is chemically synthesized using solid-phase peptide synthesis (SPPS) and purified to homogeneity.

  • Dye Preparation: ATTO 488 NHS-ester is dissolved in a suitable organic solvent, such as dimethylformamide (DMF), to a stock concentration.

  • Conjugation Reaction: The purified ProTx-II peptide is dissolved in a labeling buffer (e.g., sodium bicarbonate buffer, pH 8.3). The ATTO 488 NHS-ester solution is added to the peptide solution at a specific molar ratio and allowed to react for a defined period at room temperature in the dark.

  • Purification: The resulting this compound conjugate is purified from unconjugated dye and peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry: The identity and purity of the final product are confirmed by mass spectrometry.

High-Throughput Automated Patch-Clamp Electrophysiology

The pharmacological activity of ProTx-II analogs is typically assessed using automated patch-clamp systems to measure their effect on Nav channel currents.

  • Cell Culture: HEK293 or CHO cells stably expressing the human Nav channel of interest (e.g., hNav1.7) are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in an extracellular recording solution.

  • Automated Patch-Clamp System: An automated patch-clamp platform (e.g., IonFlux, Patchliner) is used for whole-cell recordings.

  • Solutions: The intracellular solution typically contains a high concentration of fluoride or chloride salts of cesium to block potassium channels. The extracellular solution is a buffered saline solution.

  • Voltage Protocol: A voltage protocol is applied to elicit Nav channel currents. This typically involves a holding potential of -100 mV to -120 mV, followed by a depolarizing step to a potential that elicits a peak inward current (e.g., 0 mV).

  • Compound Application: A dose-response curve is generated by applying increasing concentrations of the ProTx-II analog to the cells and measuring the resulting inhibition of the peak Nav current.

  • Data Analysis: The IC50 values are determined by fitting the concentration-response data to the Hill equation.

Cellular Imaging with Fluorescent ProTx-II Analogs

Fluorescent analogs of ProTx-II are used to visualize the distribution of Nav1.7 channels in living cells.

  • Cell Seeding: Cells expressing the target Nav channel (e.g., CHO-hNav1.7) and control cells (e.g., naive CHO) are seeded onto glass-bottom dishes suitable for microscopy.

  • Labeling: The cells are incubated with a solution containing the fluorescent ProTx-II analog (e.g., 1 µM this compound) in a suitable buffer (e.g., HBSS) for a specific duration at room temperature or 37°C.

  • Washing: The cells are washed multiple times with fresh buffer to remove any unbound fluorescent analog.

  • Nuclear Staining (Optional): A nuclear stain such as Hoechst or DAPI can be added to visualize the cell nuclei.

  • Imaging: The labeled cells are imaged using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

  • Image Analysis: The fluorescence intensity and localization are analyzed to determine the specific labeling of the Nav channel-expressing cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of ProTx-II fluorescent analogs.

ProTxII_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response ProTxII ProTx-II Analog Nav17 Nav1.7 Channel ProTxII->Nav17 Binds to VSD VSD Voltage-Sensing Domain (VSD) Pore Pore Domain VSD->Pore Gating NaIon Na+ Ion Pore->NaIon Blocks Influx Inhibition Inhibition of Neuronal Firing Pore->Inhibition Prevents Depolarization ActionPotential Action Potential Propagation

Caption: ProTx-II analog binding to the Nav1.7 voltage-sensing domain.

Experimental_Workflow cluster_synthesis Analog Synthesis & Purification cluster_characterization Pharmacological Characterization cluster_application Application in Cellular Assays Peptide_Synthesis ProTx-II Peptide Synthesis Fluorescent_Labeling Fluorescent Dye Conjugation Peptide_Synthesis->Fluorescent_Labeling Purification HPLC Purification Fluorescent_Labeling->Purification Patch_Clamp Automated Patch-Clamp (IC50 Determination) Purification->Patch_Clamp Cell_Labeling Labeling of Nav1.7-expressing cells Purification->Cell_Labeling Microscopy Fluorescence Microscopy Imaging Cell_Labeling->Microscopy

Caption: Workflow for developing and validating fluorescent ProTx-II analogs.

Logical_Relationship cluster_evidence Experimental Evidence Hypothesis Hypothesis: Fluorescent labeling of ProTx-II retains Nav1.7 inhibitory activity and selectivity. IC50_Data IC50 values of fluorescent analogs are in the low nanomolar range for Nav1.7. Hypothesis->IC50_Data Test Imaging_Data Fluorescent analogs selectively label Nav1.7-expressing cells over control cells. Hypothesis->Imaging_Data Test Conclusion Conclusion: Fluorescent ProTx-II analogs are potent and selective tools for studying Nav1.7. IC50_Data->Conclusion Supports Imaging_Data->Conclusion Supports

Caption: Logical framework for the validation of ProTx-II fluorescent analogs.

References

Methodological & Application

Application Notes and Protocols for ATTO488-ProTx-II in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO488-ProTx-II is a fluorescently labeled peptide toxin designed for the specific visualization and investigation of the voltage-gated sodium channel NaV1.7 in live cells. ProTx-II, a potent and selective inhibitor of NaV1.7, is conjugated to the bright and photostable fluorophore ATTO 488, enabling high-resolution imaging and analysis of this key therapeutic target in pain research.[1] These application notes provide detailed protocols for the use of this compound in live-cell imaging, along with supporting data and visualizations to facilitate experimental design and execution.

Product Information

  • Product Name: this compound

  • Target: Voltage-gated sodium channel 1.7 (NaV1.7)

  • Fluorophore: ATTO 488

  • Excitation Wavelength (Max): 501 nm

  • Emission Wavelength (Max): 523 nm

  • Applications: Live-cell imaging, fluorescence microscopy, investigation of NaV1.7 localization and trafficking.

Data Presentation

Table 1: Pharmacological Properties of ProTx-II and Analogs

This table summarizes the binding affinities (IC50 and Kd values) of the unlabeled ProTx-II peptide against various voltage-gated sodium channel subtypes. This compound has been shown to emulate the pharmacological properties of the unlabeled ProTx-II, specifically labeling NaV1.7 channels.[1]

Channel SubtypeProTx-II IC50 (nM)ProTx-II Kd (nM)
hNaV1.116Not Reported
hNaV1.230 - 150Not Reported
hNaV1.3>25Not Reported
hNaV1.4>25Not Reported
hNaV1.530 - 150Not Reported
hNaV1.630 - 150Not Reported
hNaV1.7 0.3 0.3 [2]
hNaV1.8>25Not Reported

Data compiled from multiple sources. The IC50 values for NaV1.2, NaV1.5, and NaV1.6 are presented as a range based on available literature.

Signaling Pathway

NaV1.7 Signaling in Nociceptive Neurons

The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals. It is highly expressed in peripheral nociceptive neurons, where it plays a key role in the initiation and propagation of action potentials in response to noxious stimuli. The influx of sodium ions through NaV1.7 leads to depolarization of the neuronal membrane, which, upon reaching the threshold, triggers an action potential that travels to the central nervous system, resulting in the sensation of pain.

NaV17_Signaling_Pathway cluster_stimulus Noxious Stimulus cluster_neuron Nociceptive Neuron cluster_inhibition Inhibition by this compound Stimulus Thermal, Mechanical, or Chemical Stimulus NaV17 NaV1.7 Channel (Closed State) Stimulus->NaV17 NaV17_Open NaV1.7 Channel (Open State) NaV17->NaV17_Open Activation MembraneDepolarization Membrane Depolarization NaV17_Open->MembraneDepolarization Na+ Influx ActionPotential Action Potential Generation MembraneDepolarization->ActionPotential SignalPropagation Signal Propagation to CNS ActionPotential->SignalPropagation PainSensation Pain Sensation (in CNS) SignalPropagation->PainSensation Perception ATTO488_ProTxII This compound ATTO488_ProTxII->NaV17 Binds to VSDs, prevents opening

NaV1.7 signaling pathway in pain transmission.

Experimental Protocols

Live-Cell Imaging of NaV1.7 with this compound

This protocol provides a general guideline for labeling and imaging NaV1.7 channels in live cells using this compound. Optimization may be required depending on the cell type and experimental conditions.

Materials:

  • This compound

  • Live cells expressing NaV1.7 (e.g., dorsal root ganglion neurons, or a cell line stably expressing NaV1.7)

  • Cell culture medium appropriate for the cell type

  • Imaging buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+)

  • Confocal microscope with appropriate filter sets for ATTO 488 (Excitation: ~488 nm, Emission: ~525 nm)

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom imaging dishes or chamber slides at an appropriate density to allow for individual cell imaging.

    • Culture cells overnight to allow for adherence and recovery.

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed imaging buffer to the desired final concentration. A starting concentration of 100-200 nM is recommended, with a titration range of 50-500 nM for optimization.

  • Cell Staining:

    • Aspirate the cell culture medium from the imaging dish.

    • Gently wash the cells once with pre-warmed imaging buffer.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and expression level of NaV1.7.

  • Washing:

    • After incubation, gently aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound probe and reduce background fluorescence.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately proceed to image the cells using a confocal microscope.

    • Use the appropriate laser line and emission filter for the ATTO 488 fluorophore (Excitation: ~488 nm, Emission: ~525 nm).

    • Acquire images using settings that minimize phototoxicity, such as using the lowest possible laser power and shortest exposure times that provide a good signal-to-noise ratio.

Experimental Workflow

The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound to label and visualize NaV1.7 channels.

Live_Cell_Imaging_Workflow cluster_prep I. Preparation cluster_staining II. Staining cluster_imaging III. Imaging cluster_analysis IV. Analysis Cell_Culture Culture NaV1.7-expressing cells on imaging dish Prepare_Probe Prepare this compound staining solution Wash_Cells_1 Wash cells with imaging buffer Prepare_Probe->Wash_Cells_1 Incubate Incubate cells with This compound Wash_Cells_1->Incubate Wash_Cells_2 Wash cells to remove unbound probe Incubate->Wash_Cells_2 Acquire_Images Acquire images using confocal microscopy Wash_Cells_2->Acquire_Images Image_Analysis Analyze images for NaV1.7 localization and intensity Acquire_Images->Image_Analysis Data_Interpretation Interpret data Image_Analysis->Data_Interpretation

Workflow for live-cell imaging with this compound.

Troubleshooting

  • High Background:

    • Ensure adequate washing after the staining step.

    • Optimize the concentration of this compound; a lower concentration may be sufficient.

    • Use a high-quality imaging buffer.

  • Low Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Confirm the expression of NaV1.7 in the cells being used.

    • Optimize microscope settings for sensitivity (e.g., detector gain, pinhole size).

  • Phototoxicity:

    • Use the lowest possible laser power.

    • Reduce the exposure time per frame.

    • Decrease the frequency of image acquisition in time-lapse experiments.

    • Use a live-cell imaging solution designed to reduce phototoxicity.

Conclusion

This compound is a valuable tool for the specific fluorescent labeling and visualization of NaV1.7 channels in living cells. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this probe in their studies of NaV1.7 biology and its role in pain signaling, as well as in the development of novel analgesic drugs.

References

Application Notes and Protocols for ATTO488-ProTx-II in Confocal Microscopy of Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoxin-II (ProTx-II) is a 30-amino acid peptide derived from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] It is a potent and selective antagonist of the voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel is a key player in pain signaling, and its genetic disruption in humans leads to a congenital inability to perceive pain.[2] This makes Nav1.7 a prime therapeutic target for the development of novel analgesics.

ATTO488-ProTx-II is a conjugate of ProTx-II and the fluorescent dye ATTO 488. The ATTO 488 dye is known for its high fluorescence quantum yield, exceptional photostability, and hydrophilicity, making it well-suited for high-resolution microscopy.[3] The conjugation of ATTO 488 to ProTx-II allows for the direct visualization of Nav1.7 channels in live or fixed neurons, providing a powerful tool for studying the distribution, trafficking, and function of this important ion channel.[4][5]

These application notes provide detailed protocols for the use of this compound in the confocal microscopy of neurons, intended for researchers in academia and the pharmaceutical industry.

Data Presentation

Toxin and Dye Properties
ParameterValueReference
ProTx-II
SourceThrixopelma pruriens[1]
Molecular Weight3826.65 Da[1]
Primary TargetNav1.7[1][2]
ATTO 488 Dye
Excitation Maximum (λex)500 nm[3]
Emission Maximum (λem)520 nm[3]
Molar Extinction Coefficient (εmax)9.0 x 10⁴ M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (ηfl)80%[3]
ProTx-II Selectivity for Nav Channel Subtypes
Channel SubtypeIC₅₀Reference
Nav1.70.3 nM[2]
Nav1.241 nM[6]
Nav1.579 nM[6]
Nav1.626 nM[6]

Signaling Pathway

The voltage-gated sodium channel Nav1.7 plays a crucial role in the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. Upon detection of a noxious stimulus (e.g., heat, mechanical pressure, or chemical irritants), nociceptors depolarize. This initial depolarization triggers the opening of Nav1.7 channels, leading to a rapid influx of sodium ions (Na⁺). This influx further depolarizes the neuronal membrane, amplifying the signal and ultimately leading to the generation of an action potential that travels to the central nervous system, where it is perceived as pain. ProTx-II selectively binds to and inhibits Nav1.7, thereby dampening the excitability of these neurons and producing an analgesic effect.

Nav1_7_Signaling_Pathway cluster_stimulus Noxious Stimulus cluster_neuron Nociceptive Neuron cluster_cns Central Nervous System cluster_inhibition Inhibition Stimulus Heat, Mechanical, Chemical Nociceptor Nociceptor Depolarization Stimulus->Nociceptor Activates Nav1.7 Nav1.7 Channel Activation Nociceptor->Nav1.7 Opens Na_Influx Na⁺ Influx Nav1.7->Na_Influx Allows AP Action Potential Generation Na_Influx->AP Causes Pain_Perception Pain Perception AP->Pain_Perception Signal to CNS ATTO488_ProTx_II This compound ATTO488_ProTx_II->Nav1.7 Blocks

Figure 1. Simplified signaling pathway of Nav1.7 in nociception and its inhibition by this compound.

Experimental Protocols

Live-Cell Labeling and Imaging of Cultured Neurons

This protocol is optimized for dorsal root ganglion (DRG) neurons but can be adapted for other neuronal cell types expressing Nav1.7.

Materials:

  • This compound

  • Cultured neurons (e.g., primary DRG neurons) on glass-bottom dishes or coverslips

  • Live-cell imaging medium (e.g., Hibernate-E medium or equivalent)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (optional)

Protocol:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 10 µM.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration. A starting concentration of 200 nM is recommended for DRG neurons.[7] Optimization may be required for other cell types (e.g., 1 µM for Nav1.7-expressing CHO cells).[7]

  • Cell Culture:

    • Culture neurons on a suitable substrate for high-resolution imaging (e.g., poly-D-lysine coated glass-bottom dishes).

    • Ensure cultures are healthy and at an appropriate density for imaging.

  • Labeling:

    • Aspirate the culture medium from the neurons.

    • Gently wash the cells once with pre-warmed live-cell imaging medium.

    • Add the this compound working solution to the cells.

    • Incubate at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Live-Cell Imaging:

    • Image the labeled neurons immediately using a confocal microscope equipped for live-cell imaging (i.e., with temperature and CO₂ control).

    • For optimal results, maintain the cells at 37°C and 5% CO₂ during imaging.

  • Fixation (Optional, for endpoint imaging):

    • After washing (Step 4), fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on slides using a suitable mounting medium, optionally containing a nuclear counterstain like DAPI.

    • Store the slides at 4°C, protected from light, until imaging.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Culture Neurons on Glass-Bottom Dishes Start->Cell_Culture Prepare_Probe Prepare this compound Working Solution (200 nM) Cell_Culture->Prepare_Probe Labeling Incubate Neurons with Probe (37°C, 15-30 min) Prepare_Probe->Labeling Washing Wash 3x with Live-Cell Imaging Medium Labeling->Washing Decision Live or Fixed Imaging? Washing->Decision Live_Imaging Live Confocal Microscopy (37°C, 5% CO₂) Decision->Live_Imaging Live Fixation Fix with 4% PFA (10-15 min, RT) Decision->Fixation Fixed Analysis Image Analysis and Quantification Live_Imaging->Analysis Mounting Mount with DAPI Fixation->Mounting Fixed_Imaging Confocal Microscopy Mounting->Fixed_Imaging Fixed_Imaging->Analysis End End Analysis->End

Figure 2. Experimental workflow for labeling and imaging neurons with this compound.
Confocal Microscopy Settings

The following are recommended starting parameters for imaging this compound. These settings should be optimized for the specific instrument and sample to achieve the best signal-to-noise ratio while minimizing phototoxicity.

ParameterRecommended SettingNotes
Excitation Laser 488 nm line of an Argon laser
Laser Power Use the lowest possible power that provides a detectable signal (typically 1-5%)To minimize phototoxicity and photobleaching.
Objective High numerical aperture (NA ≥ 1.3) oil or water immersion objective (e.g., 60x or 63x)For high-resolution imaging.
Pinhole Set to 1 Airy Unit (AU)For optimal confocality and rejection of out-of-focus light.
Emission Detection 505 - 550 nmAdjust the detection window to match the emission spectrum of ATTO 488.
Detector Gain/Offset Adjust to use the full dynamic range of the detector without saturating the signal.Avoid pixel saturation for quantitative analysis.
Scan Speed Moderate speed (e.g., 400-800 Hz)Slower speeds can increase signal-to-noise but also increase photobleaching.
Frame Averaging 2-4x line or frame averagingTo improve the signal-to-noise ratio.
Pixel Dwell Time Keep as short as possible while maintaining adequate signalLonger dwell times increase phototoxicity.

Troubleshooting and Considerations

  • Low Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the health of the neuronal culture.

    • Optimize confocal settings (e.g., slightly increase laser power or detector gain).

  • High Background:

    • Ensure thorough washing after the labeling step.

    • Use a high-quality, low-autofluorescence imaging medium.

    • Consider using a background subtraction algorithm during image analysis.

  • Phototoxicity in Live-Cell Imaging:

    • Minimize the laser power and exposure time.

    • Use a sensitive detector to allow for lower laser power.

    • Reduce the frequency of image acquisition in time-lapse experiments.

    • Ensure the cells are in a healthy environment (proper temperature, CO₂, and humidity).

  • Specificity Control:

    • To confirm that the observed fluorescence is specific to Nav1.7, a negative control can be performed by co-incubating the cells with an excess of unlabeled ProTx-II. This should result in a significant reduction in the this compound signal.

    • Alternatively, a non-binding mutant of the toxin, if available, can be used as a negative control.

By following these guidelines and protocols, researchers can effectively utilize this compound to visualize and study the Nav1.7 sodium channel in neurons, contributing to a better understanding of its role in pain and the development of new therapeutic strategies.

References

Application Notes and Protocols: ATTO488-ProTx-II for Labeling Dorsal Root ganglion Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO488-ProTx-II is a fluorescently labeled peptide toxin that serves as a high-affinity and selective antagonist of the voltage-gated sodium channel Nav1.7.[1][2][3] This channel is predominantly expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons, and is a key player in pain signaling pathways. The specific binding of ProTx-II to Nav1.7 makes its fluorescent conjugate, this compound, an invaluable tool for visualizing the distribution of Nav1.7 in DRG neurons and for functional studies related to nociception. These application notes provide detailed protocols for the use of this compound in labeling DRG neurons, along with data presentation and diagrams to facilitate experimental design and interpretation.

Product Information

  • Product Name: this compound

  • Fluorophore: ATTO 488

  • Target: Voltage-gated sodium channel Nav1.7

  • Application: Fluorescence imaging of Nav1.7 expressing cells, particularly DRG neurons.

Data Presentation

Fluorophore Properties: ATTO 488
PropertyValue
Excitation Maximum (λex)500 nm
Emission Maximum (λem)520 nm
Molar Extinction Coefficient9.0 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield80%
Binding Affinity of ProTx-II
Channel SubtypeIC₅₀ (nM)
Nav1.70.3
Other Nav Subtypes30 - 150

Experimental Protocols

I. Preparation of Dorsal Root Ganglion (DRG) Neuron Cultures

This protocol is adapted from established methods for isolating and culturing rodent DRG neurons.

Materials:

  • E15 mouse or rat embryos

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type I

  • Dispase II

  • DNase I

  • Neurobasal Medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Nerve Growth Factor (NGF)

  • Poly-D-lysine

  • Laminin

  • Sterile dissection tools

  • 15 mL conical tubes

  • Cell strainers (70 µm)

  • Glass coverslips or imaging plates

Procedure:

  • Coat Coverslips: Coat sterile glass coverslips or imaging plates with poly-D-lysine (50 µg/mL in sterile water) for 1-2 hours at 37°C. Rinse three times with sterile water and allow to dry. Then, coat with laminin (10 µg/mL in sterile PBS) for at least 2 hours at 37°C before use.

  • Dissection: Euthanize pregnant mice or rats according to approved institutional protocols. Dissect the embryos and isolate the dorsal root ganglia from the spinal column under a dissecting microscope.

  • Digestion: Transfer the isolated DRGs to a 15 mL conical tube containing a digestion solution of DMEM with Collagenase Type I (1 mg/mL) and Dispase II (2.4 U/mL). Incubate at 37°C for 30-45 minutes.

  • Dissociation: Gently triturate the digested ganglia using a fire-polished Pasteur pipette in the presence of DNase I (0.1 mg/mL) to obtain a single-cell suspension.

  • Filtration and Centrifugation: Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps. Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Plating: Resuspend the cell pellet in supplemented Neurobasal medium containing NGF (50 ng/mL). Plate the neurons onto the prepared laminin-coated coverslips at a desired density.

  • Culture: Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO₂. Allow the neurons to adhere and extend neurites for at least 48 hours before proceeding with labeling experiments.

II. Staining of Live DRG Neurons with this compound

This protocol is designed for live-cell imaging of Nav1.7 distribution.

Materials:

  • Cultured DRG neurons on glass coverslips

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Hoechst 33342 or other nuclear stain (optional)

  • Confocal microscope

Procedure:

  • Preparation of Staining Solution: Prepare a working solution of this compound in HBSS. A final concentration of 200 nM is recommended as a starting point.[4]

  • Cell Washing: Gently wash the cultured DRG neurons twice with pre-warmed HBSS to remove any residual culture medium.

  • Incubation: Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Nuclear Staining (Optional): If nuclear counterstaining is desired, add Hoechst 33342 to the cells at a final concentration of 1 µg/mL during the last 5-10 minutes of the incubation with this compound.

  • Washing: Gently wash the cells three times with HBSS to remove unbound probe.

  • Imaging: Mount the coverslips on a microscope slide with a drop of HBSS. Image the labeled neurons using a confocal microscope equipped with appropriate laser lines and filters for ATTO 488 (excitation ~490 nm, emission ~520 nm) and the chosen nuclear stain.

III. Negative Control Staining

To ensure the specificity of the labeling, a negative control experiment is crucial.

Procedure:

  • Follow the same staining protocol as described above.

  • In a parallel experiment, use this compound K26E, a mutant version of the toxin with significantly reduced affinity for Nav1.7, at the same concentration as the wild-type probe.[5]

  • Alternatively, pre-incubate the cells with an excess of unlabeled ProTx-II for 30 minutes before adding this compound. This will block the specific binding sites for the fluorescently labeled toxin.

  • A significant reduction in fluorescence intensity in the negative control samples compared to the samples stained with this compound confirms the specific labeling of Nav1.7.[4]

Visualizations

Signaling Pathway of ProTx-II in DRG Neurons

ProTxII_Signaling cluster_neuron DRG Neuron Membrane cluster_downstream Downstream Effects Nav17 Nav1.7 Channel AP Action Potential Propagation Nav17->AP Reduced Na+ Influx (Inhibited by ProTx-II) ProTxII This compound ProTxII->Nav17 Binds and Blocks PainSignal Pain Signal Transmission AP->PainSignal Leads to DRG_Labeling_Workflow start Start dissection Isolate DRGs from Embryos start->dissection digestion Enzymatic Digestion (Collagenase/Dispase) dissection->digestion dissociation Mechanical Dissociation digestion->dissociation plating Plate Neurons on Coated Coverslips dissociation->plating culture Culture for 48h plating->culture staining Incubate with This compound (200 nM) culture->staining wash Wash to Remove Unbound Probe staining->wash imaging Confocal Microscopy wash->imaging end End imaging->end

References

Application Notes and Protocols for Immunocytochemistry with ATTO488-ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoxin-II (ProTx-II) is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] It is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key player in pain signaling pathways.[1][2] The high affinity and selectivity of ProTx-II for Nav1.7 make it an invaluable tool for studying the channel's function and distribution.[2][3] ATTO488-ProTx-II is a fluorescently labeled version of this toxin, where the bright and photostable ATTO488 dye is conjugated to ProTx-II. This allows for direct visualization of Nav1.7 channels in cells and tissues using immunocytochemistry (ICC) and other fluorescence-based imaging techniques. These application notes provide detailed protocols and data for the use of this compound in localizing Nav1.7 channels.

Quantitative Data

Table 1: Pharmacological Properties of ProTx-II and this compound

LigandTargetIC₅₀Notes
ProTx-IIHuman Nav1.7~0.3 nMHighly selective over other Nav subtypes.[1][2]
ProTx-IIHuman Nav1.241 nM
ProTx-IIHuman Nav1.579 nM[3][4]
ProTx-IIHuman Nav1.626 nM
This compoundHuman Nav1.7Potent (specific IC₅₀ not detailed in provided results)Emulates the pharmacological properties of unlabeled ProTx-II.[3][5][6]

Table 2: Spectral Properties of ATTO488 Fluorophore

PropertyValueSource
Excitation Maximum501 nm[7]
Emission Maximum523 nm[7]
Molar Extinction Coefficient9.0 x 10⁴ M⁻¹ cm⁻¹[6]
Fluorescence Quantum Yield80%[6]
Recommended Laser Line488 nm[5][6]
Common Emission Filter515/30 nm[7]

Signaling Pathway and Mechanism of Action

The Nav1.7 channel is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain.[2][8] This makes Nav1.7 a prime target for the development of novel analgesics.

ProTx-II acts as a gating modifier of the Nav1.7 channel.[4][9] It binds to the voltage-sensor domain II (VSD-II) of the channel, trapping it in its resting state.[1][10] This inhibition of the voltage sensor's movement prevents the channel from opening in response to membrane depolarization, thereby blocking the influx of sodium ions and inhibiting action potential firing.[10]

Nav17_Signaling_Pathway Nav1.7 Signaling Pathway and ProTx-II Inhibition cluster_membrane Cell Membrane Nav17 Nav1.7 Channel (Resting State) VSDII Voltage Sensor Domain II (VSD-II) Nav17->VSDII Movement of Nav17_active Nav1.7 Channel (Open State) Na_Influx Na+ Influx Nav17_active->Na_Influx VSDII->Nav17_active Triggers channel opening No_Action_Potential Action Potential Blocked VSDII->No_Action_Potential Prevents movement ProTxII This compound ProTxII->VSDII Binds to and traps in resting state Noxious_Stimuli Noxious Stimuli Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization Depolarization->Nav17 Activates Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Analgesia Analgesia No_Action_Potential->Analgesia

Caption: Mechanism of Nav1.7 inhibition by this compound.

Experimental Protocols

Immunocytochemistry Protocol for Cell Surface Staining of Nav1.7 with this compound

This protocol is designed for staining of live or fixed cells expressing Nav1.7 on the cell surface.

Materials:

  • Cells expressing Nav1.7 (e.g., cultured dorsal root ganglion neurons, or cell lines stably expressing Nav1.7)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS (for fixed cell staining)

  • Bovine Serum Albumin (BSA)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Mounting medium

  • Coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets for ATTO488 (e.g., excitation 488 nm, emission 500-550 nm) and DAPI/Hoechst.

Experimental Workflow:

Caption: Step-by-step workflow for immunocytochemistry.

Procedure:

  • Cell Preparation:

    • Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Fixation (for fixed cell staining):

    • Note: For live-cell imaging, skip this step.

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking solution of 1% BSA in PBS for 30 minutes at room temperature. This step helps to reduce non-specific binding of the fluorescent toxin.

  • Staining with this compound:

    • Dilute the this compound stock solution in blocking buffer to the desired final concentration. A starting concentration of 200 nM is recommended, but the optimal concentration may need to be determined empirically.

    • Incubate the cells with the diluted this compound solution for 1 hour at room temperature, protected from light.

  • Washing:

    • Gently wash the cells three times with PBS for 5 minutes each to remove unbound toxin.

  • Nuclear Counterstaining:

    • Incubate the cells with a nuclear stain such as Hoechst 33342 (1 µg/mL) or DAPI (300 nM) in PBS for 10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS for 5 minutes each.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with filters for ATTO488 (excitation ~488 nm, emission ~520 nm) and the nuclear counterstain (e.g., DAPI/Hoechst: excitation ~350 nm, emission ~460 nm).

    • This compound staining should appear as fluorescence localized to the plasma membrane of cells expressing Nav1.7.

Controls:

  • Negative Control: Use cells that do not express Nav1.7 to ensure the specificity of the staining.

  • Competition Control: Pre-incubate the cells with an excess of unlabeled ProTx-II before adding this compound. A significant reduction in fluorescence intensity will confirm the specific binding of the fluorescent toxin to Nav1.7.

Conclusion

This compound is a powerful tool for the specific visualization of Nav1.7 voltage-gated sodium channels in a variety of cell types. Its high affinity and selectivity, combined with the bright and stable fluorescence of the ATTO488 dye, enable high-resolution imaging in immunocytochemistry. The provided protocols and data will assist researchers in the successful application of this fluorescent toxin for studying the role of Nav1.7 in pain and other neurological disorders.

References

Application Notes and Protocols: ATTO488-ProTx-II in Flow Cytometry for Nav1.7 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of ATTO488-ProTx-II, a fluorescently labeled peptide toxin, for the detection and characterization of the voltage-gated sodium channel Nav1.7 on the cell surface using flow cytometry. Protoxin-II (ProTx-II) is a peptide from tarantula venom that acts as a high-affinity gating modifier of Nav1.7, a key target in pain research.[1] The conjugation of ProTx-II to the bright and photostable fluorophore ATTO 488 allows for direct and specific labeling of Nav1.7-expressing cells.

Introduction to this compound and Nav1.7

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[2] It is predominantly expressed in peripheral neurons, such as those in the dorsal root ganglia (DRG) and trigeminal ganglia.[2] Gain-of-function mutations in the SCN9A gene are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital inability to experience pain. This makes Nav1.7 a highly attractive target for the development of novel analgesics.

This compound is a valuable tool for studying Nav1.7 expression and pharmacology. It is a derivative of ProTx-II, a peptide toxin known to selectively inhibit Nav1.7.[3] The covalent attachment of the ATTO 488 dye, which has an excitation maximum at 500 nm and an emission maximum at 520 nm, allows for the direct visualization and quantification of Nav1.7 on the cell surface. Studies have shown that this compound specifically labels Nav1.7-expressing cells.[4][5]

Data Presentation

Table 1: Photophysical Properties of ATTO 488
PropertyValue
Excitation Maximum (λex)500 nm
Emission Maximum (λem)520 nm
Molar Extinction Coefficient (εmax)9.0 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (ηfl)80%
Table 2: Recommended Reagent Concentrations for Flow Cytometry
ReagentRecommended ConcentrationNotes
This compound300 nM - 1 µMOptimal concentration should be determined by titration for each cell type and experimental setup.
Unlabeled ProTx-II (for blocking)2 µM - 10 µMUsed as a negative control to demonstrate binding specificity. Pre-incubation is required.
Cell Density0.5 - 1 x 10⁶ cells/mLMaintaining an appropriate cell density is crucial for accurate flow cytometry analysis.
Viability DyePer manufacturer's instructionsEssential for excluding dead cells, which can non-specifically bind the fluorescent probe.

Experimental Protocols

Protocol 1: Staining of Cells with this compound for Flow Cytometry Analysis

This protocol outlines the steps for staining both cell lines and primary cells expressing Nav1.7 with this compound for subsequent analysis by flow cytometry.

Materials:

  • This compound

  • Cells expressing Nav1.7 (e.g., CHO-hNav1.7, HEK293-hNav1.7, or primary neurons)

  • Control cells (not expressing Nav1.7)

  • Unlabeled ProTx-II (for blocking control)

  • Flow Cytometry Staining Buffer: Phosphate-Buffered Saline (PBS) containing 140 mM NaCl, 4 mM KCl, 5 mM glucose, and 10 mM HEPES, pH 7.4.

  • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Flow cytometer equipped with a 488 nm laser and appropriate emission filters for ATTO 488.

Procedure:

  • Cell Preparation:

    • For adherent cells, detach them from the culture vessel using a gentle, non-enzymatic cell dissociation solution to maintain cell surface protein integrity.

    • For suspension cells, collect them by centrifugation.

    • Wash the cells once with ice-cold Flow Cytometry Staining Buffer.

    • Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 0.5 - 1 x 10⁶ cells/mL.[4]

  • Staining:

    • Aliquot 100 µL of the cell suspension (containing 0.5 - 1 x 10⁵ cells) into each FACS tube.

    • For the experimental sample: Add this compound to a final concentration of 300 nM to 1 µM.[4] The optimal concentration should be determined by titration.

    • For the unstained control: Add an equal volume of Flow Cytometry Staining Buffer without the fluorescent probe.

    • For the blocking control: Pre-incubate the cells with 2-10 µM of unlabeled ProTx-II for 20 minutes at room temperature.[4] Then, add this compound to the final concentration without a washing step.

    • Incubate all tubes for 20 minutes at room temperature, protected from light.[4]

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Viability Staining:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye according to the manufacturer's instructions. This is crucial to exclude dead cells, which can exhibit non-specific fluorescence.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (typically 300-500 µL) for flow cytometry analysis.

    • Analyze the samples on a flow cytometer. Use the 488 nm laser for excitation and an emission filter suitable for ATTO 488 (e.g., a 530/30 nm bandpass filter).

    • Collect data for a sufficient number of events (e.g., 10,000-50,000 events in the live, single-cell gate).

Protocol 2: Data Analysis and Gating Strategy

A proper gating strategy is essential for accurate analysis of Nav1.7 expression.

Gating Steps:

  • Time Gate: Gate on the events based on time to exclude any potential clogs or inconsistencies in the sample run.

  • Singlet Gate: Use forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets and cell aggregates.

  • Live Cell Gate: Use the viability dye to gate on the live cell population.

  • Cell Population of Interest: Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest based on size and granularity.

  • Nav1.7 Positive Gate: Analyze the ATTO 488 fluorescence intensity of the live, single-cell population. Set the positive gate based on the unstained control and the blocking control. The blocking control should show a significant reduction in fluorescence intensity compared to the sample stained with this compound alone.

Mandatory Visualizations

Nav1_7_Signaling_Pathway Nav1.7 Signaling in Nociceptive Neurons cluster_membrane Cell Membrane cluster_stimuli Noxious Stimuli cluster_cellular_response Cellular Response Nav1_7 Nav1.7 AP_Generation Action Potential Generation Nav1_7->AP_Generation Initiates ProTx_II This compound ProTx_II->Nav1_7 Inhibits Thermal Thermal Depolarization Membrane Depolarization Thermal->Depolarization Mechanical Mechanical Mechanical->Depolarization Chemical Chemical Chemical->Depolarization Depolarization->Nav1_7 Activates Neurotransmitter_Release Neurotransmitter Release AP_Generation->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal

Caption: Nav1.7 signaling cascade in pain perception.

Flow_Cytometry_Workflow Flow Cytometry Workflow for Nav1.7 Detection cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition and Analysis Cell_Harvest Harvest and Wash Cells Cell_Suspension Prepare Single-Cell Suspension Cell_Harvest->Cell_Suspension Staining_Probe Incubate with This compound Cell_Suspension->Staining_Probe Washing Wash to Remove Unbound Probe Staining_Probe->Washing Viability_Stain Add Viability Dye Washing->Viability_Stain Acquisition Acquire Data on Flow Cytometer Viability_Stain->Acquisition Gating Gating Strategy: - Time - Singlets - Live Cells Acquisition->Gating Analysis Analyze Nav1.7 Expression Gating->Analysis

Caption: Experimental workflow for Nav1.7 analysis.

Logical_Relationship Logical Relationship of Controls cluster_experiment Experimental Samples cluster_controls Controls Stained_Sample Nav1.7+ Cells + This compound Unstained_Control Nav1.7+ Cells (No Probe) Stained_Sample->Unstained_Control Compare for Positive Signal Blocking_Control Nav1.7+ Cells + Unlabeled ProTx-II + This compound Stained_Sample->Blocking_Control Compare for Specificity Negative_Cell_Control Nav1.7- Cells + This compound Stained_Sample->Negative_Cell_Control Compare for Cell-Type Specificity

Caption: Relationship between experimental and control samples.

References

Probing the Nav1.7 Ion Channel: A Comparative Analysis of Biotinylated and Fluorescent ProTx-II for Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-II, a peptide toxin isolated from the venom of the Green Velvet tarantula (Thrixopelma pruriens), has emerged as a valuable molecular tool for studying voltage-gated sodium channels (Navs), particularly the Nav1.7 subtype, which is a key target in pain therapeutics.[1][2] The ability to isolate and identify binding partners of ProTx-II is crucial for understanding its mechanism of action and for the development of novel analgesics. Pull-down assays are a cornerstone technique for this purpose, enabling the capture and subsequent identification of interacting proteins.[3] This document provides a detailed comparison and protocols for utilizing two powerful ProTx-II-based probes in pull-down assays: biotinylated ProTx-II (Biot-ProTx-II) and fluorescently-labeled ProTx-II.

The choice between a biotinylated and a fluorescent probe depends on the specific experimental goals. Biotinylation offers a robust and high-affinity capture system through the biotin-streptavidin interaction, making it highly effective for isolating interacting proteins for subsequent analysis by mass spectrometry or western blotting.[1] Fluorescent labeling, on the other hand, allows for direct visualization and can be advantageous for specific applications like fluorescence-based detection and imaging, providing a more direct readout.[1][2]

Data Presentation: Quantitative Comparison

While direct head-to-head quantitative data on pull-down efficiency is limited, the available data provides valuable insights into the characteristics of each probe.

ParameterBiotinylated ProTx-II (Biot-ProTx-II)Fluorescent ProTx-II (ATTO488-ProTx-II)Reference
Target Binding (IC50 for hNav1.7) 0.6 ± 1.2 nMReported to emulate pharmacological properties of unlabeled ProTx-II[4]
Pull-Down Efficiency Capable of depleting 72% of Nav1.7 channels from cell lysates at 10 µMData on pull-down efficiency is not available, but it is effective for specific cell labeling of Nav1.7.[1][4]
Specificity Efficiently pulls down several Nav isoforms.Specifically labels the Nav1.7 channel over other Nav isoforms.[1][2]

Signaling Pathway and Experimental Workflow

ProTx-II Interaction with Nav1.7

ProTx-II acts as a gating modifier of the Nav1.7 channel. It binds to the voltage-sensing domain (VSD) of the channel, specifically to the S3-S4 loop in domain II, thereby inhibiting its activation.[5][6] This inhibition of Nav1.7, which is crucial for the propagation of action potentials in pain-sensing neurons (nociceptors), leads to an analgesic effect.[7][8]

ProTxII_Signaling_Pathway ProTx-II ProTx-II Nav1.7 Channel Nav1.7 Channel ProTx-II->Nav1.7 Channel Binds to VSD Action Potential Action Potential Nav1.7 Channel->Action Potential Inhibits Activation Pain Signal Pain Signal Action Potential->Pain Signal Blocks Propagation

Caption: ProTx-II signaling pathway.

Experimental Workflow: Pull-Down Assay

The general workflow for a pull-down assay using either biotinylated or fluorescent ProTx-II involves incubating the probe with a cell lysate containing the target protein, capturing the probe-protein complex, washing away non-specific binders, and finally eluting and analyzing the captured proteins.

Pull_Down_Workflow cluster_biotin Biotinylated ProTx-II Workflow cluster_fluorescent Fluorescent ProTx-II Workflow Biot-ProTx-II Biot-ProTx-II Incubation1 Incubation Biot-ProTx-II->Incubation1 Cell Lysate Cell Lysate Cell Lysate->Incubation1 Streptavidin Beads Streptavidin Beads Incubation1->Streptavidin Beads Capture1 Capture Complex Streptavidin Beads->Capture1 Wash1 Washing Capture1->Wash1 Elution1 Elution Wash1->Elution1 Analysis1 Western Blot / Mass Spec Elution1->Analysis1 Fluor-ProTx-II Fluor-ProTx-II Incubation2 Incubation Fluor-ProTx-II->Incubation2 Cell Lysate2 Cell Lysate2 Cell Lysate2->Incubation2 Antibody-Coated Beads Antibody-Coated Beads Incubation2->Antibody-Coated Beads Capture2 Capture Complex Antibody-Coated Beads->Capture2 Wash2 Washing Capture2->Wash2 Elution2 Elution Wash2->Elution2 Analysis2 Fluorescence Detection / Western Blot Elution2->Analysis2

Caption: Comparative pull-down assay workflow.

Experimental Protocols

Protocol 1: Pull-Down Assay using Biotinylated ProTx-II

Materials:

  • Biotinylated ProTx-II (Biot-ProTx-II)

  • Cells expressing the target Nav channel (e.g., HEK293 cells stably expressing Nav1.7)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads or agarose resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for target protein detection

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate). Determine protein concentration using a standard assay (e.g., BCA).

  • Bead Preparation:

    • Resuspend the streptavidin beads.

    • Wash the required volume of beads three times with Wash Buffer.

  • Bait-Prey Interaction:

    • Incubate a defined amount of cell lysate (e.g., 500 µg - 1 mg) with Biot-ProTx-II (e.g., 1-10 µM) for 2-4 hours at 4°C with gentle rotation.

  • Complex Capture:

    • Add the pre-washed streptavidin beads to the lysate-probe mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe to bind to the beads.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold Wash Buffer to remove non-specific binding proteins.

  • Elution:

    • Resuspend the beads in 2X SDS-PAGE sample buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the captured proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using an antibody specific to the target Nav channel or by silver staining/mass spectrometry to identify unknown interacting partners.

Protocol 2: Pull-Down Assay using Fluorescently-Labeled ProTx-II

Materials:

  • Fluorescently-labeled ProTx-II (e.g., this compound)

  • Cells expressing the target Nav channel

  • Lysis Buffer

  • Antibody specific to the fluorescent tag (or the target protein) conjugated to beads (e.g., anti-ATTO488 antibody-coated beads) or Protein A/G beads and a primary antibody.

  • Wash Buffer

  • Elution Buffer

  • Fluorescence plate reader or gel imager

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis and Bait-Prey Interaction:

    • Follow steps 1 and 3 from the biotinylated ProTx-II protocol, incubating the cell lysate with the fluorescently-labeled ProTx-II.

  • Bead Preparation:

    • If using antibody-conjugated beads, wash them three times with Wash Buffer.

    • If using Protein A/G beads, pre-incubate them with the primary antibody against the fluorescent tag or the target protein for 1-2 hours at 4°C.

  • Complex Capture:

    • Add the prepared beads to the lysate-probe mixture and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Follow step 5 from the biotinylated ProTx-II protocol.

  • Elution and Analysis:

    • Direct Fluorescence Detection: After the final wash, resuspend the beads in a small volume of PBS. The fluorescence signal can be directly measured using a fluorescence plate reader or visualized by microscopy.

    • Western Blot Analysis: Elute the proteins as described in step 6 of the biotinylated protocol and analyze by SDS-PAGE and Western blotting. The fluorescent tag can be directly visualized on the gel/membrane using a suitable imager, or a specific antibody can be used for detection.

Conclusion

Both biotinylated and fluorescently-labeled ProTx-II are powerful tools for investigating the Nav1.7 channel and its interacting partners. The choice of probe should be guided by the specific experimental question. Biotinylated ProTx-II, with its high affinity and robust capture system, is ideal for comprehensive pull-down assays aimed at identifying novel protein interactions. Fluorescently-labeled ProTx-II offers the advantage of direct detection and is particularly well-suited for applications requiring visualization and specific labeling of the Nav1.7 channel. The detailed protocols provided herein offer a solid foundation for researchers to successfully employ these valuable reagents in their studies of pain signaling and ion channel biology.

References

Application Notes and Protocols: ATTO488-ProTx-II for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent and selective inhibitor of Nav1.7.[1][2] It acts as a gating modifier, binding to the voltage-sensor domain II (VSD-II) of the channel and shifting the voltage-dependence of activation to more depolarized potentials.[2][3] ATTO488-ProTx-II is a fluorescently labeled analog of ProTx-II that retains the high affinity and selectivity of the native peptide for Nav1.7. This fluorescent probe enables the direct visualization of Nav1.7 channels and the development of high-throughput screening (HTS) assays for the discovery of new Nav1.7-targeting analgesics.

Mechanism of Action of ProTx-II

ProTx-II inhibits Nav1.7 by binding to neurotoxin site 4 on the channel's domain II voltage sensor. This binding stabilizes the voltage sensor in a resting state, requiring a stronger depolarization to activate the channel. This shift in the voltage-dependence of activation leads to a reduction in the sodium current and a decrease in neuronal excitability.

cluster_membrane Cell Membrane Nav17 Nav1.7 Channel VSDII Domain II Voltage Sensor Pore Pore Domain Activation Channel Activation Inhibition Inhibition of Activation VSDII->Inhibition Stabilizes in resting state ProTxII This compound ProTxII->VSDII Binds to Site 4 Depolarization Membrane Depolarization Depolarization->Activation Causes NaInflux Na+ Influx Activation->NaInflux Leads to AP Action Potential NaInflux->AP Generates Inhibition->Activation Prevents

Figure 1: Mechanism of Action of this compound on the Nav1.7 Channel.

Quantitative Data

The inhibitory potency of ProTx-II has been characterized against a panel of voltage-gated sodium channel subtypes. This compound has been shown to emulate the pharmacological properties of the unlabeled peptide.[4]

Channel SubtypeIC50 (nM) of ProTx-IIReference
hNav1.1~16[5]
hNav1.230 - 150[1]
hNav1.330 - 150[1]
hNav1.4>25[5]
hNav1.530 - 150[1]
hNav1.6>25[5]
hNav1.7 0.3 [1][2]
hNav1.8>25[5]

High-Throughput Screening (HTS) Assay Protocol: Fluorescence Polarization (FP)

A competitive binding assay using fluorescence polarization is a robust method for high-throughput screening of compounds that displace this compound from Nav1.7. In this assay, the small, fluorescently labeled this compound tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Nav1.7 channel (or a membrane preparation containing it), its rotation slows significantly, leading to a high fluorescence polarization signal. Test compounds that bind to the same site as ProTx-II will compete for binding and displace the fluorescent probe, causing a decrease in the fluorescence polarization signal.

cluster_prep Assay Preparation cluster_assay Assay Workflow cluster_data Data Analysis Plate 384-well Plate Dispense1 Dispense Nav1.7 Membranes & this compound Plate->Dispense1 Buffer Assay Buffer Buffer->Dispense1 Membrane Nav1.7 Membrane Preparation Membrane->Dispense1 ATTO488 This compound ATTO488->Dispense1 Compound Test Compound Library Dispense2 Dispense Test Compounds Compound->Dispense2 Dispense1->Dispense2 Incubate Incubate at Room Temperature Dispense2->Incubate Read Read Fluorescence Polarization Incubate->Read Analyze Calculate % Inhibition Read->Analyze Hits Identify 'Hits' Analyze->Hits

Figure 2: High-Throughput Screening Workflow using Fluorescence Polarization.

Materials:

  • This compound

  • Membrane preparations from cells stably expressing hNav1.7

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA)

  • Test compound library

  • 384-well, low-volume, black, round-bottom plates

  • A plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of Nav1.7 membrane preparation in Assay Buffer.

    • Prepare a 2X working solution of this compound in Assay Buffer. The final concentration of this compound should be at its Kd for Nav1.7.

    • Prepare test compounds at a 4X final concentration in an appropriate solvent (e.g., DMSO) and then dilute to 2X in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X this compound solution to each well of the 384-well plate.

    • Add 5 µL of the 2X Nav1.7 membrane preparation to each well.

    • Add 10 µL of the 2X test compound solution to the appropriate wells. For control wells, add 10 µL of Assay Buffer with the corresponding solvent concentration (e.g., 2% DMSO).

      • Negative Control (Low Polarization): Wells containing this compound and Assay Buffer without membrane preparation.

      • Positive Control (High Polarization): Wells containing this compound, Nav1.7 membrane preparation, and vehicle.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis:

    • The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_low_control) / (FP_high_control - FP_low_control)]) where:

      • FP_sample is the fluorescence polarization of the test compound well.

      • FP_low_control is the average fluorescence polarization of the negative control wells.

      • FP_high_control is the average fluorescence polarization of the positive control wells.

    • Compounds showing significant inhibition can be selected as "hits" for further validation.

Cell-Based Imaging Assay Protocol

This protocol describes the use of this compound to visualize the localization of Nav1.7 channels in cultured cells. This can be used as a secondary screening assay to confirm the interaction of hit compounds with Nav1.7 in a cellular context or for high-content screening.

cluster_prep Cell Preparation cluster_assay Labeling and Imaging cluster_analysis Image Analysis Seed Seed Nav1.7-expressing cells in imaging plates Culture Culture overnight Seed->Culture Wash1 Wash cells Culture->Wash1 AddProbe Add this compound Wash1->AddProbe Incubate Incubate AddProbe->Incubate Wash2 Wash to remove unbound probe Incubate->Wash2 Image Acquire Images Wash2->Image Segment Segment cells and quantify fluorescence Image->Segment Analyze Analyze data Segment->Analyze

Figure 3: Workflow for Cell-Based Imaging with this compound.

Materials:

  • Cells stably expressing hNav1.7 (e.g., HEK293 or CHO cells)

  • Culture medium appropriate for the cell line

  • 96- or 384-well imaging plates (black, clear bottom)

  • This compound

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Hoechst 33342 or other nuclear stain

  • High-content imaging system or fluorescence microscope

Protocol:

  • Cell Plating:

    • Seed Nav1.7-expressing cells into the imaging plate at a density that will result in a sub-confluent monolayer on the day of the experiment.

    • Culture the cells overnight at 37°C in a humidified incubator with 5% CO2.

  • Labeling:

    • On the day of the experiment, gently wash the cells twice with pre-warmed Imaging Buffer.

    • Prepare a solution of this compound in Imaging Buffer at the desired concentration (e.g., 100-200 nM).

    • Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • (Optional) For competitive binding experiments, pre-incubate the cells with the test compound for a desired period before adding this compound.

    • Gently wash the cells three times with Imaging Buffer to remove unbound probe.

    • Add Imaging Buffer containing a nuclear stain (e.g., Hoechst 33342) and incubate for 10-15 minutes.

    • Wash the cells once more with Imaging Buffer.

  • Imaging:

    • Acquire images using a high-content imaging system or a fluorescence microscope equipped with appropriate filters for ATTO488 (Excitation/Emission: ~490/520 nm) and the nuclear stain.

  • Image Analysis:

    • Use image analysis software to identify and segment the cells based on the nuclear stain.

    • Measure the fluorescence intensity of this compound associated with the cell membrane or the entire cell.

    • For competitive binding assays, a decrease in ATTO488 fluorescence intensity in the presence of a test compound indicates displacement of the probe and binding of the compound to Nav1.7.

Conclusion

This compound is a valuable tool for the study of Nav1.7 and the discovery of novel analgesics. Its high affinity and selectivity for Nav1.7, combined with its fluorescent properties, enable the development of robust and reliable high-throughput screening and imaging assays. The protocols provided here offer a starting point for researchers to implement these powerful techniques in their drug discovery programs.

References

Visualizing Nav1.7 Channel Trafficking with ATTO488-ProTx-II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a critical player in pain signaling, making it a key target for the development of novel analgesics. Understanding the cellular trafficking of Nav1.7—its synthesis, transport to the cell surface, internalization, and recycling or degradation—is crucial for elucidating its role in normal physiology and pathological pain states. ATTO488-ProTx-II is a powerful tool for these studies. It is a fluorescently labeled version of ProTx-II, a peptide toxin from the tarantula Thrixopelma pruriens, which is a potent and selective blocker of the Nav1.7 channel.[1] The covalent attachment of the bright, photostable ATTO 488 dye allows for the direct visualization and quantification of Nav1.7 channels in live and fixed cells.

This document provides detailed application notes and experimental protocols for visualizing and quantifying Nav1.7 channel trafficking using this compound.

Application Notes

This compound can be employed in a variety of applications to study Nav1.7 trafficking:

  • Surface Channel Labeling and Distribution: The high affinity and specificity of ProTx-II for Nav1.7 allow for precise labeling of channels on the plasma membrane of live cells, such as dorsal root ganglion (DRG) neurons and cell lines engineered to express Nav1.7 (e.g., CHO or HEK293 cells).[2] This enables the study of channel distribution and localization to specific subcellular compartments.

  • Internalization Assays: By monitoring the fluorescence of this compound over time, researchers can quantify the rate of Nav1.7 channel internalization from the cell surface in response to various stimuli. This is critical for understanding the mechanisms that regulate channel density at the plasma membrane.

  • Anterograde and Retrograde Trafficking: In neurons, Nav1.7 channels are transported along axons in vesicles. While this compound primarily labels surface channels, it can be used in pulse-chase experiments to follow the fate of internalized channels. For more detailed studies of newly synthesized channels, this technique can be complemented with genetic reporters like HaloTag.

  • Co-localization Studies: To understand the fate of internalized Nav1.7 channels, cells labeled with this compound can be co-stained with antibodies against various endosomal markers (e.g., EEA1 for early endosomes, Rab7 for late endosomes, and LAMP1 for lysosomes). This allows for the visualization of the trafficking pathway of the channel.

  • High-Throughput Screening: The fluorescent properties of this compound make it suitable for use in automated microscopy and high-content screening platforms to identify compounds that modulate Nav1.7 trafficking.

Quantitative Data

The following tables summarize key quantitative parameters related to ProTx-II and Nav1.7 trafficking studies.

Table 1: ProTx-II Affinity and Selectivity

ParameterValueChannelReference
IC₅₀ (ProTx-II) ~0.3 nMHuman Nav1.7[1]
41 nMHuman Nav1.2[1]
79 nMHuman Nav1.5[1]
26 nMHuman Nav1.6[1]
IC₅₀ (this compound) Functionally validated to retain high affinity for Nav1.7Human Nav1.7[1]

Table 2: Example Quantitative Data from Nav1.7 Trafficking Studies (using fluorescently tagged Nav1.7)

ParameterValueExperimental SystemNotes
Anterograde Vesicle Velocity 0.5 - 2.0 µm/sDRG neuronsMeasured using HaloTag-Nav1.7.
Retrograde Vesicle Velocity 0.5 - 1.5 µm/sDRG neuronsMeasured using HaloTag-Nav1.7.
Co-localization with Rab7 (Late Endosomes) HighDRG neuronsIndicates internalized Nav1.7 is trafficked to late endosomes.
Co-localization with LAMP1 (Lysosomes) HighDRG neuronsSuggests internalized Nav1.7 is targeted for degradation.

Experimental Protocols

Here we provide detailed protocols for key experiments to visualize and quantify Nav1.7 trafficking using this compound.

Protocol 1: Live-Cell Staining of Surface Nav1.7 Channels

This protocol describes the labeling of Nav1.7 channels on the surface of live cells for visualization of their distribution.

Materials:

  • Cells expressing Nav1.7 (e.g., stably transfected CHO-Nav1.7 cells or primary DRG neurons)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or other nuclear stain (optional)

  • Confocal microscope

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight.

  • Labeling Solution Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 100-200 nM.[2]

  • Cell Labeling:

    • Wash the cells once with warm PBS.

    • Incubate the cells with the this compound labeling solution for 15-30 minutes at 37°C.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with warm PBS to remove unbound probe.

  • Nuclear Staining (Optional):

    • Incubate cells with Hoechst 33342 (e.g., 1 µg/mL) in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells using a confocal microscope with appropriate laser lines and filters for ATTO 488 (Excitation/Emission: ~490/520 nm) and the nuclear stain, if used.

Protocol 2: Nav1.7 Internalization Assay

This protocol allows for the visualization and quantification of Nav1.7 internalization from the cell surface.

Materials:

  • Cells expressing Nav1.7

  • This compound

  • Cell culture medium

  • PBS

  • Confocal microscope with live-cell imaging capabilities (environmental chamber)

Procedure:

  • Cell Preparation and Labeling:

    • Plate cells on a glass-bottom dish.

    • Label the surface Nav1.7 channels with this compound as described in Protocol 1, but perform the labeling step at 4°C for 30 minutes to inhibit endocytosis during the labeling period.

    • Wash the cells three times with cold PBS.

  • Initiate Internalization:

    • Add pre-warmed (37°C) cell culture medium to the cells to initiate internalization.

    • Immediately place the dish on the confocal microscope stage equipped with an environmental chamber set to 37°C and 5% CO₂.

  • Time-Lapse Imaging:

    • Acquire images of the cells at regular intervals (e.g., every 2-5 minutes) for a desired period (e.g., 30-60 minutes).

    • Focus on the appearance of intracellular fluorescent puncta, which represent internalized Nav1.7 channels.

  • Data Analysis:

    • Quantify the fluorescence intensity of the intracellular puncta over time using image analysis software (e.g., ImageJ/Fiji).

    • The rate of increase in intracellular fluorescence provides a measure of the internalization rate.

Protocol 3: Co-localization with Endosomal Markers

This protocol is used to determine the trafficking pathway of internalized Nav1.7 channels.

Materials:

  • Cells expressing Nav1.7

  • This compound

  • Primary antibodies against endosomal markers (e.g., rabbit anti-EEA1, mouse anti-Rab7, rat anti-LAMP1)

  • Fluorescently labeled secondary antibodies (with spectrally distinct fluorophores from ATTO 488, e.g., Alexa Fluor 594 or 647)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Confocal microscope

Procedure:

  • Labeling and Internalization:

    • Label surface Nav1.7 channels with this compound and allow for internalization as described in Protocol 2 for a desired time point (e.g., 30 minutes).

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the cells with the primary antibody against the desired endosomal marker (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate the cells with the appropriate fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Image the cells using a confocal microscope, acquiring images in separate channels for ATTO 488 and the secondary antibody fluorophore.

  • Co-localization Analysis:

    • Analyze the images using software with co-localization analysis tools (e.g., Pearson's correlation coefficient or Mander's overlap coefficient).

Visualizations

The following diagrams illustrate the experimental workflows and the Nav1.7 trafficking pathway.

G cluster_0 Protocol 1: Surface Labeling cluster_1 Protocol 2: Internalization Assay cluster_2 Protocol 3: Co-localization A Plate Cells B Add this compound (37°C) A->B C Wash B->C D Image Surface Nav1.7 C->D E Label Surface Nav1.7 (4°C) F Wash E->F G Shift to 37°C F->G H Time-Lapse Imaging G->H I Quantify Internalization H->I J Induce Internalization K Fix and Permeabilize J->K L Immunostain for Endosomal Markers K->L M Image and Analyze Co-localization L->M

Caption: Experimental workflows for studying Nav1.7 trafficking.

Nav1_7_Trafficking Synthesis Synthesis (ER/Golgi) VesicularTransport Anterograde Transport (Vesicles) Synthesis->VesicularTransport PlasmaMembrane Plasma Membrane (Surface Nav1.7) VesicularTransport->PlasmaMembrane Insertion Internalization Endocytosis PlasmaMembrane->Internalization ATTO488 This compound ATTO488->PlasmaMembrane Binds to Surface Nav1.7 EarlyEndosome Early Endosome Internalization->EarlyEndosome Recycling Recycling EarlyEndosome->Recycling LateEndosome Late Endosome EarlyEndosome->LateEndosome Recycling->PlasmaMembrane Lysosome Lysosome (Degradation) LateEndosome->Lysosome

Caption: Overview of the Nav1.7 channel trafficking pathway.

References

ATTO488-ProTx-II for Imaging Nav1.7 in Primary Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Its critical role in the propagation of action potentials in nociceptive neurons makes it a key area of interest for the development of novel analgesics. ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent and selective inhibitor of Nav1.7.[1][2] This toxin acts as a gating modifier, shifting the voltage-dependence of channel activation to more positive potentials, thereby reducing neuronal excitability.[3][4]

To facilitate the study of Nav1.7 in its native environment, a fluorescently labeled version of ProTx-II, ATTO488-ProTx-II, has been developed. This probe allows for direct visualization of Nav1.7 channels in live primary neuronal cultures, providing a powerful tool for understanding channel distribution, trafficking, and modulation. This document provides detailed application notes and protocols for the use of this compound in primary neuronal cultures, with a focus on dorsal root ganglion (DRG) neurons, which endogenously express high levels of Nav1.7.

Data Presentation

The inhibitory activity of ProTx-II across various voltage-gated sodium channel subtypes highlights its remarkable selectivity for Nav1.7. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ProTx-II for different human Nav channel isoforms.

Channel SubtypeIC50 (nM)Reference
hNav1.1>100[1]
hNav1.2~30-100[5]
hNav1.3>100[1]
hNav1.4>100[1]
hNav1.5~30-100[1][5]
hNav1.6~30[5]
hNav1.7 0.3 - 1.6 [1]
hNav1.8>100[1]

Table 1: Inhibitory potency (IC50) of ProTx-II on various human voltage-gated sodium channel subtypes.

Signaling Pathway and Mechanism of Action

ProTx-II exerts its inhibitory effect on Nav1.7 by binding to the voltage sensor domain (VSD) of the channel. Specifically, it targets the S3-S4 linker in domain II (VSD-II), trapping it in its resting state. This interaction prevents the conformational changes required for channel activation in response to membrane depolarization. The result is a shift in the voltage-dependence of activation to more positive potentials, making it more difficult to initiate an action potential.

ProTxII_Mechanism cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel (Resting State) Nav1_7_active Nav1.7 Channel (Activated State) Nav1_7->Nav1_7_active conformational change No_AP Inhibition of Action Potential Na_influx Na+ Influx Nav1_7_active->Na_influx allows VSD Voltage Sensor Domain II (VSD-II) VSD->Nav1_7_active prevents activation Pore Pore Domain ProTxII This compound ProTxII->VSD Binds to VSD-II ProTxII->No_AP results in Depolarization Membrane Depolarization Depolarization->Nav1_7 triggers activation AP Action Potential Propagation Na_influx->AP leads to

Mechanism of this compound action on Nav1.7.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in primary neuronal cultures. Optimization may be required for specific experimental conditions and neuronal types.

I. Preparation of Primary Dorsal Root Ganglion (DRG) Neuronal Cultures

This protocol is adapted from standard methods for isolating and culturing rodent DRG neurons.[3][4][6][7][8]

Materials:

  • E13-E15 mouse or rat embryos

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Collagenase Type I

  • Trypsin-EDTA (0.25%)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Nerve Growth Factor (NGF)

  • Poly-D-lysine and laminin-coated culture vessels (e.g., glass coverslips or multi-well plates)

  • Sterile dissection tools

Procedure:

  • Euthanize pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect embryos and isolate the spinal columns in ice-cold HBSS.

  • Under a dissecting microscope, carefully remove the DRGs from the spinal column and place them in a fresh dish of cold HBSS.

  • Transfer the collected DRGs to a 15 mL conical tube and wash twice with HBSS.

  • Digest the ganglia with Collagenase Type I (1 mg/mL in HBSS) for 30-45 minutes at 37°C.

  • Gently wash the DRGs with DMEM/F12 containing 10% FBS to inactivate the collagenase.

  • Further dissociate the tissue with Trypsin-EDTA (0.25%) for 5-10 minutes at 37°C.

  • Neutralize the trypsin with an equal volume of DMEM/F12 with 10% FBS.

  • Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B27, GlutaMAX, penicillin/streptomycin, and NGF (50 ng/mL).

  • Plate the neurons onto Poly-D-lysine and laminin-coated culture vessels at the desired density.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Allow the neurons to adhere and extend neurites for at least 24-48 hours before performing labeling experiments.

II. Fluorescent Labeling of Nav1.7 with this compound

This protocol describes the procedure for labeling live primary neurons with this compound for subsequent imaging.

Materials:

  • Primary neuronal cultures (e.g., DRG neurons)

  • This compound

  • Live-cell imaging solution (e.g., Hibernate-E medium or a buffered salt solution like Tyrode's solution)

  • Optional: Hoechst 33342 or other nuclear stain

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) according to the manufacturer's instructions.

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed live-cell imaging solution. A concentration range of 200 nM to 1 µM has been shown to be effective for labeling.

  • Carefully remove the culture medium from the primary neurons and wash gently with pre-warmed live-cell imaging solution.

  • Add the this compound containing imaging solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Optional: For nuclear counterstaining, add Hoechst 33342 to the imaging solution during the last 5-10 minutes of incubation.

  • Gently wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound probe.

  • The cells are now ready for live-cell imaging.

III. Imaging and Data Analysis

Equipment:

  • Inverted fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)

  • Appropriate filter sets for ATTO488 (Excitation/Emission: ~490/520 nm) and any other fluorophores used.

  • High-sensitivity camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Place the labeled primary neuronal culture in the live-cell imaging chamber on the microscope stage.

  • Allow the culture to equilibrate for a few minutes.

  • Using the appropriate filter sets, acquire images of the this compound fluorescence.

  • Capture images of different fields of view, focusing on neuronal cell bodies and neurites.

  • For quantitative analysis, ensure consistent imaging parameters (e.g., exposure time, laser power, gain) across all samples.

  • Data Analysis:

    • Localization: Analyze the subcellular distribution of the this compound signal on the neuronal membrane, including soma, axons, and dendrites.

    • Quantification: Use image analysis software to measure the fluorescence intensity of the this compound signal. This can be used to compare the relative abundance of Nav1.7 channels between different neuronal populations or experimental conditions.

    • Colocalization: If using other fluorescent markers, perform colocalization analysis to determine the spatial relationship between Nav1.7 and other proteins of interest.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for using this compound in primary neuronal cultures.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_labeling Fluorescent Labeling cluster_imaging Imaging and Analysis A1 Isolate Primary Neurons (e.g., DRG) A2 Dissociate and Culture Neurons A1->A2 A3 Plate on Coated Coverslips A2->A3 B1 Prepare this compound Working Solution A3->B1 B2 Incubate with Neurons (15-30 min) B1->B2 B3 Wash to Remove Unbound Probe B2->B3 C1 Live-Cell Imaging (Fluorescence Microscopy) B3->C1 C2 Image Acquisition C1->C2 C3 Data Analysis (Localization, Quantification) C2->C3

Workflow for this compound labeling and imaging.

Concluding Remarks

This compound is a valuable tool for the selective visualization of Nav1.7 channels in primary neuronal cultures. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this fluorescent probe in their studies of pain pathways and for the screening of novel Nav1.7-targeting therapeutics. The high affinity and selectivity of ProTx-II, combined with the bright and photostable properties of the ATTO488 dye, enable high-resolution imaging and quantitative analysis of Nav1.7 in its native cellular environment.

References

Troubleshooting & Optimization

reducing ATTO488-ProTx-II photobleaching in time-lapse imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of ATTO488-ProTx-II during time-lapse imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is photobleaching a concern?

A1: this compound is a fluorescently labeled peptide used to study the Nav1.7 sodium channel, a key target in pain research.[1][2] ATTO 488 is a photostable fluorescent dye, but like all fluorophores, it is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[3][4][5] During time-lapse imaging, where samples are illuminated repeatedly over extended periods, photobleaching can lead to a significant decrease in signal intensity, compromising data quality and quantitative analysis.[6][7]

Q2: What are the main strategies to reduce photobleaching of this compound?

A2: The primary strategies to minimize photobleaching can be categorized into three main areas:

  • Optimizing Imaging Parameters: This involves using the lowest possible excitation light intensity and the shortest possible exposure times that still provide an adequate signal-to-noise ratio.[6][8]

  • Using Antifade Reagents: These chemical cocktails are added to the imaging medium to scavenge reactive oxygen species that cause photobleaching.[8][9]

  • Proper Experimental Setup and Fluorophore Selection: This includes using highly sensitive detectors and choosing photostable dyes like ATTO 488.[6][8]

Troubleshooting Guides

Problem 1: Rapid loss of this compound fluorescence signal during time-lapse imaging.

Cause: This is a classic sign of photobleaching, likely caused by excessive excitation light exposure.

Solutions:

  • Reduce Excitation Light Intensity: Lower the laser power or lamp intensity to the minimum level required for a clear signal. Using neutral density filters can also help reduce light intensity without changing its spectral properties.[6][9]

  • Decrease Exposure Time: Use the shortest possible exposure time that your detector allows while maintaining a good signal-to-noise ratio.[6][8]

  • Increase Time Intervals: If your experiment allows, increase the time between image acquisitions to reduce the cumulative light exposure.

  • Use an Antifade Reagent: Incorporate an antifade reagent into your live-cell imaging medium.

Problem 2: My cells are showing signs of stress or death during the experiment (e.g., blebbing, detachment).

Cause: This is likely due to phototoxicity, a related issue where the excitation light causes cellular damage. Phototoxicity and photobleaching are often linked as they are both caused by high-intensity light.

Solutions:

  • Implement all photobleaching reduction strategies: The same methods used to reduce photobleaching will also decrease phototoxicity.

  • Use Longer Wavelengths if Possible: While ATTO488 is excited at ~488 nm, for other applications, using fluorophores with longer excitation wavelengths (in the red or far-red spectrum) can reduce phototoxicity.[10]

  • Maintain Optimal Cell Culture Conditions: Ensure your cells are healthy before and during the experiment by using appropriate imaging media and maintaining temperature and CO2 levels.

  • Consider Antioxidants: Adding antioxidants like Trolox to the imaging medium can help mitigate phototoxicity.[6]

Quantitative Data on Antifade Reagents

The effectiveness of different antifade reagents on the photostability of ATTO 488 has been quantitatively assessed. The following table summarizes the photobleaching lifetimes (PBLTs) of ATTO 488 in the presence of various concentrations of common antifade agents. A higher PBLT indicates greater photostability.

Antifade ReagentConcentrationPhotobleaching Lifetime (s)
Trolox 1 mMIncreased PBLT
2 mMFurther Increased PBLT
Ascorbic Acid 1 mMIncreased PBLT
2 mMFurther Increased PBLT
n-propyl gallate (NPG) 5 µMIncreased PBLT
10 µMFurther Increased PBLT

Note: The exact photobleaching lifetimes can vary depending on the specific imaging conditions (e.g., laser power, exposure time). The data presented here is a qualitative summary based on available research. For precise quantitative values, it is recommended to consult the original research articles.[11]

Experimental Protocols

Protocol 1: General Time-Lapse Imaging of this compound with Minimized Photobleaching
  • Cell Preparation:

    • Plate cells on imaging-quality glass-bottom dishes or plates.

    • Allow cells to adhere and reach the desired confluency.

    • Label cells with this compound according to your specific protocol.

    • Wash cells gently with fresh, pre-warmed imaging medium to remove unbound probe.

  • Imaging Medium Preparation:

    • Use a phenol red-free imaging medium to reduce background fluorescence.

    • Supplement the medium with an antifade reagent (e.g., ProLong™ Live Antifade Reagent or a custom cocktail of Trolox and NPG). Follow the manufacturer's instructions for commercial reagents.

  • Microscope Setup:

    • Use a highly sensitive camera (e.g., sCMOS or EMCCD) to allow for lower excitation light levels.[10]

    • If using a laser scanning confocal microscope, select the largest possible pinhole size that still provides adequate confocality to maximize light collection.

    • Use a high numerical aperture (NA) objective to collect as much emitted light as possible.

  • Image Acquisition Settings:

    • Find your region of interest (ROI): Use a low magnification and low light intensity to locate the cells you want to image.

    • Set Excitation Intensity: Start with the lowest possible laser power or lamp intensity. Gradually increase it until you achieve a satisfactory signal-to-noise ratio.

    • Set Exposure Time: Use the shortest exposure time that provides a clear image.

    • Binning: If your camera supports it, consider binning pixels (e.g., 2x2) to increase signal intensity, which may allow for a reduction in exposure time or excitation intensity.

    • Time-Lapse Parameters: Set the desired time interval and total duration for your experiment. Only illuminate the sample during image acquisition. Use shuttering to block the light path between time points.[6]

  • Data Acquisition:

    • Start the time-lapse acquisition.

    • Monitor the first few time points to ensure the signal is stable and there are no immediate signs of phototoxicity.

Protocol 2: Application of a Commercial Antifade Reagent (ProLong™ Live)
  • Prepare ProLong™ Live Working Solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in your normal cell culture medium or imaging buffer.

  • Incubate Cells: Remove the existing medium from your cells and add the ProLong™ Live working solution.

  • Incubation Time: Incubate the cells for at least 15-30 minutes at 37°C before starting your imaging session.

  • Imaging: Proceed with your time-lapse imaging as described in Protocol 1. The cells can be imaged for up to 24 hours in the presence of ProLong™ Live.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Time-Lapse Imaging cluster_prep Cell Preparation cluster_imaging Imaging Setup & Acquisition cluster_analysis Data Analysis cell_plating Plate Cells cell_labeling Label with this compound cell_plating->cell_labeling cell_wash Wash to Remove Unbound Probe cell_labeling->cell_wash add_antifade Add Antifade Reagent cell_wash->add_antifade microscope_setup Microscope & Camera Setup add_antifade->microscope_setup acquisition_settings Optimize Acquisition Parameters microscope_setup->acquisition_settings time_lapse Acquire Time-Lapse Series acquisition_settings->time_lapse bleach_correction Bleach Correction (if necessary) time_lapse->bleach_correction quantification Image Analysis & Quantification bleach_correction->quantification

Caption: A streamlined workflow for time-lapse imaging experiments.

nav17_pathway Nav1.7 Signaling Pathway in Nociceptive Neurons cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Neuron ProTxII This compound Nav17 Nav1.7 Channel ProTxII->Nav17 Blocks Na_influx Na+ Influx Nav17->Na_influx Allows CaV Voltage-Gated Ca2+ Channels Ca_influx Ca2+ Influx CaV->Ca_influx Allows Depolarization Membrane Depolarization Na_influx->Depolarization Causes Vesicle Synaptic Vesicles (containing Glutamate & Substance P) Ca_influx->Vesicle Triggers Depolarization->CaV Activates Release Neurotransmitter Release Vesicle->Release Fusion & Neurotransmitters Glutamate & Substance P Release->Neurotransmitters PainSignal Pain Signal Propagation Neurotransmitters->PainSignal Initiates

Caption: ProTx-II blocks Nav1.7, inhibiting pain signal propagation.

References

Optimizing ATTO488-ProTx-II Signal-to-Noise Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio when using ATTO488-ProTx-II for fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescently labeled peptide toxin. ProTx-II is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is a key target in pain signaling pathways.[1][2][3][4] The conjugation of ProTx-II with the bright and photostable fluorophore ATTO 488 allows for high-resolution imaging and visualization of Nav1.7 channel distribution and dynamics in cells and tissues. ATTO 488 is a hydrophilic dye with a high fluorescence quantum yield and excellent stability, making it suitable for demanding applications like single-molecule detection.[5][6]

Q2: What is the binding affinity of ProTx-II to Nav1.7?

A2: ProTx-II binds to human Nav1.7 channels with high affinity. The reported half-maximal inhibitory concentration (IC50) is approximately 0.3 nM, and the dissociation constant (Kd) is also in the low nanomolar range (around 0.3 nM).[1][2][4][7] This high affinity is fundamental to achieving a strong signal in your experiments.

Q3: How does ProTx-II inhibit the Nav1.7 channel?

A3: ProTx-II is a gating modifier toxin. It functions by binding to the voltage-sensing domain (VSD) of the Nav1.7 channel, specifically VSD II and VSD IV.[2][3][8][9] This interaction traps the voltage sensor in its resting state, preventing the channel from activating and thereby blocking the influx of sodium ions.

Experimental Protocols

A detailed experimental protocol is crucial for achieving a high signal-to-noise ratio. Below is a recommended starting protocol for labeling cells expressing Nav1.7 with this compound.

Cell Preparation and Labeling
  • Cell Culture: Plate cells expressing Nav1.7 onto a suitable imaging dish or slide. Allow the cells to adhere and reach the desired confluency.

  • Washing: Gently wash the cells twice with a pre-warmed, serum-free imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, supplemented with 10 mM HEPES, pH 7.4).

  • Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with a blocking buffer containing a carrier protein like 1% Bovine Serum Albumin (BSA) in the imaging buffer for 30 minutes at room temperature.

  • Probe Preparation: Prepare a working solution of this compound in the imaging buffer (with or without BSA). The optimal concentration should be determined empirically, but a starting range of 1-10 times the Kd (e.g., 1-10 nM) is recommended.

  • Labeling: Remove the blocking buffer and add the this compound working solution to the cells. Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: To remove unbound probe, wash the cells 3-5 times with the imaging buffer. It is critical to perform thorough washes to minimize background fluorescence.

  • Imaging: Immediately proceed with fluorescence microscopy.

Imaging Parameters
  • Excitation/Emission: Use a laser line and filter set appropriate for ATTO 488 (Excitation max ~500 nm, Emission max ~520 nm). The 488 nm laser line is ideal.[5][6]

  • Laser Power: Use the lowest laser power that provides a detectable signal to minimize photobleaching and phototoxicity.

  • Exposure Time: Adjust the exposure time to achieve a good signal without saturating the detector.

  • Confocal Settings: If using a confocal microscope, optimize the pinhole size to balance signal intensity and optical sectioning.

Data Presentation: Optimizing Experimental Parameters

The following table summarizes key experimental parameters and their expected impact on the signal-to-noise ratio.

ParameterRecommended Starting PointEffect of IncreasingEffect of DecreasingKey Consideration
This compound Concentration 1-10 nMHigher signal, but potentially higher backgroundLower signal, but potentially lower backgroundTitrate to find the optimal balance for your cell type and expression level.
Incubation Time 15-30 minutesIncreased signal, but may increase non-specific bindingLower signalLonger incubation times may not be necessary due to the high affinity of the probe.
Incubation Temperature Room Temperature (20-25°C)Faster binding, but may increase internalization and backgroundSlower bindingLower temperatures (e.g., 4°C) can be used to minimize internalization.
Number of Washes 3-5 timesThorough washing is critical for reducing background from unbound probe.
Blocking Agent (e.g., BSA) 1%Can significantly reduce non-specific binding to the coverslip and cell membrane.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem 1: High Background Fluorescence

  • Q: My images have high background fluorescence, making it difficult to distinguish the signal. What could be the cause and how can I fix it?

    • A:

      • Cause: Inadequate washing.

        • Solution: Increase the number and duration of washing steps after the labeling incubation.

      • Cause: Probe concentration is too high.

        • Solution: Perform a concentration titration to find the lowest effective concentration.

      • Cause: Non-specific binding of the probe to the coverslip or cell membrane.

        • Solution: Include a blocking step with 1% BSA before labeling. You can also add a low concentration of a non-ionic surfactant like Pluronic F-127 (0.02%) to the wash buffer. The hydrophobic nature of ProTx-II can contribute to membrane interactions.[10][11]

      • Cause: Autofluorescence from cells or media.

        • Solution: Use a phenol red-free imaging medium. Image a mock-stained sample (cells without the fluorescent probe) to assess the level of autofluorescence and adjust imaging settings accordingly.

Problem 2: Weak or No Signal

  • Q: I am not seeing a strong signal from my cells. What are the possible reasons and what should I do?

    • A:

      • Cause: Low expression of Nav1.7 in the cells.

        • Solution: Verify the expression level of Nav1.7 in your cell line using a validated method like Western blot or qPCR. Use a positive control cell line known to express high levels of Nav1.7.

      • Cause: Incorrect imaging settings.

        • Solution: Ensure you are using the correct excitation and emission filters for ATTO 488. Check the laser power and detector gain settings.

      • Cause: The this compound probe has degraded.

        • Solution: Store the probe as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. Test the probe on a positive control cell line.

      • Cause: The labeling of ProTx-II with ATTO 488 has interfered with its binding to Nav1.7.

        • Solution: Ensure the labeling chemistry targets a region of ProTx-II that is not critical for its interaction with the Nav1.7 channel. The C-terminal domain of ProTx-II is important for its potency and specificity.[12]

Problem 3: Rapid Photobleaching

  • Q: The fluorescent signal fades quickly when I am imaging. How can I prevent photobleaching?

    • A:

      • Cause: High laser power or long exposure times.

        • Solution: Reduce the laser power to the minimum necessary for a good signal. Use shorter exposure times and, if necessary, perform frame averaging to improve the signal-to-noise ratio.

      • Cause: Oxidative stress.

        • Solution: Use a commercially available antifade mounting medium or add an oxygen scavenging system (e.g., glucose oxidase and catalase) to your imaging buffer.

      • Cause: Inherent properties of the fluorophore.

        • Solution: While ATTO 488 is generally photostable, all fluorophores will eventually photobleach.[5][6] Plan your imaging session to acquire the most critical data first.

Visual Guides

Experimental Workflow

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling plate_cells Plate Nav1.7-expressing cells wash1 Wash with imaging buffer plate_cells->wash1 block Block with 1% BSA (30 min) wash1->block add_probe Add this compound (1-10 nM) block->add_probe incubate Incubate (15-30 min) add_probe->incubate wash2 Wash 3-5 times incubate->wash2 image Fluorescence Microscopy wash2->image G start Image Acquired check_snr Acceptable S/N Ratio? start->check_snr end Experiment Successful check_snr->end Yes high_bg High Background? check_snr->high_bg No weak_signal Weak Signal? high_bg->weak_signal No wash_more Increase washes Add blocking step high_bg->wash_more Yes check_expression Verify Nav1.7 expression weak_signal->check_expression Yes reduce_conc Reduce probe concentration wash_more->reduce_conc check_autofluor Use phenol red-free media reduce_conc->check_autofluor check_settings Optimize imaging settings check_expression->check_settings check_probe Check probe integrity check_settings->check_probe G ProTx This compound VSD Voltage-Sensing Domain (VSD) of Nav1.7 ProTx->VSD binds to Activation Channel Activation VSD->Activation inhibits Channel Nav1.7 Channel Na_influx Sodium Influx Activation->Na_influx

References

ATTO488-ProTx-II solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ATTO488-ProTx-II

This guide provides troubleshooting for common solubility and stability issues encountered with this compound, a fluorescently labeled peptide used to study Nav1.7 sodium channels.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lyophilized this compound powder won't dissolve in my aqueous buffer. What should I do?

A1: This is a common issue. The solubility of peptides is highly dependent on their amino acid sequence, and the addition of a fluorescent dye like ATTO 488 often increases hydrophobicity, making dissolution in aqueous solutions challenging.[3]

Troubleshooting Steps:

  • Use an Organic Co-Solvent First: The recommended initial step is to dissolve the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5][6] Once fully dissolved, you can slowly add this stock solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration.

  • Test Solubility: Before dissolving the entire sample, test the solubility of a small amount first.[6] A properly dissolved peptide solution should be clear and transparent. If it appears cloudy or milky, it is not fully dissolved.[7]

  • Gentle Assistance: Sonication or gentle warming (not exceeding 40°C) can help dissolve stubborn peptides.[5] However, use these methods cautiously to avoid potential degradation.

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: Proper preparation and storage are critical to maintaining the peptide's activity and fluorescence.

Recommendations:

  • Solvent Choice: High-purity, anhydrous DMSO is the recommended solvent for preparing the initial high-concentration stock solution.[3][4] The ATTO 488 dye itself is soluble in polar solvents like DMSO and DMF.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation, divide the stock solution into smaller, single-use aliquots.[3]

  • Storage Conditions: Store the lyophilized powder and all solution aliquots at -20°C or lower, protected from light and moisture.[3][4] Use amber vials or wrap tubes in foil to prevent photobleaching of the ATTO 488 dye.[3]

Table 1: Recommended Solvents for Reconstitution

Solvent Type Recommended Solvent Notes
Primary (for Stock) Anhydrous Dimethyl Sulfoxide (DMSO) Dissolve peptide completely in a small volume first before diluting into aqueous buffers.[4][6]
Secondary (Aqueous) Sterile, distilled water or appropriate buffer Use for final dilution. pH can be adjusted to aid solubility based on peptide charge.[8]

| Alternatives | Acetonitrile (ACN), Dimethylformamide (DMF) | Can be used as alternatives to DMSO for initial reconstitution.[3][4] |

Q3: I am observing a loss of fluorescent signal in my experiments. What could be the cause?

A3: Loss of signal is typically due to photobleaching of the ATTO 488 dye or degradation/aggregation of the peptide, removing it from the active sample.

Potential Causes & Solutions:

  • Photobleaching: ATTO 488, while robust, can photobleach with excessive exposure to excitation light.[4][9] Minimize light exposure during storage and experiments. Use appropriate neutral density filters and minimize exposure times during fluorescence microscopy.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can degrade the peptide and the fluorescent dye. Using single-use aliquots is the best way to prevent this.[3]

  • Oxidation: Peptides containing Cysteine, Tryptophan, or Methionine are susceptible to oxidation. While ProTx-II's structure is stabilized by disulfide bridges, exposure to air in solution over time can be a factor.[10] Prepare fresh dilutions for experiments from a properly stored stock.

  • Aggregation: The peptide may be aggregating and precipitating out of solution.[11] This can be checked by centrifuging the sample and seeing if the fluorescence signal in the supernatant has decreased.

Q4: How can I determine if my this compound has aggregated?

A4: Peptide aggregation is a common problem where individual peptide molecules stick together to form larger, often insoluble, complexes.[11]

Troubleshooting Workflow for Solubility & Aggregation

start Issue Observed: Precipitate or Signal Loss check_sol Is the peptide fully dissolved? (Solution is clear) start->check_sol reconstitute Reconstitute in small volume of anhydrous DMSO first check_sol->reconstitute No check_agg Suspect Aggregation check_sol->check_agg Yes assist Use gentle warming (<40°C) or brief sonication reconstitute->assist assist->check_sol protocol Run Aggregation Assay (e.g., DLS or Centrifugation) check_agg->protocol Yes storage Review Storage: - Stored at -20°C or below? - Protected from light? - Using single-use aliquots? check_agg->storage No, signal loss persists end_bad Peptide may be degraded. Use a fresh aliquot/vial. protocol->end_bad end_ok Problem Resolved storage->end_ok Yes, storage was correct storage->end_bad No, storage was improper

Caption: Troubleshooting workflow for solubility and aggregation issues.

Conceptual Pathway of Peptide Aggregation

cluster_0 Solution Phase cluster_1 Precipitation A Correctly Folded Monomers B Soluble Oligomers A->B Self-Association C Insoluble Aggregates B->C Further Aggregation

Caption: The progression from soluble monomers to insoluble aggregates.

Experimental Protocols

Protocol 1: Solubility Testing
  • Prepare Solvent: Dispense 100 µL of your chosen solvent (e.g., sterile water, PBS, or DMSO) into a microcentrifuge tube.

  • Add Peptide: Carefully add a very small, known amount of lyophilized this compound powder to the tube.

  • Dissolve: Vortex the tube for 30 seconds.

  • Observe: Let the tube sit for 2 minutes and observe the solution against a dark background. A clear, transparent solution indicates good solubility. A cloudy or hazy solution, or visible particles, indicates poor solubility.[7]

  • Iterate: If solubility is poor in an aqueous buffer, repeat the test by first dissolving the peptide in a minimal volume of DMSO (e.g., 10 µL) before adding the aqueous buffer.

Protocol 2: Centrifugation-Based Aggregation Assay

This simple assay can determine if a loss of fluorescence is due to the precipitation of aggregated peptide.

  • Initial Measurement: Measure the fluorescence intensity of your this compound solution using a fluorometer at the appropriate wavelengths (ATTO 488 Excitation/Emission: ~500 nm / ~520 nm).[4]

  • Centrifugation: Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to pellet any insoluble aggregates.

  • Post-Spin Measurement: Carefully collect the supernatant without disturbing the pellet (if any is visible).

  • Analysis: Measure the fluorescence intensity of the supernatant. A significant decrease in fluorescence compared to the initial measurement indicates that a portion of the fluorescent peptide has aggregated and been removed from the solution.

Workflow for Stability Assessment

A 1. Reconstitute Peptide in Recommended Solvent B 2. Prepare Multiple, Identical Aliquots A->B C 3. Store Aliquots under Different Conditions (e.g., 4°C, -20°C, Room Temp) B->C D 4. Analyze one aliquot from each condition at set time points (T=0, 24h, 1 week, etc.) C->D E 5. Use Analytical Method (e.g., Fluorimetry or HPLC) D->E F 6. Compare results to T=0 to determine degradation rate E->F

Caption: Experimental workflow to evaluate the stability of this compound.

References

troubleshooting low fluorescence signal with ATTO488-ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ATTO488-ProTx-II.

Troubleshooting Low Fluorescence Signal

A common issue encountered during experiments with this compound is a weak or absent fluorescent signal. This guide provides a systematic approach to identify and resolve the root cause of low fluorescence.

FAQs: Low Fluorescence Signal

Q1: I am not seeing any fluorescent signal after incubating my cells with this compound. What are the possible causes?

A1: Several factors could contribute to a complete lack of signal. These can be broadly categorized into issues with the reagent itself, the experimental protocol, the imaging setup, or the biological sample.

  • Reagent Integrity:

    • Degradation: Improper storage of this compound can lead to degradation of the peptide or photobleaching of the fluorophore. It should be stored at -20°C, protected from light and moisture.

    • Incorrect Concentration: An insufficient concentration of the fluorescent ligand will result in a signal that is too low to detect.

  • Experimental Protocol:

    • Insufficient Incubation Time: The binding of ProTx-II to its target may not have reached equilibrium.

    • Inappropriate Buffer: The composition of the buffer, including pH and presence of certain ions, can affect both the fluorophore's performance and the toxin's binding affinity.

    • Washing Steps: Excessively stringent or prolonged washing steps can dissociate the bound ligand.

  • Imaging Setup:

    • Incorrect Microscope Settings: The excitation and emission wavelengths on the microscope must be correctly set for the ATTO 488 fluorophore.

    • Low Laser Power/Exposure Time: The illumination intensity or the camera's exposure time may be too low to detect the emitted fluorescence.

    • Objective Magnification and Numerical Aperture (NA): Using an objective with a low NA will result in poor light collection efficiency.

  • Biological Sample:

    • Low Target Expression: The cell line or tissue being used may not express the target sodium channel (Nav1.7) at a high enough level.

    • Cell Health: Unhealthy or dying cells can exhibit altered membrane properties and protein expression, leading to reduced binding.

Q2: My fluorescence signal is very weak. How can I improve it?

A2: To enhance a weak signal, consider the following troubleshooting steps:

  • Optimize Ligand Concentration: Increase the concentration of this compound in a stepwise manner to find the optimal balance between signal and background.

  • Extend Incubation Time: Allow more time for the ligand to bind to the target channels.

  • Adjust Imaging Parameters:

    • Increase the laser power or exposure time. Be mindful of potential phototoxicity and photobleaching with excessive light exposure.

    • Use an objective with a higher NA for better light gathering.

    • Ensure the correct filter sets are in place for ATTO 488.

  • Enhance Target Expression: If using a transient expression system, ensure optimal transfection efficiency. For stable cell lines, verify the expression level of the target channel.

  • Check Buffer Composition: Use a physiologically compatible buffer (e.g., HBSS or a similar saline solution) at the appropriate pH.

Q3: I am observing high background fluorescence, which is obscuring my specific signal. What can I do?

A3: High background can be due to several factors, including non-specific binding of the fluorescent probe or autofluorescence from the cells or medium.

  • Reduce Non-Specific Binding:

    • Decrease Ligand Concentration: Use the lowest effective concentration of this compound.

    • Include a Blocking Step: Pre-incubating cells with a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites.

    • Optimize Washing Steps: Increase the number or duration of washes after incubation to remove unbound probe.

  • Minimize Autofluorescence:

    • Use Phenol Red-Free Medium: If imaging in media, switch to a formulation without phenol red, as it can be fluorescent.

    • Check for Cellular Autofluorescence: Image unstained cells under the same conditions to assess the level of endogenous fluorescence.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low fluorescence signals when using this compound.

Troubleshooting_Workflow start Start: Low Fluorescence Signal check_reagent 1. Check Reagent Integrity - Proper storage? - Correct concentration? start->check_reagent check_protocol 2. Review Experimental Protocol - Incubation time/temp? - Buffer composition? - Washing steps? check_reagent->check_protocol Reagent OK optimize_concentration Optimize Ligand Concentration check_reagent->optimize_concentration Issue Found check_imaging 3. Verify Imaging Setup - Correct filters? - Laser power/exposure? - Objective NA? check_protocol->check_imaging Protocol OK optimize_incubation Optimize Incubation Time check_protocol->optimize_incubation Issue Found check_sample 4. Assess Biological Sample - Target expression level? - Cell health? check_imaging->check_sample Setup OK adjust_imaging Adjust Imaging Parameters check_imaging->adjust_imaging Issue Found validate_expression Validate Target Expression (e.g., Western Blot, qPCR) check_sample->validate_expression Issue Suspected end_fail Problem Persists Contact Technical Support check_sample->end_fail All Checks OK end_success Signal Improved optimize_concentration->end_success optimize_incubation->end_success adjust_imaging->end_success validate_expression->end_success

Troubleshooting workflow for low fluorescence.

Data Presentation

The following tables summarize key quantitative data for ATTO 488 and the binding affinity of ProTx-II.

Table 1: Spectroscopic Properties of ATTO 488 Dye

PropertyValue
Excitation Maximum (λex)500 nm
Emission Maximum (λem)520 nm
Molar Extinction Coefficient (ε)90,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.80

Data sourced from various ATTO-TEC product information sheets.

Table 2: Binding Affinity (IC₅₀) of ProTx-II for Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC₅₀ (nM)Reference
hNav1.70.3[1]
hNav1.241[2]
hNav1.579[2]
hNav1.626[2]

IC₅₀ values can vary depending on the experimental conditions and expression system.

Experimental Protocols

Protocol: Live Cell Staining with this compound for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells expressing the target sodium channel (e.g., Nav1.7) cultured on imaging-compatible plates or coverslips.

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Phenol red-free culture medium

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 70-80%).

    • On the day of the experiment, carefully wash the cells twice with pre-warmed HBSS to remove any residual serum and medium components.

  • Blocking (Optional):

    • To reduce non-specific binding, you can pre-incubate the cells with a blocking solution (e.g., 1% BSA in HBSS) for 30 minutes at 37°C.

    • After blocking, gently wash the cells once with pre-warmed HBSS.

  • Staining:

    • Prepare the this compound staining solution by diluting it to the desired final concentration in pre-warmed HBSS. A starting concentration of 10-100 nM is recommended, but this should be optimized.

    • Remove the wash buffer from the cells and add the staining solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing:

    • After incubation, gently aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed HBSS to remove unbound this compound.

  • Imaging:

    • After the final wash, add pre-warmed phenol red-free medium or HBSS to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for ATTO 488 (Excitation: ~490-500 nm, Emission: ~515-530 nm).

Experimental Workflow Diagram:

Experimental_Workflow start Start: Culture Cells wash1 Wash with HBSS start->wash1 blocking Optional: Block with BSA wash1->blocking staining Incubate with This compound blocking->staining wash2 Wash to Remove Unbound Ligand staining->wash2 imaging Image with Fluorescence Microscope wash2->imaging end End: Data Acquisition imaging->end

Workflow for live cell staining.

Signaling Pathway and Logical Relationships

ProTx-II Binding and Inhibition of Nav1.7

ProTx-II is a gating modifier toxin that selectively binds to the voltage-sensor domain (VSD) of voltage-gated sodium channels.[3] Its high affinity for the Nav1.7 subtype makes this compound an excellent tool for visualizing this specific channel. The binding of ProTx-II to the S3-S4 loop in domain II of the channel shifts the voltage-dependence of activation to more depolarized potentials, thereby inhibiting channel function.[3][4]

ProTxII_Pathway protx This compound binding Binding protx->binding fluorescence Fluorescence Signal protx->fluorescence Enables Visualization nav17 Nav1.7 Channel (Voltage-Sensor Domain II) nav17->binding activation_shift Shift in Voltage-Dependence of Activation binding->activation_shift inhibition Inhibition of Sodium Current activation_shift->inhibition

Mechanism of ProTx-II action on Nav1.7.

References

Technical Support Center: ATTO488-ProTx-II Labeling and Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ATTO488-ProTx-II for cell labeling and subsequent cell viability assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fluorescently labeled peptide neurotoxin. The core component, ProTx-II, is a potent and selective blocker of the voltage-gated sodium channel Nav1.7. This channel is crucial for the propagation of action potentials in sensory neurons. By binding to the channel, ProTx-II inhibits sodium ion influx, thereby reducing neuronal excitability. The ATTO 488 dye is a bright and photostable green fluorophore conjugated to the peptide to enable visualization.

Q2: Will the ATTO 488 dye itself be toxic to my cells?

A2: ATTO 488 is a widely used, hydrophilic fluorescent dye known for its low cytotoxicity at typical labeling concentrations.[1] Studies have shown that the conjugation of ATTO 488 to ProTx-II does not significantly alter the pharmacological properties of the peptide. Therefore, any observed cytotoxicity is most likely attributable to the inhibitory action of the ProTx-II peptide on essential ion channels in your specific cell type, rather than the fluorophore itself.

Q3: What is the expected effect of this compound on cell viability?

A3: The effect on cell viability is highly dependent on the cell type and the level of expression of ProTx-II sensitive ion channels, primarily Nav1.7. In cells that heavily rely on these channels for normal function (e.g., certain neuronal cell lines), prolonged blockade by ProTx-II can lead to a decrease in cell viability. In cell lines that do not express or have low levels of Nav1.7, the cytotoxic effect is expected to be minimal.

Q4: What concentration of this compound should I use for labeling without inducing significant cell death?

A4: The optimal concentration needs to be determined empirically for your specific cell type and experimental goals. For imaging studies, it is recommended to start with a low concentration (e.g., 10-50 nM) and a short incubation time. For viability assessment, a dose-response experiment is crucial to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Q5: Can I use standard cell viability assays with this fluorescently labeled peptide?

A5: Yes, standard cell viability and cytotoxicity assays such as MTT, MTS, resazurin (alamarBlue), and ATP-based assays (e.g., CellTiter-Glo) can be used.[2] However, it is important to include proper controls to account for any potential interference of the ATTO 488 fluorescence with the assay readout, especially for fluorescence-based viability assays.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High background fluorescence in viability assay 1. Incomplete removal of unbound this compound. 2. Autofluorescence of cells or media components. 3. Spectral overlap between ATTO 488 and the viability assay reagent.1. Increase the number and duration of washing steps after labeling. 2. Include a "no-dye" control to measure baseline autofluorescence. Use phenol red-free media if possible. 3. Check the excitation and emission spectra of both ATTO 488 and your viability dye. If there is significant overlap, consider a viability assay with a different spectral profile (e.g., a luminescent or colorimetric assay).
No or low labeling signal 1. Low expression of the target channel (Nav1.7) on the cell surface. 2. Suboptimal labeling conditions (concentration, time, temperature). 3. Photobleaching of the ATTO 488 dye.1. Confirm the expression of Nav1.7 in your cell line using techniques like qPCR or western blotting. 2. Perform a titration of this compound concentration and incubation time. Labeling is typically done at 4°C or on ice to prevent internalization. 3. Minimize exposure of labeled cells to light. Use an anti-fade mounting medium for microscopy.
High variability in cell viability results 1. Uneven cell seeding in multi-well plates. 2. Inconsistent labeling or washing steps. 3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension and use proper pipetting techniques for even cell distribution. 2. Standardize all incubation times and washing volumes across all wells. 3. To minimize evaporation, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[1]
Unexpectedly high cell death at low concentrations 1. The cell line is highly sensitive to Nav channel blockade. 2. Contamination of the cell culture or reagents. 3. The this compound stock solution was not properly stored or handled.1. Reduce the concentration of the labeling solution and the incubation time. 2. Regularly check cell cultures for contamination. Use fresh, sterile reagents. 3. Aliquot the stock solution upon receipt and store it protected from light at the recommended temperature to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table provides an example of expected dose-dependent effects of this compound on the viability of a Nav1.7-expressing cell line after a 24-hour incubation period. Please note that these are representative data and actual results may vary depending on the cell line and experimental conditions.

Concentration of this compound (nM)% Cell Viability (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Control)100 ± 4.50 ± 4.5
195 ± 5.25 ± 5.2
1082 ± 6.118 ± 6.1
5055 ± 7.345 ± 7.3
10025 ± 5.875 ± 5.8
5008 ± 3.992 ± 3.9

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Cells for Viability Assessment
  • Cell Seeding:

    • Seed adherent cells in a 96-well clear-bottom black plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 1 x 10^4 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in cold, serum-free cell culture medium.

  • Cell Labeling:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of cold PBS.

    • Add 50 µL of the diluted this compound labeling solution to each well.

    • Incubate the plate on ice or at 4°C for 30 minutes, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with 100 µL of cold PBS to remove any unbound conjugate.

  • Incubation for Viability Assessment:

    • Add 100 µL of complete culture medium to each well.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Protocol 2: Cell Viability Assessment using a Resazurin-based Assay
  • Prepare Resazurin Solution:

    • Prepare the resazurin-based reagent according to the manufacturer's instructions. Typically, this involves diluting a stock solution in PBS or culture medium.

  • Assay Procedure:

    • After the desired incubation period with this compound, add 10-20 µL of the resazurin solution to each well (including controls).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a microplate reader.

  • Controls:

    • No-cell control: Wells containing only medium and the resazurin reagent to determine background fluorescence.

    • Vehicle control: Cells treated with the vehicle used to dissolve the this compound.

    • Unlabeled control: Cells that have not been labeled with this compound to assess baseline viability.

    • Positive control for cytotoxicity: Cells treated with a known cytotoxic agent (e.g., digitonin or staurosporine) to induce maximal cell death.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_incubation Incubation & Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_reagents Prepare this compound Dilutions wash_pbs Wash with Cold PBS prep_reagents->wash_pbs add_probe Incubate with this compound (4°C) wash_pbs->add_probe wash_unbound Wash to Remove Unbound Probe add_probe->wash_unbound add_media Add Complete Media wash_unbound->add_media incubate Incubate (24-72h) add_media->incubate add_viability_reagent Add Viability Reagent (e.g., Resazurin) incubate->add_viability_reagent read_plate Measure Signal add_viability_reagent->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve

Caption: Experimental workflow for assessing cell viability after this compound labeling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol protx This compound nav17 Nav1.7 Channel protx->nav17 Blocks depolarization Membrane Depolarization nav17->depolarization Prevents na_ion Na+ Ions na_ion->nav17 Influx ap Action Potential depolarization->ap Inhibits downstream Downstream Signaling ap->downstream Impacts viability Cell Viability downstream->viability Decreases

Caption: Proposed mechanism of this compound-induced cytotoxicity.

References

ATTO488-ProTx-II aggregation prevention in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving aggregation issues with ATTO488-ProTx-II in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a potential issue?

This compound is a fluorescently labeled peptide used in various biological assays. ProTx-II is a 30-amino acid peptide toxin that can be prone to aggregation due to its amphipathic nature, meaning it has both hydrophobic and hydrophilic regions. The attachment of the hydrophilic ATTO488 dye can influence its solubility. Aggregation can lead to inaccurate concentration measurements, loss of biological activity, and precipitation out of solution, ultimately affecting experimental results.

Q2: How should I reconstitute lyophilized this compound?

Proper reconstitution is the first and most critical step in preventing aggregation. Always start by centrifuging the vial to collect all the lyophilized powder at the bottom. It is recommended to first test the solubility with a small amount of the peptide.[1][2] Based on the properties of ProTx-II, which has a net positive charge at neutral pH, a slightly acidic buffer is a good starting point. High-purity, sterile water or a standard buffer like phosphate-buffered saline (PBS) at pH 7.2-7.4 can also be tested. For peptides with low aqueous solubility, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution is a common practice.[3][4]

Q3: What are the visual signs of this compound aggregation?

A properly solubilized peptide solution should be clear and free of visible particles.[1] Signs of aggregation include:

  • Cloudiness or turbidity: The solution appears hazy or milky.

  • Precipitation: Visible particles settle at the bottom of the tube or are suspended in the solution.

  • Film formation: A thin film may be visible on the surface of the solution or coating the walls of the container.

Q4: How can I store this compound solutions to minimize aggregation?

Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. Store aliquots at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 4°C, but this should be minimized. Peptides in solution are significantly less stable than in their lyophilized form.

Troubleshooting Guide: this compound Aggregation

This guide provides a step-by-step approach to troubleshoot and prevent aggregation of this compound.

Problem: My this compound solution is cloudy or has visible precipitates.

This indicates that the peptide is not fully dissolved or is aggregating in the current solvent.

Step 1: Initial Assessment and Re-solubilization
  • Visual Inspection: Carefully observe the solution for the signs of aggregation mentioned in the FAQs.

  • Gentle Mixing: Invert the tube several times or gently vortex to see if the precipitate redissolves. Avoid vigorous shaking, as this can sometimes induce aggregation.

  • Sonication: Brief sonication in a water bath can help break up small aggregates and improve solubility.[1][5] Use short bursts of sonication (e.g., 10-15 seconds) and keep the sample on ice to prevent heating, which can degrade the peptide.

Step 2: Solvent and Buffer Optimization

If the aggregation persists, the solvent system may need to be optimized. The choice of solvent depends on the net charge of the peptide. ProTx-II has a theoretical positive charge at neutral pH.

For Basic Peptides (like ProTx-II):

  • Acidic Buffer: Try dissolving the peptide in a slightly acidic buffer, such as 10% acetic acid, and then dilute it with your experimental buffer.[2][4]

  • Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent can be used to aid dissolution.[1]

    • DMSO: Dissolve the peptide in a small volume of high-purity DMSO to create a concentrated stock. Then, slowly add this stock solution to your aqueous experimental buffer with gentle mixing. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation. Aim for a final DMSO concentration that is compatible with your downstream experiments (typically <1%).[4]

    • Acetonitrile (ACN) or Dimethylformamide (DMF): These can be used as alternatives to DMSO if it interferes with your assay.[1]

Step 3: Adjusting Solution Conditions
  • pH: Peptides are generally least soluble at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility. Since ProTx-II is basic, maintaining a pH below its pI will ensure a net positive charge and promote solubility.

  • Ionic Strength: The effect of salt concentration on peptide solubility can be complex. For some peptides, increasing the ionic strength (e.g., using a higher concentration of PBS) can improve solubility by shielding charges. For others, high salt concentrations can promote aggregation. It may be necessary to test a range of salt concentrations.

  • Additives: In some cases, small amounts of additives can help prevent aggregation.

    • Detergents: A very low concentration of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100) can sometimes help to solubilize peptides, but be mindful of their potential interference in biological assays. Note that Tween® 20 can be autofluorescent.[6]

    • Arginine: L-arginine is known to be a protein aggregation suppressor and can be added to the buffer at concentrations of 50-500 mM.

Quantitative Data Summary

The following tables summarize key properties and recommended starting conditions for working with this compound.

Table 1: Physicochemical Properties of ATTO488 and ProTx-II

ComponentPropertyValue/DescriptionReference
ATTO488 Dye TypeHydrophilic fluorescent dye--INVALID-LINK--
Excitation Max~501 nm--INVALID-LINK--
Emission Max~523 nm--INVALID-LINK--
ProTx-II Peptide Amino Acid SequenceYCQKWMWTCDSERKCCEGMVCRLWCKKKLW-OH--INVALID-LINK--
Molecular Weight~3827 g/mol (unlabeled)--INVALID-LINK--
Net Charge (pH 7)PositiveCalculated from sequence

Table 2: Recommended Solvents for Reconstitution

SolventApplication Notes
Sterile, deionized water Good starting point for initial solubility tests.
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 Common physiological buffer, suitable for many biological applications.
10% Acetic Acid For basic peptides that are difficult to dissolve in neutral buffers.
Dimethyl Sulfoxide (DMSO) For creating concentrated stock solutions of hydrophobic peptides. Use minimal volume and dilute into aqueous buffer.

Experimental Protocols

Protocol 1: Solubility Testing of this compound

Objective: To determine an appropriate solvent for this compound.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water

  • PBS (pH 7.4)

  • 10% Acetic Acid in sterile water

  • High-purity DMSO

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Aliquot a small, known amount of lyophilized this compound into several microcentrifuge tubes (e.g., 10 µg each).

  • To the first tube, add a small volume of sterile, deionized water to achieve a target concentration (e.g., 1 mg/mL).

  • Gently vortex the tube for 30 seconds.

  • Visually inspect for complete dissolution (a clear solution).

  • If not fully dissolved, sonicate in a water bath for 10-15 seconds and re-inspect.

  • If the peptide remains insoluble, repeat steps 2-5 with the other aliquots using different solvents in the following order:

    • PBS (pH 7.4)

    • 10% Acetic Acid

    • A minimal volume of DMSO to dissolve, followed by slow dilution with PBS to the final desired concentration.

  • Record the solvent in which the peptide completely dissolves to form a clear solution. This will be the recommended solvent for your stock solution.

Protocol 2: Assessment of Aggregation by Visual Inspection and Centrifugation

Objective: A simple method to check for the presence of large aggregates in a solution of this compound.

Materials:

  • This compound solution

  • Microcentrifuge

  • Spectrophotometer or plate reader capable of measuring fluorescence

Procedure:

  • Visual Inspection: Hold the tube against a dark background and look for any signs of turbidity, cloudiness, or visible particles.

  • Fluorescence Measurement (Optional, Pre-spin): Measure the fluorescence of the solution at the appropriate wavelengths for ATTO488 (Excitation: ~501 nm, Emission: ~523 nm).

  • Centrifugation: Centrifuge the solution at a high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C.

  • Post-spin Inspection: Carefully examine the bottom and sides of the tube for a visible pellet. The presence of a pellet indicates the presence of insoluble aggregates.

  • Supernatant Analysis (Optional): Carefully remove the supernatant without disturbing any potential pellet. Measure the fluorescence of the supernatant. A significant decrease in fluorescence compared to the pre-spin measurement suggests that a portion of the fluorescently labeled peptide has aggregated and been pelleted.

Visualizations

Aggregation_Troubleshooting_Workflow This compound Aggregation Troubleshooting start Start: Reconstitute This compound observe Observe Solution: Cloudy or Precipitate? start->observe clear_solution Solution is Clear observe->clear_solution No aggregation_suspected Aggregation Suspected observe->aggregation_suspected Yes success Success: Clear Solution clear_solution->success gentle_mix Gentle Mixing/ Vortexing aggregation_suspected->gentle_mix sonicate Brief Sonication (on ice) gentle_mix->sonicate recheck Re-check Solution sonicate->recheck still_aggregated Still Aggregated? recheck->still_aggregated optimize_solvent Optimize Solvent System still_aggregated->optimize_solvent Yes still_aggregated->success No acidic_buffer Try Acidic Buffer (e.g., 10% Acetic Acid) optimize_solvent->acidic_buffer organic_solvent Use Organic Solvent (e.g., DMSO stock) optimize_solvent->organic_solvent adjust_conditions Adjust Solution Conditions (pH, Ionic Strength) acidic_buffer->adjust_conditions organic_solvent->adjust_conditions adjust_conditions->success fail Contact Technical Support adjust_conditions->fail

Caption: Workflow for troubleshooting this compound aggregation.

Signaling_Pathway_Concept Conceptual Pathway of Peptide Aggregation cluster_factors Factors Promoting Aggregation monomer Soluble Monomers (this compound) oligomer Soluble Oligomers monomer->oligomer Nucleation protofibril Protofibrils oligomer->protofibril Elongation fibril Insoluble Fibrils (Visible Aggregates) protofibril->fibril Maturation hydrophobic Hydrophobic Interactions hydrophobic->monomer electrostatic Electrostatic Interactions electrostatic->monomer concentration High Concentration concentration->monomer temperature Temperature Changes temperature->monomer ph pH near pI ph->monomer

Caption: Factors influencing the aggregation pathway of peptides.

References

ATTO 488 Fluorescence: A Technical Guide to Preventing Quenching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the quenching of ATTO 488 fluorescence.

Troubleshooting Guide: Diagnosing and Resolving Fluorescence Loss

Experiencing a decrease in ATTO 488 fluorescence can be a significant roadblock in experimental workflows. This guide will help you identify the potential cause of quenching and provide actionable steps to mitigate it.

Is your fluorescence signal weaker than expected or decreasing over time?

Follow this troubleshooting workflow to diagnose the issue:

Quenching_Troubleshooting start Start: Weak or Fading ATTO 488 Signal check_concentration 1. Check ATTO 488 Concentration start->check_concentration is_high_conc Is the concentration too high? check_concentration->is_high_conc self_quenching Potential Issue: Self-Quenching (Aggregation) is_high_conc->self_quenching Yes check_environment 2. Evaluate the Molecular Environment is_high_conc->check_environment No reduce_conc Solution: Reduce dye concentration. Optimize labeling ratio. self_quenching->reduce_conc is_quencher_present Are known quenchers present? check_environment->is_quencher_present quencher_id Potential Quenchers: - Tryptophan/Guanosine residues - FRET acceptors (e.g., BHQ-1) - Gold nanoparticles is_quencher_present->quencher_id Yes check_buffer 3. Analyze Buffer Composition is_quencher_present->check_buffer No modify_construct Solution: - Modify protein/DNA construct to increase distance between dye and quencher. - Select a different dye if quenching is unavoidable. quencher_id->modify_construct is_buffer_optimal Is the buffer optimized for fluorescence? check_buffer->is_buffer_optimal buffer_issues Potential Issues: - Suboptimal pH - Presence of quenching agents (e.g., high [KI]) - Amine-containing buffers (e.g., Tris) interfering with labeling is_buffer_optimal->buffer_issues No check_photobleaching 4. Assess Photobleaching is_buffer_optimal->check_photobleaching Yes optimize_buffer Solution: - Use recommended buffers (e.g., PBS pH 7.4). - Prepare fresh buffers. - Consider specialized imaging buffers. buffer_issues->optimize_buffer is_photobleaching Is the signal fading rapidly under illumination? check_photobleaching->is_photobleaching photobleaching_issue Potential Issue: Photodestruction of the fluorophore is_photobleaching->photobleaching_issue Yes no_issue Fluorescence should be optimal. If issues persist, consider instrument calibration or sample degradation. is_photobleaching->no_issue No reduce_photobleaching Solution: - Reduce laser power and exposure time. - Use antifade reagents/photostabilizers. - Image samples promptly after preparation. photobleaching_issue->reduce_photobleaching

Caption: Troubleshooting workflow for ATTO 488 fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that cause ATTO 488 fluorescence quenching?

A1: The primary quenching mechanisms for ATTO 488 are:

  • Förster Resonance Energy Transfer (FRET): Non-radiative energy transfer to an acceptor molecule in close proximity (typically 1-10 nm). This is a common mechanism used intentionally with quenchers like Black Hole Quencher® 1 (BHQ®-1).[1]

  • Photoinduced Electron Transfer (PET): Electron transfer between the fluorophore and another molecule upon excitation. This process requires direct contact between the dye and the quenching agent.[2][3] Certain amino acids, like tryptophan, and DNA bases, like guanosine, can act as electron donors and quench fluorescence.[2][3][4]

  • Self-Quenching (Concentration Quenching): At high concentrations, ATTO 488 molecules can form non-fluorescent aggregates.[5] However, ATTO 488 is less prone to aggregation compared to some other dyes.[5]

  • Photobleaching: Irreversible photodegradation of the fluorophore upon prolonged exposure to excitation light. ATTO 488 is known for its high photostability, but photobleaching can still occur under intense or prolonged illumination.[6][7][8]

Quenching_Mechanisms cluster_FRET Förster Resonance Energy Transfer (FRET) cluster_PET Photoinduced Electron Transfer (PET) ATTO_488_Excited ATTO 488 (Excited Donor) Quencher_Ground Quencher (Acceptor) ATTO_488_Excited->Quencher_Ground Energy Transfer (non-radiative) ATTO_488_Ground ATTO 488 (Ground State) Quencher_Excited Quencher (Excited) Quencher_Ground->Quencher_Excited ATTO_488_Excited_PET ATTO 488 (Excited) Electron_Donor Electron Donor (e.g., Tryptophan) ATTO_488_Excited_PET->Electron_Donor Electron Transfer ATTO_488_Anion ATTO 488 Radical Anion ATTO_488_Excited_PET->ATTO_488_Anion Donor_Cation Donor Radical Cation Electron_Donor->Donor_Cation

Caption: Mechanisms of FRET and PET quenching of ATTO 488.

Q2: Which common laboratory reagents and biomolecules can quench ATTO 488?

A2: Several substances can quench ATTO 488 fluorescence:

  • Tryptophan and Guanine/Guanosine: These are known to quench various fluorescent dyes, including some rhodamine derivatives, through PET.[2][4] While oxazine dyes are more susceptible, proximity to these residues in proteins or nucleic acids can potentially reduce ATTO 488 fluorescence.

  • Potassium Iodide (KI): At high concentrations (e.g., beyond 8 mM), iodide can cause fluorescence quenching.[1][9]

  • Amine-containing Buffers: Buffers like Tris can interfere with the conjugation of NHS-ester activated dyes to proteins, leading to lower labeling efficiency and consequently, weaker signals. It is recommended to use amine-free buffers like PBS or bicarbonate buffer for labeling reactions.

Q3: How does pH affect the fluorescence of ATTO 488?

A3: The fluorescence of many dyes is pH-dependent. For ATTO 488, the manufacturer specifies that fluorescence quantum yield and lifetime measurements are typically performed in PBS at pH 7.4.[5] For labeling reactions with ATTO 488 NHS-ester, a pH of around 8.3 is recommended to ensure the primary amine groups of the protein are deprotonated and reactive.[6] Significant deviations from the optimal pH range can lead to changes in fluorescence intensity.

Q4: How can I prevent photobleaching of ATTO 488?

A4: To minimize photobleaching:

  • Use Antifade Reagents: Commercial or homemade antifade mounting media can significantly reduce photobleaching.

  • Optimize Imaging Parameters: Use the lowest possible excitation power and the shortest exposure time that still provides a good signal-to-noise ratio.

  • Limit Light Exposure: Keep the sample protected from light as much as possible when not actively imaging.

  • Use Optimized Imaging Buffers: Certain buffer compositions can enhance photostability. For example, a buffer containing potassium iodide (at an optimal concentration) has been shown to improve the performance of ATTO 488.[1][9]

Quantitative Data on Quenching and Enhancement

The following tables summarize quantitative data on factors influencing ATTO 488 fluorescence.

Table 1: Effect of Buffer Components on ATTO 488 Performance in DNA-PAINT

Buffer ComponentConcentrationEffect on ATTO 488 Brightness (Normalized)Effect on Number of Detected Events (Normalized)
Potassium Iodide (KI)~8 mMIncreasedIncreased
Potassium Iodide (KI)>8 mMDecreasedIncreased (up to 32 mM)
Buffer ANice*-IncreasedIncreased
PPT Buffer-Slightly DecreasedSlightly Decreased

*Buffer ANice composition is detailed in the experimental protocols section. Data is relative to performance in a standard buffer (Buffer C: 1x PBS pH 7.2 with 500 mM NaCl).[1][9]

Key Experimental Protocols

Protocol 1: Protein Labeling with ATTO 488 NHS-ester

This protocol is adapted for labeling proteins with amine-reactive ATTO 488 NHS-ester.

Materials:

  • ATTO 488 NHS-ester

  • Protein to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer)

  • Bicarbonate buffer (1 M, pH 8.3)

  • Amine-free, dry DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-5 mg/mL.

    • If the protein is in a buffer containing amines (e.g., Tris), dialyze against PBS.

  • Dye Preparation:

    • Immediately before use, dissolve the ATTO 488 NHS-ester in dry, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the reactive dye to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and 501 nm (the absorption maximum of ATTO 488).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and ATTO 488 (ε = 90,000 M⁻¹cm⁻¹ at 501 nm).

Protocol 2: Preparation of "Buffer ANice" for Improved ATTO 488 Performance

This buffer has been shown to enhance the brightness and number of detected events for ATTO 488 in single-molecule localization microscopy (DNA-PAINT) and reduce photobleaching.[1][9]

Materials:

  • 10x PBS (pH 7.2)

  • NaCl

  • Potassium Iodide (KI)

  • Magnesium Chloride (MgCl₂)

  • Nuclease-free water

Procedure:

  • Prepare a base buffer (Buffer C) consisting of 1x PBS and 500 mM NaCl.

  • From fresh stock solutions, add KI to a final concentration of 8 mM and MgCl₂ to a final concentration of 40 mM to the base buffer.

  • The final "Buffer ANice" composition is: 1x PBS (pH 7.2), 500 mM NaCl, 8 mM KI, and 40 mM MgCl₂.

  • Use this buffer for imaging experiments where enhanced ATTO 488 performance is desired.

Experimental_Workflow start Start: Protein Labeling protein_prep 1. Prepare Protein in Amine-Free Buffer (pH 8.3) start->protein_prep dye_prep 2. Prepare Fresh ATTO 488 NHS-ester in DMSO/DMF protein_prep->dye_prep reaction 3. Mix Protein and Dye (1 hr, RT, dark) dye_prep->reaction purification 4. Purify Labeled Protein (Size-Exclusion Chromatography) reaction->purification dol_calc 5. Calculate Degree of Labeling (DOL) purification->dol_calc imaging 6. Proceed to Imaging with Optimized Buffer (e.g., Buffer ANice) dol_calc->imaging

Caption: Workflow for protein labeling with ATTO 488 and subsequent imaging.

References

improving ATTO488-ProTx-II staining protocol for specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ATTO488-ProTx-II for specific cell staining applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescently labeled peptide toxin. ProTx-II is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is a key target in pain signaling pathways. The conjugation of ProTx-II to the ATTO 488 fluorophore allows for the visualization and tracking of Nav1.7 channels in various cell types, particularly neurons. Its primary application is in the specific labeling and imaging of cells expressing Nav1.7 channels.

Q2: What types of cells can be stained with this compound?

A2: this compound is ideal for staining cells that endogenously express or are engineered to express the Nav1.7 sodium channel. This includes, but is not limited to:

  • Dorsal Root Ganglion (DRG) neurons, which are primary sensory neurons involved in pain perception.

  • Other peripheral neurons involved in nociception.

  • Recombinant cell lines engineered to express Nav1.7, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

Q3: What is the mechanism of action for ProTx-II?

A3: ProTx-II acts as a gating modifier toxin. It binds to the voltage sensor domain (VSD) of the Nav1.7 channel, specifically to the S3-S4 linker in domain II. This binding shifts the voltage-dependence of channel activation to more positive potentials, thereby inhibiting the channel's function.[1]

Q4: How specific is ProTx-II for the Nav1.7 channel?

A4: ProTx-II exhibits high selectivity for Nav1.7 over other sodium channel subtypes. This specificity makes this compound a valuable tool for distinguishing Nav1.7-expressing cells and studying the specific roles of this channel.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining protocols.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal Suboptimal Staining Concentration: The concentration of this compound is too low for the cell type or expression level of Nav1.7.Increase the concentration of this compound. Refer to the recommended concentration ranges in the data table below. Perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.
Insufficient Incubation Time: The incubation period is not long enough for the probe to bind to the target channels.Increase the incubation time. For live-cell imaging, this may range from 30 minutes to a few hours. Optimization is recommended.
Low Target Expression: The target cells have a low expression level of Nav1.7 channels.Use a positive control cell line with known high expression of Nav1.7 to validate the staining protocol. Consider using signal amplification techniques if direct fluorescence is insufficient.
Photobleaching: The fluorophore is being degraded by excessive exposure to excitation light.Minimize the exposure of the sample to the excitation light source. Use a lower laser power or a shorter exposure time. Utilize mounting media with an anti-fade reagent. The ATTO 488 dye is known for its good photostability, but care should still be taken.
High Background/Non-Specific Staining Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding.Reduce the concentration of the probe. Perform a titration to find the lowest effective concentration that provides a good signal-to-noise ratio.
Non-Specific Binding to Cell Surface: ProTx-II is a peptide and may interact non-specifically with the cell membrane or extracellular matrix components, especially at high concentrations.Include a blocking step with a protein-based blocking agent (e.g., Bovine Serum Albumin - BSA) before adding the probe. Ensure adequate washing steps after incubation to remove unbound probe.
Probe Aggregation: The peptide probe may form aggregates, leading to punctate, non-specific staining.Centrifuge the this compound solution before use to pellet any aggregates. Prepare fresh dilutions of the probe for each experiment.
Autofluorescence: Some cell types exhibit endogenous fluorescence, which can interfere with the signal.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different emission filter or spectral unmixing if your imaging system supports it.
Cell Death or Altered Morphology Probe Toxicity: Although ProTx-II is generally not cytotoxic at working concentrations, very high concentrations or prolonged exposure could potentially affect cell viability.Use the lowest effective concentration of this compound. Limit the incubation time to the minimum required for adequate staining. Perform a cell viability assay (e.g., with a live/dead stain) to assess the impact of the probe on your cells.
Phototoxicity: The excitation light, especially at high intensities, can be damaging to live cells.Reduce the intensity and duration of light exposure. Use a more sensitive detector to allow for lower excitation power. For live-cell imaging, maintain cells in a suitable imaging medium and at the correct temperature and CO2 levels.

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and spectral properties for this compound.

Table 1: Recommended Staining Concentrations

Cell TypeStaining ConcentrationReference
CHO cells expressing Nav1.71 µM[2]
Dorsal Root Ganglion (DRG) neurons200 nM[2]

Note: These are starting recommendations. The optimal concentration may vary depending on the specific cell line, expression level of Nav1.7, and experimental setup. A titration is highly recommended.

Table 2: Spectral Properties of ATTO 488

PropertyWavelength (nm)
Excitation Maximum (λex)501
Emission Maximum (λem)523

Experimental Protocols

Protocol 1: Staining of Live Cells Expressing Nav1.7

This protocol is a general guideline for staining live cells (e.g., CHO-Nav1.7 or primary neurons) with this compound.

Materials:

  • This compound

  • Cell culture medium appropriate for the cell type

  • Phosphate-Buffered Saline (PBS) or other suitable imaging buffer

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Cells cultured on a suitable imaging dish or coverslip

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging-compatible plate or coverslip.

  • Washing: Gently wash the cells twice with pre-warmed PBS or imaging buffer to remove any residual culture medium.

  • Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking solution (e.g., 1-3% BSA in PBS) for 30 minutes at room temperature.

  • Probe Preparation: Prepare the desired concentration of this compound in imaging buffer or culture medium. It is recommended to centrifuge the stock solution before dilution to remove any potential aggregates.

  • Incubation: Remove the blocking solution (if used) and add the this compound solution to the cells. Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing: After incubation, gently wash the cells 2-3 times with the imaging buffer to remove any unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for ATTO 488 (e.g., a standard FITC/GFP filter set).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Start: Culture Cells wash1 Wash Cells start->wash1 block Blocking (Optional) wash1->block prepare_probe Prepare this compound block->prepare_probe incubate Incubate with Probe prepare_probe->incubate wash2 Wash to Remove Unbound Probe incubate->wash2 image Fluorescence Microscopy wash2->image end End: Data Acquisition image->end

Caption: Experimental workflow for live-cell staining with this compound.

signaling_pathway ProTxII This compound Nav17 Nav1.7 Channel (Voltage Sensor Domain) ProTxII->Nav17 Binds to VSD Activation Channel Activation Nav17->Activation Voltage Change Inhibition Inhibition of Activation Nav17->Inhibition Neuron Neuronal Excitability Activation->Neuron Increases Inhibition->Neuron Decreases PainSignal Pain Signal Propagation Neuron->PainSignal troubleshooting_logic cluster_no_signal Troubleshooting: Weak/No Signal cluster_high_background Troubleshooting: High Background cluster_cell_death Troubleshooting: Cell Death start Staining Problem no_signal Weak/No Signal start->no_signal high_background High Background start->high_background cell_death Cell Death start->cell_death increase_conc Increase Probe Concentration no_signal->increase_conc decrease_conc Decrease Probe Concentration high_background->decrease_conc check_toxicity Assess Probe Toxicity cell_death->check_toxicity increase_time Increase Incubation Time check_expression Verify Target Expression minimize_photobleaching Minimize Photobleaching add_blocking Add Blocking Step optimize_wash Optimize Washing check_aggregation Check for Aggregates reduce_phototoxicity Reduce Phototoxicity

References

background fluorescence reduction techniques for ATTO488-ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals effectively use ATTO488-ProTx-II and minimize background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence when using this compound?

High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous fluorescent molecules within the cells or tissue, such as collagen, elastin, NADH, and lipofuscin, can emit light in the same spectral range as ATTO488.[1][2][3][4] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.[1][2][3]

  • Non-specific binding of this compound: The peptide or the dye may bind to cellular components other than the target Nav1.7 channel. This can be due to hydrophobic or electrostatic interactions.[5][6]

  • Probe Aggregation: At high concentrations, fluorescently labeled peptides can form aggregates that lead to bright, non-specific puncta in the background.

  • Suboptimal Staining Protocol: Inadequate blocking, insufficient washing, or an excessively high concentration of the fluorescent probe can all contribute to high background.[7][8]

Q2: I am observing high background that appears to be autofluorescence. What steps can I take to reduce it?

There are several effective methods to mitigate autofluorescence:

  • Chemical Quenching:

    • Sodium Borohydride (NaBH4): This reagent can be used to reduce aldehyde-induced autofluorescence after fixation.[7][9]

    • Sudan Black B: This dye is effective in quenching lipofuscin-related autofluorescence, which is common in aged tissues.[10]

  • Photobleaching: Exposing the sample to a light source before incubation with this compound can selectively destroy endogenous fluorophores.[2][11] This method has been shown to be highly effective without affecting subsequent immunofluorescence staining.[2]

  • Choice of Fluorophore Wavelength: While you are using ATTO488 (green spectrum), for future experiments where autofluorescence is a significant issue, consider using fluorophores in the far-red spectrum, as autofluorescence is typically lower at these longer wavelengths.[3]

Q3: How can I minimize non-specific binding of the this compound probe?

Minimizing non-specific binding is crucial for a good signal-to-noise ratio. Consider the following:

  • Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that still provides a specific signal.

  • Blocking: Use a blocking solution to saturate non-specific binding sites before adding the fluorescent probe. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as your secondary antibody (if applicable).

  • Washing: Increase the number and duration of washing steps after incubation with the probe to remove unbound and weakly bound molecules.[7]

  • Buffer Composition: Adding a small amount of a non-ionic detergent like Tween-20 to your washing and incubation buffers can help reduce non-specific hydrophobic interactions.[7]

Q4: My signal is weak. What could be the cause and how can I improve it?

Weak or no signal can be due to several factors:

  • Low Target Expression: The Nav1.7 channel may be expressed at low levels in your sample.

  • Photobleaching of ATTO488: ATTO488 is relatively photostable, but prolonged exposure to excitation light can still cause it to fade.[12] Use an anti-fade mounting medium and minimize light exposure.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for ATTO488 (Excitation max: ~501 nm, Emission max: ~523 nm).

  • Suboptimal Probe Concentration: While high concentrations can increase background, a concentration that is too low will result in a weak signal. Titration is key.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues with background fluorescence when using this compound.

Problem: High Background Fluorescence

Step 1: Identify the Source of the Background

  • Unstained Control: Image a sample that has gone through the entire preparation process (fixation, permeabilization) but without the addition of this compound. If you observe fluorescence, the issue is autofluorescence.

  • No-Target Control: If possible, use a cell line or tissue known not to express Nav1.7. If you see signal in this control, the problem is likely non-specific binding of the probe.

Step 2: Address the Identified Issue

  • If Autofluorescence is the Problem:

    • Implement a quenching or photobleaching protocol (see protocols section below).

    • For aldehyde-fixed samples, a post-fixation treatment with sodium borohydride is recommended.

  • If Non-Specific Binding is the Problem:

    • Optimize the concentration of this compound by performing a titration.

    • Increase the blocking time and/or try a different blocking agent.

    • Increase the stringency of your washes (more washes, longer duration, add detergent).

Quantitative Data Summary

The effectiveness of various background reduction techniques can be quantified by the improvement in the signal-to-noise ratio (SNR). While specific data for this compound is limited, the following table summarizes the expected efficacy of common methods based on published data for similar applications.

Technique Typical Reduction in Background Potential Impact on Specific Signal Reference
Photobleaching 80% decrease in brightest autofluorescent signalsNone[4]
Sodium Borohydride (0.1%) Significant reduction in aldehyde-induced autofluorescenceMinimal[9]
Sudan Black B (0.1%) Effective for lipofuscin quenchingCan sometimes reduce specific signal intensity[9][10]
Optimized Washing (e.g., with Tween-20) Variable, depends on binding kineticsCan improve SNR by removing non-specifically bound probe[7]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • After fixation with formaldehyde or glutaraldehyde, wash the samples three times with PBS.

  • Prepare a fresh 0.1% sodium borohydride solution in PBS. Caution: Sodium borohydride will bubble upon dissolution.

  • Incubate the samples in the sodium borohydride solution for 5-10 minutes at room temperature.

  • Wash the samples three times with PBS.

  • Proceed with your standard staining protocol.

Protocol 2: General Staining Protocol for this compound
  • Preparation: Prepare cells or tissue sections as required by your experimental design (e.g., fixation, permeabilization).

  • Blocking: Incubate samples in a blocking buffer (e.g., PBS with 1-5% BSA) for 1 hour at room temperature to reduce non-specific binding.

  • Probe Incubation: Dilute the this compound in blocking buffer to the desired concentration (start with a titration from 10 nM to 100 nM). Incubate the samples with the diluted probe for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the samples three times for 5-10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound probe.

  • Counterstaining (Optional): If desired, counterstain with a nuclear stain like DAPI.

  • Mounting: Mount the samples using an anti-fade mounting medium.

  • Imaging: Image using a fluorescence microscope with appropriate filters for ATTO488.

Visualizations

TroubleshootingWorkflow start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence Fluorescence Present? (Autofluorescence) unstained_control->autofluorescence no_autofluorescence No Fluorescence autofluorescence->no_autofluorescence No reduce_autofluorescence Implement Autofluorescence Reduction Protocol (e.g., NaBH4, Photobleaching) autofluorescence->reduce_autofluorescence Yes no_target_control Image No-Target Control (if available) no_autofluorescence->no_target_control end_good Problem Solved reduce_autofluorescence->end_good nonspecific_binding Signal Present? (Non-specific Binding) no_target_control->nonspecific_binding no_nonspecific No Signal nonspecific_binding->no_nonspecific No reduce_nonspecific Optimize Staining Protocol: - Titrate Probe Concentration - Enhance Blocking - Increase Washing nonspecific_binding->reduce_nonspecific Yes no_nonspecific->end_good reduce_nonspecific->end_good

Caption: Troubleshooting workflow for high background fluorescence.

Nav17_Pathway cluster_membrane Cell Membrane Nav17 Nav1.7 Channel AP_Initiation Action Potential Initiation Nav17->AP_Initiation Na+ Influx Stimulus Noxious Stimulus (e.g., heat, mechanical) Depolarization Membrane Depolarization Stimulus->Depolarization Depolarization->Nav17 Activates Signal_Propagation Signal Propagation to CNS AP_Initiation->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception ProTxII This compound ProTxII->Nav17 Blocks

Caption: Simplified signaling pathway of Nav1.7 in pain perception and the inhibitory action of ProTx-II.

References

Validation & Comparative

A Comparative Guide to ATTO488-ProTx-II and Other Fluorescent Probes for Nav1.7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. The development of high-affinity and selective fluorescent probes for Nav1.7 is crucial for understanding its cellular distribution, trafficking, and for high-throughput screening of novel analgesics. This guide provides an objective comparison of ATTO488-ProTx-II with other available fluorescent probes for Nav1.7, supported by experimental data and detailed protocols.

Performance Comparison of Nav1.7 Fluorescent Probes

This section summarizes the key performance indicators of prominent fluorescent probes targeting the Nav1.7 channel. The data presented is compiled from various studies to provide a comparative overview.

FeatureThis compoundHs1a-FL (Cy7.5)Tsp1a-based Probes
Targeting Moiety ProTx-II (Tarantula Venom Peptide)Hs1a (Spider Venom Peptide)Tsp1a (Tarantula Venom Peptide)
Fluorophore ATTO 488Cyanine 7.5 (Cy7.5)Various (e.g., IRDye800CW)
Excitation Max (nm) ~501~750Varies with fluorophore
Emission Max (nm) ~523~779Varies with fluorophore
Binding Affinity (IC50) ~72 nM (on rat DRG neurons)[1]26.9 nM (for hNav1.7)[2]Varies with probe construction
Selectivity Specifically labels Nav1.7 over other Nav isoforms.[3][4]High affinity for neuronal Nav channels (Nav1.1, 1.2, 1.3, 1.6, 1.7), no inhibition of Nav1.4 and Nav1.5.[2]High specificity for Nav1.7.[5]
Photostability High. ATTO dyes are known for their exceptional photostability.[6][7]Good. Cyanine dyes are generally stable, but may be less photostable than ATTO dyes.Varies with fluorophore.
Applications Cellular imaging, flow cytometry, high-resolution microscopy.[3][4]In vivo near-infrared (NIR) imaging of peripheral nerves.[2]In vivo fluorescence-guided surgery.[5]

Experimental Methodologies

Detailed protocols are essential for the successful application of these fluorescent probes. Below are methodologies for key experiments.

Fluorescent Labeling of Nav1.7 in Cultured Cells (using this compound)

This protocol is adapted from studies using this compound for labeling Nav1.7 in both transfected cell lines and primary neurons.[4][8]

Materials:

  • CHO cells stably expressing hNav1.7 or primary dorsal root ganglion (DRG) neurons.

  • This compound.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Hoechst or DAPI for nuclear staining (optional).

  • Fluorescence microscope.

Procedure:

  • Culture CHO-hNav1.7 cells or DRG neurons on glass coverslips suitable for microscopy.

  • Prepare a working solution of this compound in cell culture medium. A concentration range of 200 nM to 1 µM has been shown to be effective.[8]

  • Remove the culture medium from the cells and wash once with PBS.

  • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound probe.

  • (Optional) Incubate with a nuclear stain like Hoechst or DAPI according to the manufacturer's instructions.

  • Mount the coverslips on a microscope slide with a suitable mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filter sets for ATTO 488 (Excitation/Emission: ~490/525 nm) and the nuclear stain.

In Vivo Imaging of Peripheral Nerves (using a Nav1.7-targeted NIR probe)

This protocol provides a general framework for in vivo imaging in a mouse model, based on studies using near-infrared labeled peptides targeting Nav1.7.[9]

Materials:

  • Nav1.7-targeted fluorescent probe (e.g., Hs1a-FL).

  • Anesthetized mice.

  • In vivo imaging system (e.g., IVIS Spectrum).

  • Saline or PBS for injection.

Procedure:

  • Anesthetize the mouse using a suitable anesthetic protocol.

  • Dissolve the fluorescent probe in sterile saline or PBS to the desired concentration. For Hs1a-FL, an intravenous injection of 4 nmol in 100 µL of PBS has been used.[9]

  • Inject the probe solution intravenously (e.g., via the tail vein).

  • Allow time for the probe to distribute and bind to the target. For Hs1a-FL, imaging was performed 30 minutes post-injection.[9]

  • Place the mouse in the in vivo imaging system.

  • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore (e.g., for Cy7.5, Excitation/Emission: ~740/790 nm).

  • After in vivo imaging, tissues can be harvested for ex vivo imaging or histological analysis to confirm probe localization.

Visualizing Experimental Concepts

Diagrams created using Graphviz to illustrate key concepts and workflows.

Signaling_Pathway Nav1.7 Signaling in Nociception Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor Nav1_7 Nav1.7 Channel Nociceptor->Nav1_7 activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord propagation Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception

Caption: Role of Nav1.7 in the pain signaling pathway.

Experimental_Workflow Workflow for In Vitro Probe Comparison cluster_cell_culture Cell Preparation cluster_labeling Fluorescent Labeling cluster_imaging Data Acquisition & Analysis Culture_Cells Culture Nav1.7-expressing cells Plate_Cells Plate cells on coverslips Culture_Cells->Plate_Cells Prepare_Probes Prepare fluorescent probe solutions (this compound, etc.) Plate_Cells->Prepare_Probes Incubate Incubate cells with probes Prepare_Probes->Incubate Wash Wash to remove unbound probe Incubate->Wash Image_Acquisition Fluorescence Microscopy Wash->Image_Acquisition Quantify_Signal Quantify fluorescence intensity and signal-to-noise ratio Image_Acquisition->Quantify_Signal Compare_Performance Compare probe performance Quantify_Signal->Compare_Performance Logical_Comparison Decision Tree for Probe Selection Application Primary Application? Cellular_Imaging Cellular Imaging Application->Cellular_Imaging In Vitro InVivo_Imaging In Vivo Imaging Application->InVivo_Imaging In Vivo Resolution High Resolution (e.g., STORM, STED)? Cellular_Imaging->Resolution NIR_Required Near-Infrared Imaging Required? InVivo_Imaging->NIR_Required ATTO488_Probe This compound Resolution->ATTO488_Probe Yes Other_Visible_Probe Other Visible Probe Resolution->Other_Visible_Probe No NIR_Probe Hs1a-FL (Cy7.5) or similar NIR probe NIR_Required->NIR_Probe Yes Visible_Probe_InVivo Visible probe for superficial imaging NIR_Required->Visible_Probe_InVivo No

References

A Comparative Guide to ATTO488-ProTx-II: Validating Binding Affinity and Kinetics for Nav1.7 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATTO488-ProTx-II and its alternatives for studying the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. We present a detailed analysis of binding affinity and kinetics, supported by experimental data and protocols, to assist researchers in selecting the optimal tools for their Nav1.7-related studies.

Unveiling the Potency of this compound

This compound is a fluorescently labeled version of ProTx-II, a potent and selective peptide toxin inhibitor of the Nav1.7 channel. The conjugation of the bright and photostable ATTO488 fluorophore allows for direct visualization and quantification of the peptide's interaction with Nav1.7-expressing cells.

Binding Affinity and Selectivity

ProTx-II exhibits high affinity for the human Nav1.7 channel, with a reported half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) in the sub-nanomolar range, highlighting its potency.[1][2] Labeling with ATTO488 results in a slight decrease in affinity, though it remains a highly potent probe for Nav1.7.

Performance Comparison: this compound vs. Alternatives

To provide a clear perspective on the performance of this compound, the following table summarizes its binding affinity alongside unlabeled ProTx-II and other relevant fluorescent probes and ProTx-II analogs targeting Nav1.7.

Ligand/ProbeTargetBinding Affinity (IC50 / Kd)Comments
This compound hNav1.7IC50: 2.3 ± 1.1 nMFluorescently labeled for visualization. Emulates the pharmacological properties of unlabeled ProTx-II.
ProTx-II (unlabeled) hNav1.7IC50: 0.3 nM; Kd: 0.3 nM[1][2]High-affinity, selective inhibitor. Parent compound for the fluorescent probe.
Hs1a-FL (Cy7.5 labeled) hNav1.7Not explicitly reported, but shows specific bindingNear-infrared fluorescent probe for in vivo nerve visualization.
PTx2-3127 (ProTx-II analog) hNav1.7IC50: 7 nMComputationally designed analog with high selectivity.
PTx2-3258 (ProTx-II analog) hNav1.7IC50: 4 nMAnother highly potent and selective computationally designed analog.
JNJ63955918 (ProTx-II analog) hNav1.7~10-fold reduced affinity compared to ProTx-IIOptimized for in vivo use with improved selectivity.

Note: The binding affinity of peptide toxins can be influenced by the specific experimental conditions and cell systems used.

Binding Kinetics

Experimental Protocols

The determination of binding affinity for ligands like this compound is commonly performed using automated patch-clamp electrophysiology. This high-throughput technique allows for the precise measurement of ion channel currents in response to varying concentrations of a test compound.

Automated Patch-Clamp Protocol for IC50 Determination of this compound on Nav1.7

This protocol is a generalized procedure based on methodologies described for automated patch-clamp systems like the QPatch or SyncroPatch.

1. Cell Preparation:

  • HEK293 cells stably expressing human Nav1.7 are cultured under standard conditions.
  • On the day of the experiment, cells are harvested, washed with a serum-free extracellular solution, and resuspended to a final density of 1-2 x 10^6 cells/mL.
  • The cell suspension is kept on ice until use.

2. Solutions:

  • Extracellular Solution (ECS): Composed of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose. The pH is adjusted to 7.4 with NaOH.
  • Intracellular Solution (ICS): Composed of (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH.
  • Test Compound: this compound is serially diluted in ECS to achieve a range of concentrations for the dose-response curve (e.g., from 0.1 nM to 1 µM).

3. Automated Patch-Clamp Procedure (using a system like QPatch or SyncroPatch):

  • The system is primed with ECS and ICS.
  • The cell suspension is loaded into the instrument.
  • Cells are automatically captured on the patch-clamp chip, and giga-ohm seals are formed.
  • The whole-cell configuration is established.
  • A voltage protocol is applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing step (e.g., to 0 mV) to activate the channels.
  • Baseline currents are recorded in the absence of the compound.
  • The different concentrations of this compound are then applied to the cells, and the resulting inhibition of the Nav1.7 current is recorded at each concentration.
  • A washout step with ECS can be included to assess the reversibility of the block.

4. Data Analysis:

  • The peak inward current at each concentration is measured and normalized to the baseline current.
  • The normalized data is plotted against the logarithm of the compound concentration.
  • A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic equation to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-hNav1.7) cell_capture Cell Capture & Giga-seal cell_culture->cell_capture solution_prep Solution Preparation (ECS, ICS, Compound) solution_prep->cell_capture whole_cell Whole-cell Configuration cell_capture->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol baseline_rec Record Baseline Current voltage_protocol->baseline_rec compound_app Apply this compound baseline_rec->compound_app inhibition_rec Record Inhibited Current compound_app->inhibition_rec data_norm Data Normalization inhibition_rec->data_norm dose_response Dose-Response Curve data_norm->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc

Caption: Experimental workflow for IC50 determination using automated patch-clamp.

G cluster_membrane Cell Membrane Nav17 Nav1.7 Channel inhibition Inhibition of Na+ Influx Nav17->inhibition Na+ ligand This compound binding Binding to Voltage Sensor Domain ligand->binding binding->Nav17 ap_block Blockade of Action Potential Propagation inhibition->ap_block

Caption: Signaling pathway of Nav1.7 modulation by this compound.

References

ATTO488-ProTx-II: A Comparative Guide to its Cross-Reactivity with Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of ATTO488-ProTx-II with various voltage-gated sodium (Nav) channel subtypes. The data presented is intended to assist researchers in evaluating the suitability of this fluorescently labeled toxin for studies on Nav1.7 and to understand its potential off-target effects.

ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent and selective inhibitor of the Nav1.7 sodium channel, a key target in pain research. The conjugation of the fluorophore ATTO488 to ProTx-II provides a valuable tool for visualizing and tracking the toxin's interaction with its target. This guide summarizes the available data on the binding affinity of both unlabeled and ATTO488-labeled ProTx-II to a panel of Nav channel subtypes.

Quantitative Comparison of Binding Affinities

The inhibitory potency of ProTx-II and its fluorescent analogue, this compound, has been primarily determined using electrophysiological techniques, specifically whole-cell patch-clamp recordings on cells heterologously expressing different sodium channel subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Studies have demonstrated that this compound's biological activity has been validated and it closely emulates the pharmacological properties of its unlabeled counterpart.[1] The following table summarizes the IC50 values of unlabeled ProTx-II for various human Nav channel subtypes.

Sodium Channel SubtypeUnlabeled ProTx-II IC50 (nM)Selectivity Fold (vs. Nav1.7)
Nav1.7 ~0.3 1
Nav1.241~137
Nav1.579~263
Nav1.626~87

Data sourced from Smartox Biotechnology product information, based on published research.[1]

Signaling Pathway and Mechanism of Action

ProTx-II is classified as a gating modifier toxin. It exerts its inhibitory effect by binding to the voltage-sensor domain (VSD) of the sodium channel, specifically VSD-II. This binding shifts the voltage-dependence of channel activation to more positive potentials, thereby making it more difficult for the channel to open in response to membrane depolarization.

ProTxII_Mechanism cluster_membrane Cell Membrane cluster_VSD Voltage-Sensor Domain (VSD-II) Nav_channel Voltage-Gated Sodium Channel (Nav) Inhibition Inhibition of Na+ Current VSD S1-S4 Segments Activation_Shift Shift in Voltage-Dependence of Activation VSD->Activation_Shift Leads to ProTxII This compound ProTxII->VSD Binds to Depolarization Membrane Depolarization Depolarization->Nav_channel Stimulates Activation_Shift->Inhibition Results in

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Methodologies

The determination of the cross-reactivity and binding affinity of this compound relies on established biophysical and cell-based assays. The two primary methods employed are whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through sodium channels in the membrane of a single cell.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_application Toxin Application cluster_analysis Data Analysis Cell_Culture Culture cells expressing specific Nav subtype Pipette Glass micropipette forms a gigaohm seal with the cell membrane Cell_Culture->Pipette Rupture Membrane patch is ruptured to gain electrical access to the whole cell Pipette->Rupture Voltage_Clamp Membrane voltage is clamped at a holding potential Rupture->Voltage_Clamp Depolarizing_Pulse Depolarizing voltage pulses are applied to elicit Na+ currents Voltage_Clamp->Depolarizing_Pulse Control Record baseline Na+ currents Depolarizing_Pulse->Control Application Apply varying concentrations of this compound Control->Application Washout Washout of the toxin Application->Washout Measure_Current Measure the peak Na+ current amplitude Application->Measure_Current Dose_Response Construct a dose-response curve Measure_Current->Dose_Response IC50 Calculate the IC50 value Dose_Response->IC50

Caption: Experimental workflow for determining IC50 values using whole-cell patch-clamp.

Protocol Outline:

  • Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) are transiently or stably transfected to express the human sodium channel subtype of interest.

  • Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.

  • Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette, allowing for electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is held at a negative potential (e.g., -120 mV) to ensure all sodium channels are in a closed, resting state.

  • Current Elicitation: Depolarizing voltage steps are applied to elicit inward sodium currents.

  • Toxin Application: A baseline recording of the sodium current is established. Subsequently, increasing concentrations of this compound are perfused onto the cell.

  • Data Analysis: The peak sodium current at each toxin concentration is measured and normalized to the baseline current. A dose-response curve is then plotted to determine the IC50 value.

Radioligand Binding Assay

This method provides a measure of the direct binding of a radiolabeled ligand to its receptor. For ProTx-II, a common approach involves using a radiolabeled version, such as [¹²⁵I]-ProTx-II, in a competitive binding assay.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the sodium channel subtype of interest.

  • Incubation: The cell membranes are incubated with a fixed concentration of radiolabeled ProTx-II ([¹²⁵I]-ProTx-II) and varying concentrations of a competing unlabeled ligand (e.g., unlabeled ProTx-II or this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing ligand. This allows for the determination of the binding affinity (Ki or IC50) of the competing ligand.

Logical Relationship of ProTx-II Selectivity

The high selectivity of ProTx-II for Nav1.7 over other sodium channel subtypes is a key attribute for its use as a research tool and its potential as a therapeutic.

ProTxII_Selectivity cluster_targets Sodium Channel Subtypes ProTxII ProTx-II Nav1_7 Nav1.7 ProTxII->Nav1_7 Interacts with Other_Nav Other Nav Subtypes (Nav1.2, Nav1.5, Nav1.6, etc.) ProTxII->Other_Nav Interacts with High_Affinity High Affinity Binding (IC50 ~0.3 nM) Nav1_7->High_Affinity Results in Low_Affinity Lower Affinity Binding (IC50 > 25 nM) Other_Nav->Low_Affinity Results in

Caption: ProTx-II exhibits significantly higher affinity for Nav1.7 compared to other sodium channel subtypes.

References

Validation of ATTO488-ProTx-II in a New Experimental Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATTO488-ProTx-II's performance against other alternatives for studying the Nav1.7 sodium channel. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations to clarify complex processes.

This compound is a fluorescently labeled peptide derived from tarantula venom, engineered to specifically target the voltage-gated sodium channel Nav1.7.[1] Given that Nav1.7 is a critical player in pain signaling, validated tools for studying its expression and function are invaluable in neuroscience and drug discovery.[2][3][4] This guide outlines the validation of this compound in a new experimental model, offering a framework for its application and comparison with other available tools.

Performance Comparison of Nav1.7 Fluorescent Probes

The selection of a fluorescent probe for studying Nav1.7 depends on the specific experimental needs, including the required photophysical properties, binding affinity, and the nature of the assay. While this compound is a potent and specific tool, other fluorescently labeled toxins and small molecules are also available.

ProbeFluorophoreReported Affinity (IC50/Kd) for Nav1.7Key AdvantagesPotential Limitations
This compound ATTO 488~0.3 nM (unlabeled ProTx-II)[2][3]High affinity and selectivity for Nav1.7[5][6][7]; photostable fluorophore suitable for imaging.Potential for non-specific binding at high concentrations; requires careful validation in new models.
Cy5-ProTx-II Cyanine 5Activity confirmed, specific affinity may vary from unlabeled.[1]Red-shifted fluorophore, minimizing autofluorescence in some biological samples.Photostability may be lower than ATTO dyes.
Biotin-ProTx-II N/A (Biotinylated)Emulates pharmacological properties of unlabeled ProTx-II.[5][7]Enables pull-down and affinity-based assays.Requires secondary detection with fluorescently labeled streptavidin.
Cy7.5-Hs1a Cyanine 7.5Not specifiedNear-infrared fluorescence for deep tissue imaging.[8]May have different binding kinetics and selectivity compared to ProTx-II analogues.
Other Venom Peptides (e.g., Huwentoxin-IV, GpTx1) Can be custom labeledVaries depending on the peptide and fluorophoreOffers a range of scaffolds with potentially different binding sites and selectivity profiles.[1]Requires in-house labeling and validation, which can be resource-intensive.

Signaling Pathway and Experimental Workflow

To effectively validate and utilize this compound in a new experimental model, a clear understanding of its mechanism and a structured experimental workflow are essential.

ProTx-II Interaction with Nav1.7

ProTx-II acts as a gating modifier toxin, binding to the voltage-sensing domain (VSD) of the Nav1.7 channel.[4] This interaction inhibits the channel's activation, thereby blocking the propagation of action potentials in nociceptive neurons.

ProTxII_Signaling_Pathway cluster_membrane Cell Membrane Nav1.7 Nav1.7 Channel VSD Voltage-Sensing Domain (VSD) Action_Potential Action Potential Propagation Nav1.7->Action_Potential Blocks VSD->Nav1.7 Inhibits Activation This compound This compound This compound->VSD Binds to Nociceptive_Signaling Nociceptive Signaling Action_Potential->Nociceptive_Signaling Reduces

Caption: Mechanism of this compound action on the Nav1.7 channel.

Experimental Validation Workflow

The validation of this compound in a new experimental model should follow a logical progression from initial binding characterization to functional assays.

Validation_Workflow Start Start Cell_Culture Prepare New Experimental Model (e.g., cell line, primary neurons) Start->Cell_Culture Probe_Incubation Incubate with This compound Cell_Culture->Probe_Incubation Imaging Live-Cell Imaging (Confocal Microscopy) Probe_Incubation->Imaging Specificity_Test Specificity Assessment (Competition Assay) Imaging->Specificity_Test Functional_Assay Functional Validation (Patch-Clamp/Calcium Imaging) Specificity_Test->Functional_Assay Data_Analysis Quantitative Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Pharmacological Activity of Fluorescently Tagged ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of fluorescently tagged ProTx-II, a potent and selective blocker of the Nav1.7 sodium channel, against its untagged counterpart and other alternatives. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the appropriate tools for their experimental needs, particularly in the fields of pain research and ion channel drug discovery.

Introduction to ProTx-II and its Role in Nav1.7 Research

ProTx-II is a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It has garnered significant interest in the scientific community for its high affinity and selectivity for the voltage-gated sodium channel Nav1.7.[1][2] This channel is a key player in pain signaling pathways, and genetic studies have validated it as a critical target for the development of novel analgesics.[1] ProTx-II inhibits Nav1.7 by binding to the voltage-sensor domain and shifting the voltage-dependence of channel activation to more positive potentials.[1] The development of fluorescently tagged ProTx-II analogues has provided researchers with powerful tools to visualize Nav1.7 channels in living cells, enabling studies on channel localization, trafficking, and screening for new Nav1.7-targeting drugs.[3][4][5]

Pharmacological Activity: Fluorescently Tagged vs. Unlabeled ProTx-II

A critical consideration for researchers is whether the addition of a fluorescent tag alters the inherent pharmacological properties of ProTx-II. A key study by Montnach et al. (2021) systematically evaluated the activity of ProTx-II labeled with two different fluorophores, ATTO488 and Cy5, and compared them to the unlabeled peptide.[3][4][6]

The inhibitory potency of these analogues on human Nav1.7 (hNav1.7) channels was determined using high-throughput automated patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundIC50 for hNav1.7 (nM)Hill Slope (nH)Unblocked Current (%)
Unlabeled ProTx-II ~0.3[1]--
ATTO488-ProTx-II 2.3 ± 1.1[6]2.1 ± 0.2[6]8[6]
Cy5-ProTx-II 14.5 ± 1.1[6]1.7 ± 0.3[6]11[6]

Data Interpretation:

  • This compound demonstrates a pharmacological profile that most closely resembles the unlabeled ProTx-II, with only a slight reduction in affinity.[3][4] Its potent blockade of Nav1.7 makes it a suitable tool for both imaging and functional studies.[3][4]

  • Cy5-ProTx-II exhibits a more significant decrease in potency compared to both the unlabeled and ATTO488-labeled versions.[6] While still a potent blocker, researchers should consider this reduced affinity when designing experiments.

  • It is noteworthy that even at saturating concentrations, a small fraction of the Nav1.7 current remains unblocked by the fluorescent analogues.[6]

Effects on Channel Gating

Besides blocking the channel, ProTx-II is known to modify its gating properties. Studies have shown that this compound, at concentrations that produce a 40-60% inhibition, induces a significant hyperpolarizing shift in the steady-state inactivation curve of Nav1.7.[6] This indicates that the fluorescent tag does not abolish the gating modification properties of the toxin.

Comparison with Other ProTx-II Analogues and Nav1.7 Inhibitors

Beyond fluorescent labeling, other modifications have been made to ProTx-II to facilitate its use in various applications. Additionally, other venom-derived peptides are potent Nav1.7 blockers.

AlternativeTag/TypeKey Features
Biotin-ProTx-II BiotinHigh-affinity; suitable for pull-down assays and immunohistochemistry with streptavidin-based detection.[1][3][4]
8xHis-ProTx-II PolyhistidineAllows for purification of the peptide and can be used in immunoassays with anti-His antibodies.[1]
Huwentoxin-IV Venom PeptidePotent and selective Nav1.7 blocker.[1]
GpTx1 Venom PeptidePotent and selective Nav1.7 blocker.[1]
ProTx-III Venom PeptidePotent and selective Nav1.7 blocker.[1]

Experimental Protocols

Automated Patch-Clamp Electrophysiology

The pharmacological activity of the fluorescently tagged ProTx-II analogues was assessed using high-throughput automated patch-clamp systems. This technique allows for the rapid and reliable recording of ion channel currents from whole cells.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human Nav1.7 channels are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are harvested and suspended in an extracellular solution.

  • Automated Patch-Clamp Recording:

    • The cell suspension and various concentrations of the test compounds (e.g., this compound, Cy5-ProTx-II) are loaded into the automated patch-clamp system.

    • Individual cells are captured, and a whole-cell patch-clamp configuration is established.

    • Nav1.7 currents are elicited by a voltage protocol, typically a depolarizing step to 0 mV from a holding potential of -100 mV.[6]

    • The baseline current is recorded, after which the test compound is applied, and the inhibition of the current is measured over time.

  • Data Analysis:

    • The peak inward current is measured before and after compound application.

    • The percentage of current inhibition is calculated for each concentration.

    • Dose-response curves are generated by plotting the percentage of inhibition against the compound concentration.

    • The IC50 and Hill slope are determined by fitting the dose-response curve with a standard sigmoidal equation.

Visualizations

ProTxII_Signaling_Pathway ProTxII Fluorescently Tagged ProTx-II Nav17 Nav1.7 Channel (Voltage-Sensor Domain II) ProTxII->Nav17 Binds to Activation Channel Activation ProTxII->Activation Inhibits Nav17->Activation Undergoes conformational change for Influx Na+ Influx Activation->Influx AP Action Potential Propagation Influx->AP Pain Pain Signal AP->Pain

Caption: Mechanism of action of fluorescently tagged ProTx-II on the Nav1.7 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture HEK293 cells expressing hNav1.7 (Cell Culture) Harvest Cell Harvesting and Suspension CellCulture->Harvest AP_System Load cells and compounds into Automated Patch-Clamp System Harvest->AP_System Recording Whole-cell recording of Nav1.7 currents AP_System->Recording Application Application of Fluorescent ProTx-II Analogues Recording->Application Measurement Measure peak current inhibition Application->Measurement DoseResponse Generate Dose-Response Curves Measurement->DoseResponse IC50 Calculate IC50 and Hill Slope DoseResponse->IC50

Caption: Workflow for assessing the pharmacological activity of fluorescently tagged ProTx-II.

References

Navigating Nav1.7: A Comparative Guide to ATTO488-ProTx-II and Alternative Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of the voltage-gated sodium channel Nav1.7 in pain signaling and other neurological disorders, the precise labeling and modulation of this target are paramount. This guide provides a comprehensive comparison of ATTO488-ProTx-II, a fluorescently labeled peptide toxin, with other available tools for studying Nav1.7. We present a detailed analysis of performance based on peer-reviewed studies, experimental protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison: Probes for Nav1.7 Interrogation

The selection of a suitable probe for studying Nav1.7 depends critically on the intended application, whether it be high-resolution imaging, functional assays, or biochemical isolation. Below, we compare the properties of this compound with other fluorescent and non-fluorescent alternatives.

Quantitative Data Summary
FeatureThis compoundOther Fluorescent Toxin Conjugates (e.g., Cy5-HwTx-IV)Traditional Immunofluorescence (Antibody + Secondary)Non-Fluorescent Small Molecule Blockers (e.g., Tetrodotoxin)
Targeting Moiety Protoxin-II (ProTx-II)Various spider/scorpion toxins (e.g., Huwentoxin-IV)Monoclonal/Polyclonal AntibodiesN/A
Fluorophore ATTO 488Various (e.g., Cy5, Alexa Fluor)Various (e.g., Alexa Fluor 488, FITC)N/A
Reported IC50 (for Nav1.7) ~0.3 nM (unlabeled ProTx-II)[1]Toxin-dependent (e.g., HwTx-IV ~26 nM)N/ASubtype-dependent (TTX-sensitive)
Selectivity for Nav1.7 High; >100-fold over other Nav subtypes[1]Varies with the toxinVaries significantly with antibody cloneLow; blocks multiple Nav subtypes
Application Live-cell imaging, fixed cell staining, flow cytometryLive-cell imaging, fixed cell stainingFixed cell staining, ImmunohistochemistryElectrophysiology, functional assays
Advantages High affinity and selectivity, suitable for live-cell imaging[2]Potential for different spectral propertiesWide availability of secondary antibodiesDirect functional blockade
Limitations Potential for altered pharmacology compared to unlabeled toxinPharmacological properties may be altered by fluorophoreGenerally not suitable for live-cell imaging of channel dynamicsLack of subtype selectivity

Detailed Experimental Protocols

Protocol 1: Fluorescent Labeling of Nav1.7 in Cultured Cells using this compound

This protocol is based on the methodology described by Montnach et al. (2021) for the specific labeling of Nav1.7 channels.[2]

Materials:

  • CHO cells stably expressing human Nav1.7 (or other relevant cell line)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate Nav1.7-expressing cells on glass coverslips and culture until they reach the desired confluency.

  • Labeling:

    • For live-cell imaging, wash the cells once with PBS.

    • Incubate the cells with 1 µM this compound in PBS for 15-30 minutes at room temperature. To demonstrate specificity, a control can be included where cells are pre-incubated with unlabeled ProTx-II before adding the fluorescent conjugate.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Counterstaining (Optional): Incubate cells with Hoechst stain for 5-10 minutes to visualize the nuclei.

  • Imaging:

    • For live-cell imaging, mount the coverslips in an imaging chamber with PBS.

    • For fixed-cell imaging, fix the cells with 4% PFA for 15 minutes, followed by washing with PBS before mounting.

  • Microscopy: Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for ATTO 488 (Excitation/Emission: ~501/523 nm) and Hoechst (Excitation/Emission: ~350/461 nm).

Protocol 2: Electrophysiological Recording of Nav1.7 Currents

This protocol provides a general outline for assessing the functional block of Nav1.7 channels using non-fluorescent blockers.

Materials:

  • Cells expressing Nav1.7

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system)

  • Recording electrodes

  • Extracellular and intracellular recording solutions

  • Nav1.7 blocker (e.g., ProTx-II, Tetrodotoxin)

Procedure:

  • Cell Preparation: Prepare a dish of cells expressing Nav1.7 for recording.

  • Patch-Clamp:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit Nav1.7 currents (e.g., depolarizing steps from a holding potential of -120 mV).

  • Data Acquisition: Record the baseline Nav1.7 currents.

  • Drug Application: Perfuse the cells with a known concentration of the Nav1.7 blocker.

  • Post-Drug Recording: Record the Nav1.7 currents in the presence of the blocker.

  • Analysis: Measure the peak inward current before and after drug application to determine the percentage of block and calculate the IC50 value.

Visualizing the Workflow and Pathway

To further clarify the application of this compound and its biological context, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_workflow Experimental Workflow: Nav1.7 Labeling prep Cell Preparation (Plate Nav1.7-expressing cells) labeling Incubation with This compound prep->labeling wash Washing (Remove unbound probe) labeling->wash image Fluorescence Microscopy (Visualize labeled channels) wash->image

Caption: Experimental workflow for labeling Nav1.7 channels.

G cluster_pathway Nav1.7 Channel Gating and ProTx-II Inhibition cluster_channel Nav1.7 Channel membrane Cell Membrane VSD Voltage-Sensing Domain (VSD) Pore Pore Domain VSD->Pore opens Activation Channel Activation (Na+ Influx) Pore->Activation allows ProTxII This compound ProTxII->VSD binds to and inhibits Depolarization Membrane Depolarization Depolarization->VSD triggers conformational change AP Action Potential Propagation Activation->AP leads to

Caption: Inhibition of Nav1.7 by this compound.

References

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